7-Methyl-2-phenylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(17-16(14)11-12)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYQBWLLLVCZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301990 | |
| Record name | 7-Methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27356-39-4 | |
| Record name | 27356-39-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide on 7-Methyl-2-Phenylquinoline: Chemical Properties, Structural Dynamics, and Synthetic Methodologies
Introduction and Contextual Significance
As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is fundamental to rational drug design and advanced materials development. 7-Methyl-2-phenylquinoline (CAS: 27356-39-4; Molecular Formula: C16H13N; Molecular Weight: 219.28 g/mol ) represents a highly privileged structural motif[1]. While it serves as a critical intermediate in organic synthesis, its parent scaffold—the 2-phenylquinoline core—is the foundation for numerous bioactive compounds exhibiting potent anti-coronavirus, antiproliferative, and antibacterial properties[2][3][4].
Understanding the precise chemical properties, structural causality, and synthetic pathways of 7-methyl-2-phenylquinoline enables researchers to harness this scaffold for downstream functionalization, optimizing both yield and pharmacological efficacy.
Chemical Properties and Structural Dynamics
The molecular architecture of 7-methyl-2-phenylquinoline dictates its chemical reactivity and biological interactions. The causality behind its utility lies in three distinct structural domains:
-
The Quinoline Core : Provides a rigid, planar, electron-deficient aromatic system. This planarity is essential for π-π stacking interactions with biological targets, such as the colchicine binding site of tubulin[2], and DNA intercalation.
-
The 2-Phenyl Substitution : Significantly enhances the lipophilicity of the molecule. In drug development, this hydrophobic bulk is critical for cell membrane permeability and anchoring the molecule into hydrophobic protein pockets[2][3].
-
The 7-Methyl Group : Introduces a subtle steric bulk and an electron-donating inductive (+I) effect. This specific regiochemistry alters the HOMO/LUMO gap of the quinoline ring, subtly shifting its spectral properties and directing the regioselectivity during complexation or further electrophilic aromatic substitution[5].
Diagram 1: Structural-functional relationship of the 7-methyl-2-phenylquinoline scaffold.
Synthetic Methodologies: The Improved Döebner-von Miller Reaction
Classical approaches to quinoline synthesis often suffer from harsh acidic conditions and the generation of isomeric mixtures. However, modern green chemistry principles necessitate highly selective, high-yielding protocols.
To synthesize 7-methyl-2-phenylquinoline, an improved solvent-free Döebner-von Miller reaction utilizing a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst is the gold standard[6].
The Causality of the Catalyst: When using meta-substituted anilines (like m-toluidine), traditional thermal cyclization produces an unpredictable mixture of 5-methyl and 7-methyl isomers. The Ag(I)-Montmorillonite K10 catalyst provides highly dispersed Lewis acid sites that coordinate with the α,β-unsaturated aldehyde (cinnamaldehyde). This coordination lowers the activation energy for the initial Michael addition while sterically directing a regioselective para cyclization . This completely prevents isomeric mixture formation, yielding 7-methyl-2-phenylquinoline exclusively[6].
Protocol 1: Solvent-Free Synthesis of 7-Methyl-2-phenylquinoline
This protocol is designed as a self-validating system; the visual phase changes and TLC monitoring ensure intermediate validation before proceeding.
-
Reagent Preparation : In a reaction vial equipped with a magnetic stirrer, dissolve m-toluidine (1.50 mmol) and cinnamaldehyde (1.00 mmol) in 1.5 mL of diethyl ether (Et2O)[6].
-
Catalyst Dispersion : Add 0.50 g of Ag(I)-exchanged Montmorillonite K10. Stir for 5 minutes. Self-Validation: Catalyst loading is critical; reducing it below 0.5 g leaves unreacted starting material due to insufficient Lewis acid sites[6].
-
Solvent Evaporation : Remove the Et2O in vacuo until a dry, homogenous powder is obtained. This step maximizes reactant-catalyst contact in the solid state.
-
Thermal Cyclization : Heat the dry mixture at 120 °C for exactly 3 hours[6]. Monitor the disappearance of starting materials via TLC (Eluent: 20:1 Hexane:EtOAc).
-
Isolation and Purification : Cool the mixture to room temperature. Filter the crude product through a short silica plug, washing the solid catalyst residues thoroughly with dichloromethane (CH2Cl2).
-
Concentration : Evaporate the filtrate to yield the pure 7-methyl-2-phenylquinoline as a pale yellow solid (Approx. 84% yield; Melting Point: 90-93 °C)[6].
Diagram 2: Step-by-step workflow for the regioselective synthesis of 7-methyl-2-phenylquinoline.
Biological Activity & Application Context
While 7-methyl-2-phenylquinoline is a vital structural probe, functionalized derivatives of the 2-phenylquinoline scaffold are extensively utilized in drug discovery. The rigid planar structure combined with the lipophilic phenyl ring allows these molecules to act as potent antiproliferative, antiviral, and antibacterial agents[2][3][4][7].
Data Presentation: Pharmacological Profiling
The following table summarizes the quantitative biological efficacy of key 2-phenylquinoline derivatives across various therapeutic areas:
| Compound Class / Derivative | Target / Organism | Activity Metric | Value | Mechanism / Context |
| 2-Phenylquinoline analogue (PQQ4O) | SARS-CoV-2 (VeroE6 cells) | EC50 | 6 µM | Broad-spectrum antiviral inhibition[3] |
| 2-Phenylquinoline-4-carboxamide (7b) | SK-OV-3 (Ovarian Cancer) | IC50 | 0.5 µM | Tubulin polymerization inhibition[2] |
| 2-Phenylquinoline-4-carboxamide (7b) | HCT116 (Colon Cancer) | IC50 | 0.2 µM | Tubulin polymerization inhibition[2] |
| 2-Phenylquinoline amides | S. aureus / E. coli | MIC | Moderate/High | Disruption of bacterial cellular processes[4][7] |
Protocol 2: In Vitro Antibacterial Activity Assay (Agar Diffusion)
To evaluate the biological efficacy of newly synthesized quinoline derivatives, a standardized microbiological assay must be employed. The causality of this design ensures that observed toxicity is strictly attributed to the compound and not the vehicle.
-
Inoculum Preparation : Prepare a bacterial suspension (e.g., Escherichia coli or Staphylococcus aureus) standardized to a 0.5 McFarland turbidity standard[4].
-
Plate Inoculation : Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate to ensure confluent, uniform growth[4].
-
Compound Application : Dissolve the quinoline derivative in a biologically inert solvent (e.g., DMSO). Apply known concentrations to sterile paper discs.
-
Incubation & Measurement : Incubate the plates at 37 °C for 18-24 hours. Measure the diameter of the zone of inhibition (in mm) around each disc. A clear zone indicates the Minimum Inhibitory Concentration (MIC) threshold has been reached in the surrounding agar[4].
References
-
Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors Source: PubMed / NIH URL:[Link]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Synthesis, characterisation and anti-breast cancer and antibacterial evaluation of novel 2-phenylquinoline amide derivatives Source: Der Pharma Chemica URL:[Link]
-
SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I) Source: Heterocycles / CLOCKSS URL:[Link]
-
Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy Source: Inorganic Chemistry / ACS Publications URL:[Link]
Sources
- 1. 7-Methyl-2-phenylquinoline|CAS 27356-39-4 [benchchem.com]
- 2. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Engineering Efficacy: A Technical Guide to the Biological Activity and Synthesis of 7-Methyl-2-phenylquinoline Derivatives
As drug development pivots toward highly functionalized heterocyclic scaffolds, quinoline derivatives have emerged as privileged structures in medicinal chemistry. Specifically, the 7-methyl-2-phenylquinoline core represents a highly tunable pharmacophore. By strategically positioning a methyl group at the C-7 position and a phenyl ring at the C-2 position, researchers can precisely modulate the molecule's electronic distribution, steric bulk, and lipophilicity (LogP).
This whitepaper provides an in-depth mechanistic analysis of the biological activities associated with 7-methyl-2-phenylquinoline derivatives, alongside field-proven, self-validating synthetic protocols designed for high-yield laboratory execution.
Structural Rationale and Biological Significance
The biological efficacy of the 2-phenylquinoline scaffold is fundamentally driven by its ability to engage in non-covalent interactions with biological targets. The addition of a methyl group at the 7-position introduces two critical pharmacological advantages:
-
Enhanced Lipophilicity: The hydrophobic nature of the methyl group increases the overall lipid solubility of the molecule, which is a prerequisite for permeating the thick peptidoglycan layers of Gram-positive bacteria or the complex membrane structures of Plasmodium species.
-
Electronic Modulation: The weak electron-donating effect (+I effect) of the methyl group enriches the electron density of the quinoline ring. This enhances the molecule's ability to participate in strong π−π stacking interactions with DNA base pairs or aromatic residues within receptor binding pockets.
These structural nuances translate into a broad spectrum of biological activities, most notably antibacterial, antimalarial, and neuromodulatory effects. For instance, functionalized derivatives such as 7-methyl-2-phenylquinoline-4-carboxylic acid have demonstrated reliable antibacterial activity against standard organisms like B. subtilis and E. coli (). Furthermore, the integration of organometallic complexes, such as ferrocenyl-quinoline conjugates, has opened new avenues for overcoming chloroquine-resistant malaria (1).
Mechanistic Pathways
Pharmacological targeting pathways of 7-methyl-2-phenylquinoline derivatives.
Quantitative Structure-Activity Data
To contextualize the efficacy of these derivatives, the following table aggregates the biological activity profiles and yields of key 7-methyl-2-phenylquinoline analogs based on recent literature benchmarks.
| Compound Derivative | Primary Target Organism / Receptor | Biological Activity / Yield | Mechanistic Notes |
| 7-Methyl-2-phenylquinoline-4-carboxylic acid | B. subtilis & E. coli | Moderate Antibacterial Activity | Operates via DNA intercalation and subsequent disruption of bacterial replication machinery. |
| 4-Ferrocenyl-7-methyl-2-phenylquinoline | Plasmodium falciparum (CQ-Resistant) | High Antimalarial Potential | The ferrocene moiety generates reactive oxygen species (ROS) alongside heme polymerase inhibition. |
| Ethyl 4-Amino-7-methyl-2-phenylquinoline-3-carboxylate | Synthetic Intermediate / Broad-spectrum | 77% Synthetic Yield (Solid, mp 141–143 °C) | Highly functionalized scaffold ready for further derivatization into targeted kinase inhibitors. |
| 2-Phenylquinoline-4-carboxamide analogs | Human Neurokinin-3 (NK-3) Receptor | High Affinity Antagonism | The enlarged aromatic area at C-2 and lipophilic core optimize binding in the receptor's hydrophobic pocket. |
Advanced Synthetic Methodologies
Historically, the construction of the quinoline core relied on classical methods such as the Skraup synthesis or the Doebner-von Miller reaction, which often suffered from harsh conditions and poor regioselectivity (2). However, modern green chemistry demands higher atom economy.
Recent breakthroughs have introduced multicomponent cascade reactions (MCRs). A highly efficient approach is the SnCl4 -mediated one-pot, three-component synthesis of 4-amino quinoline derivatives from 2-aminobenzonitriles, aldehydes, and active methylene compounds (3).
SnCl4-mediated one-pot cascade synthesis of 4-amino quinoline derivatives.
Self-Validating Experimental Protocol
The following protocol details the synthesis of Ethyl 4-Amino-7-methyl-2-phenylquinoline-3-carboxylate . As an Application Scientist, I have structured this workflow as a self-validating system—meaning each critical phase contains an inherent analytical checkpoint to prevent the propagation of errors.
Reagents Required:
-
2-Amino-4-methylbenzonitrile (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Tin(IV) chloride ( SnCl4 ) (10 mol%)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
Step 1: Lewis Acid Activation & Knoevenagel Condensation
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in 5 mL of absolute ethanol.
-
Carefully add 10 mol% of SnCl4 .
-
Causality: SnCl4 acts as a potent Lewis acid, coordinating with the carbonyl oxygen of the benzaldehyde. This drastically lowers the LUMO energy of the aldehyde, making it highly susceptible to nucleophilic attack by the active methylene compound.
-
-
Validation Checkpoint 1 (TLC): After 30 minutes of stirring at room temperature, perform a TLC (Hexane:EtOAc 4:1). The disappearance of the benzaldehyde spot confirms the successful formation of the Knoevenagel intermediate. If the starting material persists, moisture contamination may have hydrolyzed the SnCl4 ; abort and restart with anhydrous conditions.
Step 2: Multicomponent Assembly & Cyclization 4. Add 2-amino-4-methylbenzonitrile (1.0 mmol) to the reaction mixture. 5. Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
-
Causality: Elevated thermal energy is required to drive the intramolecular cyclization. The amine group attacks the highly electrophilic intermediate, followed by tautomerization and aromatization to yield the thermodynamically stable quinoline core.
-
Validation Checkpoint 2 (UV Fluorescence): Spot the reaction mixture on a TLC plate and observe under a 254 nm UV lamp. The emergence of a distinct, highly fluorescent blue spot (Rf ≈ 0.50) is the hallmark of the extended conjugated π -system of the newly formed quinoline ring.
Step 3: Workup and Isolation 7. Cool the reaction mixture to room temperature and quench with 10 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine to remove residual inorganic salts, dry over anhydrous Na2SO4 , and concentrate in vacuo. 9. Purify the crude residue via silica gel column chromatography using a Hexane/EtOAc gradient.
Step 4: Spectroscopic Validation 10. Validation Checkpoint 3 (NMR & IR):
- IR (KBr): Look for sharp bands around 3347cm−1 (indicating the −NH2 stretch) and 1685cm−1 (ester carbonyl).
- 1H NMR (400 MHz, CDCl3 ): Confirm the structure by identifying the methyl protons as a singlet near δ 2.4-2.5 ppm, and the distinct broad singlet of the −NH2 group. The ethyl ester will present as a classic quartet ( δ ~3.95 ppm) and triplet ( δ ~0.74 ppm) splitting pattern.
Conclusion
The 7-methyl-2-phenylquinoline scaffold is a masterclass in rational drug design. By manipulating steric bulk and electron density through simple methyl and phenyl substitutions, researchers can unlock potent biological activities ranging from DNA gyrase inhibition to neurokinin receptor antagonism. Utilizing modern, self-validating synthetic pathways like the SnCl4 -mediated cascade ensures that these complex derivatives can be synthesized with high atom economy, excellent yields, and rigorous structural confidence.
References
- Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives Source: IAEA URL
- Synthetic Methodologies for 7 Methyl 2 Phenylquinoline and Related Derivatives Source: Benchchem URL
- SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I)
- Source: ACS Publications (The Journal of Organic Chemistry)
- An efficient and green synthesis of ferrocenyl-quinoline conjugates via a TsOH-catalyzed three-component reaction in water Source: RSC Publishing URL
Sources
The 7-Methyl-2-phenylquinoline Scaffold in Oncology: A Technical Whitepaper on Mechanistic Pathways and Therapeutic Applications
Executive Summary & Chemical Biology
In modern oncology drug discovery, the identification of privileged heterocyclic scaffolds is paramount for developing targeted therapies. The 7-Methyl-2-phenylquinoline (7-M2PQ) core has emerged as a highly versatile pharmacophore. Structurally, the 2-phenyl ring provides critical hydrophobic interactions necessary for deep-pocket binding in various enzymatic active sites, while the 7-methyl group serves as an essential synthetic handle. Through targeted oxidation (e.g., using selenium dioxide, SeO2 ), the 7-methyl group can be converted into a carbaldehyde, enabling the synthesis of complex, multi-targeted anticancer agents[1].
This technical guide dissects the two primary validated mechanisms of action (MoA) for 7-M2PQ and its functionalized derivatives in cancer cells: Epigenetic modulation via HDAC3 selective inhibition and Receptor Tyrosine Kinase (RTK) blockade via IGF-1R .
Mechanistic Pathway I: Epigenetic Modulation via HDAC3 Inhibition
The Causality of Target Selection
Histone deacetylases (HDACs) are frequently overexpressed in both hematologic malignancies and solid tumors, leading to the epigenetic silencing of tumor suppressor genes (such as p21). While pan-HDAC inhibitors like Vorinostat (SAHA) are FDA-approved, they suffer from severe off-target toxicities. By functionalizing the 7-M2PQ scaffold at the 4-position with a carboxylic acid or hydrazide zinc-binding group (ZBG), researchers have developed highly selective HDAC3 inhibitors (e.g., Compound D28)[2].
Mechanism of Action
The 2-phenylquinoline core acts as a surface recognition "cap" moiety that interacts with the hydrophobic rim of the HDAC3 enzyme[2]. Simultaneously, the ZBG penetrates the catalytic tunnel to chelate the active-site zinc ion. This blockade prevents the deacetylation of histone tails, leading to chromatin relaxation. The subsequent transcriptional activation of the cyclin-dependent kinase (CDK) inhibitor p21 halts the cell cycle at the G2/M phase[3]. Because cancer cells cannot resolve this arrest, they are forced into caspase-dependent apoptosis.
Fig 1. Epigenetic modulation via HDAC3 inhibition by 7-M2PQ derivatives leading to apoptosis.
Mechanistic Pathway II: RTK Inhibition via IGF-1R Blockade
The Causality of Target Selection
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane RTK that, when overexpressed, abrogates progression into apoptosis, allowing tumors to survive and metastasize[4]. A decrease in IGF-1R activity below wild-type levels directly triggers tumor cell apoptosis[4]. The 7-M2PQ scaffold is a critical precursor in the synthesis of advanced IGF-1R inhibitors, such as Linsitinib (OSI-906)[1].
Mechanism of Action
In this pathway, the 7-M2PQ-derived pharmacophore acts as an ATP-competitive inhibitor at the intracellular kinase domain of IGF-1R. By preventing receptor autophosphorylation, the compound severs two critical downstream signaling cascades: the PI3K/Akt pathway (responsible for cell survival) and the MAPK/ERK pathway (responsible for proliferation). The dual loss of these signals collapses the tumor cell's survival architecture, triggering rapid apoptosis.
Fig 2. RTK inhibition pathway demonstrating IGF-1R blockade by 7-M2PQ-derived pharmacophores.
Quantitative Efficacy Data & Comparative Analysis
To demonstrate the potency of the 7-M2PQ scaffold, we examine the in vitro antiproliferative activity of its functionalized derivative (Compound D28) against various cancer cell lines. Notice the pronounced efficacy in hematologic cancers (K562, U266) compared to solid tumors, outperforming the FDA-approved control, SAHA[5].
| Cell Line / Target | Cancer Type | 7-M2PQ Derivative (D28) IC₅₀ (µM) | SAHA (Control) IC₅₀ (µM) |
| HDAC3 Enzyme | Cell-Free Assay | 24.45 | N/A (Pan-HDAC) |
| K562 | Chronic Myelogenous Leukemia | 1.02 | 1.39 |
| U266 | Multiple Myeloma | 1.08 | 1.52 |
| U937 | Histiocytic Lymphoma | 1.11 | 1.48 |
| HepG2 | Hepatocellular Carcinoma | 2.16 | 1.87 |
| MCF-7 | Breast Adenocarcinoma | 5.66 | 2.86 |
Data Note: At a 4 µM dose, the 7-M2PQ derivative increased the apoptotic cell proportion in K562 cells to 27.92%, compared to 19.75% for SAHA and 1.14% for the vehicle control[2].
Self-Validating Experimental Protocols
As an application scientist, I mandate that experimental workflows must be internally controlled to prevent false positives. The following protocols for evaluating 7-M2PQ derivatives are designed as self-validating systems.
Protocol A: In Vitro Apoptosis Assay (Flow Cytometry)
Causality: We utilize Annexin V-FITC and Propidium Iodide (PI) double staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into DNA (indicating late apoptosis/necrosis). This distinguishes true mechanism-driven apoptosis from non-specific compound toxicity.
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2 .
-
Compound Treatment: Treat cells with the 7-M2PQ derivative at 1 µM, 2 µM, and 4 µM[2].
-
Self-Validation Step: Include a 0.1% DMSO vehicle control (baseline viability) and a 4 µM SAHA positive control (benchmark for apoptotic induction)[2].
-
-
Harvesting: After 24 hours, harvest cells via gentle centrifugation (1000 rpm, 5 min). Wash twice with ice-cold PBS to remove residual phenol red.
-
Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).
Protocol B: HDAC3 Enzymatic Selectivity Assay
Causality: To prove the scaffold's selectivity, we must counter-screen against Class I and Class IIb HDACs.
-
Reagent Preparation: Prepare recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 ).
-
Incubation: In a black 96-well microplate, mix 10 µL of the enzyme with 10 µL of the 7-M2PQ derivative (serial dilutions from 100 µM to 0.1 µM). Incubate for 15 min at 37°C.
-
Substrate Addition: Add 50 µL of fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 min at 37°C.
-
Development: Add 50 µL of developer solution (containing Trypsin and Trichostatin A to stop the reaction).
-
Readout & Validation: Measure fluorescence (Ex 360 nm / Em 460 nm).
-
Self-Validation Step: Calculate the Z'-factor for the plate. Only accept data if Z' > 0.5, ensuring the signal window is robust against technical noise.
-
Fig 3. Self-validating experimental workflow for evaluating 7-M2PQ derivative cytotoxicity.
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry (2022). 5
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors (Extended Analysis). Frontiers in Chemistry (2022). 2
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors (Cell Cycle Focus). Frontiers in Chemistry (2022). 3
-
Linsitinib: Synthesis and Pharmacological Evaluation. Portico / Drugs of the Future. 1
-
6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors. Patent WO2005097800A1. 4
Sources
- 1. Portico [access.portico.org]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. WO2005097800A1 - 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors - Google Patents [patents.google.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Solubility Dynamics and Stability Profiling of 7-Methyl-2-phenylquinoline
Executive Summary
7-Methyl-2-phenylquinoline (CAS 27356-39-4) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, materials science, and organometallic catalysis[1]. As a robust ligand, it is frequently employed in the synthesis of transition metal complexes, such as iridium-based photocatalysts and phosphorescent organic light-emitting diodes (OLEDs)[2].
For researchers and drug development professionals, understanding the physicochemical behavior of this compound is paramount. This whitepaper provides an authoritative, in-depth analysis of the solubility and stability of 7-Methyl-2-phenylquinoline. By examining the structural causality behind its phase behavior and degradation pathways, this guide establishes self-validating protocols for laboratory handling, formulation, and analytical quantification.
Structural Causality and Solubility Profiling
The solubility of 7-Methyl-2-phenylquinoline is dictated by its distinct structural features: an extended hydrophobic quinoline core, a highly lipophilic 2-phenyl substitution, and an electron-donating 7-methyl group[1].
-
Aqueous Behavior: The molecule lacks hydrogen bond donors and possesses a high degree of π -conjugation, resulting in extremely poor aqueous solubility at neutral pH. However, the quinoline nitrogen acts as a weak tertiary base. In acidic microenvironments (pH 1.2 – 5.0), protonation of this nitrogen occurs, marginally increasing its solubility in aqueous media[3].
-
Organic Solvent Affinity: The compound exhibits excellent solubility in a broad spectrum of polar aprotic and non-polar organic solvents (e.g., dichloromethane, chloroform, dimethyl sulfoxide)[4]. Its lipophilic nature is further evidenced by its successful extraction and solvation in supercritical fluid CO₂[5].
Table 1: Predicted and Empirical Solubility Matrix
Data synthesized from foundational quinoline derivative behaviors and structural descriptor models[3][4][6].
Solvent SystemDielectric Constant ( ε )Solubility ClassificationMechanistic RationaleWater (pH 7.0)80.1Practically InsolubleHigh lipophilicity; dominant π π stacking; absence of H-bond donors.Water (pH 2.0)~80.0Sparingly SolubleIonization via protonation of the quinoline nitrogen disrupts crystal lattice energy.Methanol / Ethanol32.7 / 24.5SolubleModerate polarity adequately solvates the organic core; suitable for stock solutions.Dichloromethane (DCM)8.9Freely SolubleFavorable London dispersion forces perfectly match the compound's low polarity.Dimethyl Sulfoxide (DMSO)46.7Freely SolubleStrong dipole-dipole interactions; optimal for NMR analysis and in vitro assay stocks.
Experimental Methodology: Thermodynamic Solubility
To transition from predictive models to empirical data, the Shake-Flask Method remains the industry gold standard[6]. The following protocol is designed as a self-validating system: by taking measurements at both 24 and 48 hours, researchers can definitively prove that thermodynamic equilibrium has been achieved (indicated by a concentration plateau), ruling out kinetic supersaturation artifacts.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
-
Solid Addition: Add an excess amount of 7-Methyl-2-phenylquinoline (e.g., 50 mg) into a 5 mL glass vial.
-
Solvent Dispensing: Introduce 2 mL of the target solvent (or buffered aqueous media). Ensure the vial is hermetically sealed to prevent solvent evaporation.
-
Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C. Agitate at 200 RPM for 24 hours. Prepare a parallel set of vials to be agitated for 48 hours.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).
-
Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the dissolved concentration using HPLC-UV against a validated calibration curve.
Standardized shake-flask methodology for thermodynamic solubility determination.
Stability Profiling and Degradation Mechanisms
Quinoline derivatives, while generally stable in solid form, are susceptible to specific degradation pathways in solution. Recognizing these pathways is critical for maintaining assay integrity and preventing the formation of reactive artifacts[7].
-
Photodegradation: 7-Methyl-2-phenylquinoline is photosensitive. Exposure to ambient or UV light induces a radical-mediated degradation process, often visually indicated by the solution turning from colorless to yellow, and eventually brown[7]. This photoreactivity is significantly enhanced in acidic environments[2][7].
-
Oxidative Degradation: The electron-donating 7-methyl group increases the electron density of the quinoline ring. In the presence of reactive oxygen species (ROS) or peroxides, the quinoline nitrogen is highly susceptible to oxidation, forming an N-oxide derivative[2].
Proposed degradation pathways of 7-Methyl-2-phenylquinoline under environmental stress.
Table 2: Forced Degradation Matrix (Stability-Indicating)
Standardized stress conditions to identify degradation liabilities[3][7].
| Stress Condition | Reagent / Environment | Exposure Time & Temp | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 60°C, 24 hours | Minimal core cleavage; increased photosensitivity. |
| Basic Hydrolysis | 0.1 M NaOH | 60°C, 24 hours | Minimal to moderate degradation. |
| Oxidative Stress | 3% H₂O₂ | 25°C, 24 hours | High risk of N-oxide formation. |
| Photolytic Stress | UV Light (254 nm / 365 nm) | 25°C, 24 hours | High (Radical-induced discoloration and cleavage). |
| Thermal Stress | Solid State (80°C) | 7 Days | Low (Thermally stable up to melting point). |
Analytical Workflows: Stability-Indicating HPLC
To accurately assess both solubility and stability, a robust Stability-Indicating HPLC Method is required. This method must be capable of resolving the highly lipophilic parent compound from its more polar degradation products (e.g., N-oxides), ensuring strict mass balance[3][7].
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column Selection: Utilize a high-resolution Reverse-Phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) to handle the hydrophobic nature of the 2-phenylquinoline core.
-
Mobile Phase Preparation:
-
Solvent A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA). The TFA ensures the quinoline nitrogen remains fully protonated, preventing peak tailing.
-
Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes. Causality: Polar degradation products (like N-oxides) will elute early (2–8 minutes), while the intact, lipophilic 7-Methyl-2-phenylquinoline will elute later (12–16 minutes), preventing co-elution.
-
Detection: Monitor absorbance via a Photodiode Array (PDA) detector at 254 nm (general aromatic absorption) and the specific λmax of the compound.
-
Validation: Inject stressed samples (from Table 2). The sum of the peak areas of the degradation products plus the remaining parent compound should equal the peak area of an unstressed control sample (Mass Balance).
Best Practices for Handling and Storage
Based on the physicochemical profiling, the following handling guidelines are strictly recommended to preserve the integrity of 7-Methyl-2-phenylquinoline[1][7]:
-
Storage: Store the solid compound in a tightly sealed container, desiccated, at 2–8°C.
-
Light Protection: Always use amber glass vials or wrap containers in aluminum foil to mitigate the high risk of photodegradation.
-
Solution Management: Aqueous stock solutions should be prepared fresh immediately prior to use. If organic stock solutions (e.g., in DMSO) must be stored, they should be aliquoted, frozen at -20°C, and protected from light.
References
- Benchchem. "Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline".
- Benchchem. "7-Methyl-2-phenylquinoline|CAS 27356-39-4".
- Chem-Impex. "2-Fenilquinolina".
- PMC. "Supercritical Fluid CO2 Extraction of Essential Oil from Spearmint Leaves Dried by Vacuum Drying with a Desiccant".
- Benchchem. "Technical Support Center: NMR Analysis of 2-Phenylquinoline Derivatives".
- Benchchem. "Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents".
- ACS Publications. "Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions".
- Benchchem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions".
Sources
- 1. 7-Methyl-2-phenylquinoline|CAS 27356-39-4 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Supercritical Fluid CO2 Extraction of Essential Oil from Spearmint Leaves Dried by Vacuum Drying with a Desiccant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing the ADME Profile of 2-Arylquinoline Derivatives: The Critical Role of Lipophilicity
The 2-arylquinoline scaffold is a privileged structural motif in medicinal chemistry, widely investigated for its potent anticancer, antileishmanial, and antiplasmodial activities. However, transitioning a highly active 2-arylquinoline hit into a viable clinical candidate hinges on mastering its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As a Senior Application Scientist, I have observed that the thermodynamic driver dictating the fate of these molecules in vivo is lipophilicity .
This technical guide deconstructs the causality between the physicochemical properties of 2-arylquinolines and their pharmacokinetic behavior, providing researchers with self-validating experimental workflows to optimize lead compounds.
Mechanistic Grounding: The Lipophilicity Paradox
Lipophilicity—typically quantified as the partition coefficient (LogP) or distribution coefficient at physiological pH (LogD)—governs how a molecule interacts with lipid bilayers and hydrophobic protein pockets. In the context of quinoline derivatives, structural modifications drastically alter this parameter, creating a pharmacokinetic paradox.
Aromatization and Target Affinity
The degree of saturation in the quinoline core directly impacts lipophilicity. For example, partially saturated 2-methyl-1,2,3,4-tetrahydroquinolines (THQs) synthesized via Povarov reaction protocols exhibit moderate lipophilicity (cLogP = 1.56–3.02)[1]. When aromatized into fully conjugated 2-arylquinolines, the lipophilicity increases significantly (cLogP = 2.23–4.13)[1]. This elevated lipophilicity enhances hydrophobic interactions within the active sites of target proteins, directly correlating with superior in vitro cytotoxicity against cancer cell lines like HeLa and PC3[1].
The BOILED-Egg Predictive Logic
While high lipophilicity drives target affinity, it complicates the ADME profile. According to the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model—which computes lipophilicity (WLOGP) against topological polar surface area (tPSA)—2-arylquinolines exhibit excellent blood-brain barrier (BBB) penetration[2]. This makes them highly effective for CNS targets or intracellular parasites like Leishmania[3]. Conversely, this extreme lipophilicity often leads to poor aqueous solubility, resulting in negligible absorption in the gastrointestinal (GI) tract and limiting oral bioavailability[4].
Furthermore, highly lipophilic molecules are prime substrates for hepatic clearance. They readily partition into the hydrophobic active sites of Cytochrome P450 (CYP450) enzymes, leading to rapid first-pass metabolism[5].
Impact of lipophilicity on 2-arylquinoline absorption and clearance.
Quantitative ADME & Lipophilicity Landscape
To establish a baseline for lead optimization, the following table synthesizes quantitative lipophilicity and ADME parameters for various quinoline classes based on recent preclinical data[1],[4],[5].
| Compound Class | cLogP Range | Primary Target / Activity | BBB Permeability | GI Absorption | CYP450 Clearance |
| Aromatic 2-Arylquinolines | 2.23 – 4.13 | Anticancer (HeLa, PC3) | High | Low | High |
| Antileishmanial Analogs | 3.00 – 4.50 | L. panamensis / P. falciparum | High | Low | Moderate to High |
| Tetrahydroquinolines (THQ) | 1.56 – 3.02 | Anticancer (Poor activity) | Moderate | Moderate | Low to Moderate |
| C-6 Substituted Quinolines | > 3.50 | Prostate Sarcoma | High | Very Low | High |
Self-Validating Experimental Workflows
To accurately profile the ADME characteristics of newly synthesized 2-arylquinolines, empirical validation is mandatory. The following protocols are designed as self-validating systems to ensure data integrity and prevent false positives caused by the inherent hydrophobicity of these compounds.
Protocol A: LC-MS/MS Driven Shake-Flask Method for LogD(7.4)
Causality: Why measure LogD at pH 7.4 instead of LogP? The quinoline nitrogen is weakly basic. Depending on the electronic effects of the 2-aryl substituent, partial protonation can occur at physiological pH. LogD accounts for this ionization, providing a true measure of physiological lipophilicity.
Self-Validating Mechanism: This protocol relies on a mass-balance equation. By quantifying the compound in both the aqueous and organic phases, any loss due to precipitation or adsorption to the glassware (a common issue with lipophilic quinolines) is immediately detected. A total recovery of <95% invalidates the run.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the 2-arylquinoline in DMSO.
-
Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours.
-
Incubation: Add 10 µL of the compound stock to a glass vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v).
-
Equilibration: Shake the vial at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3,000 × g for 15 minutes to ensure complete phase separation.
-
Quantification: Carefully extract 50 µL from the octanol phase and 50 µL from the aqueous phase. Dilute appropriately and quantify using LC-MS/MS against an internal standard (e.g., carbamazepine).
-
Validation Check: Calculate mass balance: (Coct×Voct)+(Caq×Vaq)=TotalMass . Calculate LogD as Log10(Coct/Caq) .
Protocol B: In Vitro Liver Microsomal Stability (CYP450)
Causality: The high lipophilicity of 2-arylquinolines makes them highly susceptible to oxidative metabolism by hepatic CYP450 enzymes[5]. Understanding the intrinsic clearance ( CLint ) is vital for predicting in vivo half-life.
Self-Validating Mechanism: This assay is a self-validating system through the mandatory inclusion of parallel minus-NADPH control incubations. If a compound depletes in the absence of the NADPH cofactor, it flags chemical instability or non-CYP-mediated degradation, preventing the reporting of false-positive clearance rates.
Step-by-Step Methodology:
-
Master Mix: Prepare a master mix containing human or rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.
-
Compound Addition: Spike the 2-arylquinoline to a final concentration of 1 µM (keep final DMSO concentration < 0.1% to prevent CYP inhibition).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Crucial Step: For the minus-NADPH control, add an equivalent volume of buffer instead.
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
-
Validation Check: Confirm that the minus-NADPH control shows <5% degradation over 60 minutes. Calculate CLint from the slope of the natural log of percentage remaining versus time.
Workflow for optimizing 2-arylquinoline ADME profiles.
Conclusion
The development of 2-arylquinoline derivatives requires a delicate balancing act. While maximizing lipophilicity (cLogP > 3.0) often yields superior target engagement and BBB penetration, it inherently compromises GI absorption and metabolic stability. By employing predictive in silico models alongside rigorous, self-validating in vitro protocols like mass-balance LogD determination and cofactor-controlled microsomal stability assays, researchers can systematically tune the quinoline scaffold to achieve a viable pharmacokinetic profile.
References
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
-
Screening of the antileishmanial and antiplasmodial potential of synthetic 2-arylquinoline analogs Source: Scientific Reports (Nature Portfolio) / PMC URL:[Link]
-
In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis Source: ACS Omega URL:[Link]
Sources
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repositorio.udla.cl [repositorio.udla.cl]
- 4. Screening of the antileishmanial and antiplasmodial potential of synthetic 2-arylquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Researcher's Guide to the Skraup Synthesis of 7-Methylquinoline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents.[1][2] The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, remains a fundamental and powerful method for the direct synthesis of quinolines from aromatic amines.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of 7-methylquinoline via the Skraup reaction, starting from m-toluidine. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure with causal explanations, and emphasize the critical safety considerations required for this notoriously exothermic reaction. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for constructing this important heterocyclic compound.
The Underlying Chemistry: Mechanism of the Skraup Synthesis
The Skraup synthesis is a multi-step, one-pot reaction that elegantly constructs the quinoline ring system. The overall transformation involves the reaction of an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5] The mechanism, while debated in fine detail, is generally understood to proceed through the following key stages[6][7][8]:
-
Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3][9] This step is crucial as acrolein is the primary electrophile in the subsequent C-C and C-N bond-forming steps.
-
Michael Addition: The aromatic amine (m-toluidine) performs a nucleophilic conjugate addition (Michael addition) to the acrolein intermediate.[6][10]
-
Electrophilic Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich aromatic ring to form a tetrahydroquinoline ring system.[8]
-
Dehydration: The cyclic intermediate is then dehydrated under the acidic conditions to yield 1,2-dihydroquinoline.
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the thermodynamically stable aromatic 7-methylquinoline. The oxidizing agent, such as arsenic pentoxide or nitrobenzene, is consumed in this step.
It is noteworthy that the reaction of m-toluidine yields a mixture of 7-methylquinoline and its isomer, 5-methylquinoline, due to the two possible ortho positions for cyclization relative to the amino group.[11]
Caption: The classical mechanism of the Skraup synthesis for 7-methylquinoline.
Experimental Protocol: Synthesis of 7-Methylquinoline
This protocol details the synthesis of a mixture of 7- and 5-methylquinoline from m-toluidine. The subsequent separation of these isomers is a critical purification step.
Reagent and Equipment Setup
Table 1: Reactant Specifications
| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |
|---|---|---|---|---|
| m-Toluidine | 107.15 | 107 g | 1.0 | Aromatic Amine (Substrate) |
| Glycerol | 92.09 | 245 g | 2.66 | Acrolein Precursor |
| Arsenic Pentoxide | 229.84 | 87 g | 0.38 | Oxidizing Agent |
| Conc. Sulfuric Acid | 98.08 | 200 g (109 mL) | ~2.04 | Catalyst & Dehydrating Agent |
Equipment:
-
2-Liter three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Large ice-water bath
-
Steam distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 2-L round-bottom flask equipped with a robust mechanical stirrer and reflux condenser, combine 107 g (1.0 mol) of m-toluidine, 245 g (2.66 mol) of glycerol, and 87 g of arsenic pentoxide.[12]
-
Acid Addition (Critical Step): Place the flask in a large ice bath. Slowly and with vigorous stirring, add 200 g (109 mL) of concentrated sulfuric acid via a dropping funnel over a period of at least one hour.[12]
-
Scientist's Note: This step is highly exothermic. The slow addition and external cooling are essential to prevent an uncontrolled, violent reaction. The temperature of the mixture should be carefully monitored and maintained.[13][14] This entire procedure must be performed in a certified chemical fume hood.[12]
-
-
Initiation and Reflux: After the acid addition is complete, remove the ice bath and cautiously heat the mixture with a heating mantle. The reaction will begin to boil vigorously.[12]
-
Scientist's Note: The reaction is self-sustaining once initiated. As soon as vigorous reflux begins, immediately remove the heat source. The exothermic nature of the reaction will maintain the reflux. If the reaction becomes too violent, it can be moderated by briefly cooling the flask with a wet towel.[12]
-
-
Reaction Completion: Once the initial, highly vigorous reaction subsides, reapply heat and maintain a steady reflux for an additional 3-4 hours to ensure the reaction proceeds to completion.[12]
-
Work-up: Quenching and Basification: Allow the dark, viscous mixture to cool to below 100 °C. Cautiously and slowly, pour the mixture into 1 liter of cold water with stirring. Transfer the diluted solution to a larger flask suitable for steam distillation. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/v) until the pH is >10.
-
Scientist's Note: The basification step is crucial as it neutralizes the sulfuric acid and deprotonates the quinolinium salt, liberating the free methylquinoline base, which is steam-volatile. This process is also exothermic and should be done with cooling.
-
-
Isolation by Steam Distillation: Perform a steam distillation on the alkaline mixture. Collect the distillate, which will appear as a milky or oily emulsion, until the collected liquid is clear and no longer contains oily droplets.[12]
-
Scientist's Note: Steam distillation is an effective method for separating the high-boiling, water-immiscible methylquinoline from the non-volatile inorganic salts and tars in the reaction flask.
-
-
Purification and Isomer Separation: a. Separate the oily layer of the collected distillate. Extract the aqueous layer two to three times with a suitable organic solvent such as diethyl ether or dichloromethane.[12][11] b. Combine the initial oily layer with the organic extracts. Dry the combined solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.[8][12] c. The resulting oil is a mixture of 5-methylquinoline and 7-methylquinoline.[12] These isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.[12]
Experimental Workflow Visualization
Caption: General experimental workflow for the Skraup synthesis of 7-methylquinoline.
Critical Safety Precautions
The Skraup synthesis is infamous for its potential to become uncontrollable and violent.[13][14] Adherence to strict safety protocols is non-negotiable.
-
Exothermic Hazard: The reaction is highly exothermic, particularly during the addition of sulfuric acid and the initial heating phase. Never leave the reaction unattended.[14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves.[6]
-
Fume Hood: The entire experiment must be conducted within a certified and properly functioning chemical fume hood to contain toxic vapors and potential splashes.
-
Reagent Toxicity: m-Toluidine and the resulting quinolines are toxic.[15] Arsenic pentoxide is a known poison and carcinogen. Handle these chemicals with extreme care.
-
Temperature Control: Use an ice bath for the acid addition and have methods for rapid cooling (e.g., a wet towel) available during the heating phase.[12]
-
Moderators: For larger-scale reactions, the inclusion of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction rate and prevent it from becoming too violent.[16]
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
-
The Skraup‐Doebner‐Von Miller quinoline synthesis. ResearchGate. Available at: [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC. Available at: [Link]
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Semantic Scholar. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]
-
Skraup reaction. Wikipedia. Available at: [Link]
-
Skraup reaction. Wikidata. Available at: [Link]
- US6103904A - Skraup reaction process for synthesizing quinolones. Google Patents.
-
The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 8. brieflands.com [brieflands.com]
- 9. iipseries.org [iipseries.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Note: Friedlander Annulation for Polysubstituted Quinoline Synthesis
Introduction & Strategic Relevance
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antimalarial, anti-inflammatory, and target-specific kinase inhibitory drugs[1]. While classical methods such as the Skraup, Combes, and Doebner-Miller syntheses exist, they often require harsh reaction conditions, high temperatures, and yield complex mixtures that complicate downstream purification[1],[2].
The Friedlander annulation remains the most straightforward and highly regioselective method for constructing polysubstituted quinolines. By condensing an ortho-aminoaryl ketone or aldehyde with a second carbonyl compound possessing a reactive α-methylene group, researchers can access highly functionalized 3- and 4-substituted quinolines with excellent atom economy[2],[3]. This application note details the mechanistic principles, optimized protocols, and validation standards for executing this critical transformation.
Mechanistic Insights & Catalyst Causality
The Friedlander synthesis is a domino reaction consisting of two sequential transformations. Depending on the catalytic environment (acidic vs. basic), the sequence of these steps can invert, though both pathways converge on the same aromatized heterocycle[4].
-
The Aldol/Knoevenagel Pathway (Acid-Catalyzed): The reaction initiates with an acid-catalyzed Knoevenagel-type condensation between the carbonyl group of the 2-aminoaryl ketone and the active α-methylene group of the second reactant. This forms an uncyclized conjugated intermediate (an enone). Subsequently, the pendant primary amine attacks the remaining carbonyl group, undergoing intramolecular cyclodehydration to form the quinoline ring[4].
-
The Schiff Base Pathway (Base/Thermal): The primary amine first condenses with the carbonyl of the α-methylene compound to form an imine (Schiff base), followed by an intramolecular aldol-type condensation and dehydration to achieve aromatization.
Catalyst Selection Causality:
-
Homogeneous Brønsted Acids (e.g., HCl, p-TsOH): Provide rapid protonation of the carbonyl oxygen, increasing its electrophilicity. However, they require aqueous workups and neutralization, generating chemical waste[1].
-
Heterogeneous Nanocatalysts (e.g., TiO₂, NiO): Metal oxide nanoparticles offer a high surface-area-to-volume ratio with dual active sites. The Lewis acidic metal centers activate the carbonyl groups, while the basic oxygen atoms facilitate the enolization of the α-methylene compound. This allows the reaction to proceed under solvent-free conditions , driving the equilibrium forward by increasing the local concentration of reactants[1],[5].
-
Ionic Liquids (e.g., [Hbim]BF₄): Act as both a highly polar solvent and a promoter. The unique hydrogen-bonding network of the ionic liquid stabilizes the transition states, allowing for regiospecific synthesis without the need for additional metal catalysts[6].
Reaction Pathway Visualization
Mechanistic pathway of the Friedlander annulation.
Experimental Workflows & Protocols
Protocol A: Conventional Acid-Catalyzed Synthesis (Homogeneous)
This is the standard baseline protocol for robust, scalable synthesis when solvent-free conditions are not viable.[7]
-
Reaction Assembly: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and the α-methylene active compound (e.g., ethyl acetoacetate, 1.2 mmol) in 10 mL of absolute ethanol.
-
Causality: A slight excess of the α-methylene compound ensures complete consumption of the more valuable 2-aminoaryl ketone. Absolute ethanol prevents premature hydrolysis of the intermediates.
-
-
Catalysis: Add 2-3 drops of concentrated HCl (or 10 mol% p-TsOH).
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C for 4 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).
-
Quenching & Neutralization: Cool to room temperature and slowly add saturated aqueous NaHCO₃ until pH ~7.5.
-
Causality: Neutralization is critical. If the solution remains acidic, the newly formed quinoline nitrogen will protonate, rendering the product water-soluble and severely reducing extraction yields.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to break any emulsions and remove residual water-soluble impurities.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Protocol B: Green Solvent-Free Synthesis using Metal Oxide Nanocatalysts
This protocol utilizes recoverable nanoparticles (e.g., NiO or TiO₂) to achieve high yields with minimal environmental impact.[1],[5]
-
Substrate Mixing: In a 25 mL glass vial, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.0 mmol).
-
Catalyst Addition: Add 10 mol% of NiO or TiO₂ nanoparticles. Mix thoroughly with a glass stirring rod until a homogenous paste is formed.
-
Causality: Solvent-free conditions maximize the collision frequency between reactant molecules and the solid catalyst surface, drastically reducing reaction times from hours to minutes[1].
-
-
Thermal Activation: Heat the vial in an oil bath at 80°C for 20–45 minutes. The reaction mixture will typically solidify or change color as the quinoline forms.
-
Product Isolation & Catalyst Recovery: Cool the mixture and add 10 mL of hot ethanol to dissolve the organic product. Centrifuge or use an external magnet (if using magnetic nanoparticles) to separate the solid nanocatalyst.
-
Purification: Evaporate the ethanol from the supernatant and recrystallize the crude product from chloroform or ethanol to yield the pure polysubstituted quinoline.
Quantitative Data & Optimization Matrix
The following table summarizes the performance metrics of various catalytic systems utilized in Friedlander annulations, allowing researchers to select conditions based on available infrastructure and green chemistry goals[1],[5],[7],[6].
| Catalytic System | Reaction Media | Temp (°C) | Avg. Time | Avg. Yield (%) | Catalyst Reusability |
| Conc. HCl | Ethanol | 78°C (Reflux) | 4.0 - 6.0 h | 70 - 85% | None (Homogeneous) |
| Cu(OTf)₂ | Solvent-free | 25°C (RT) | 1.0 - 2.0 h | 85 - 90% | Low |
| TiO₂ Nanoparticles | Solvent-free | 80°C | 30 - 60 min | 88 - 95% | High (Up to 5 cycles) |
| NiO Nanoparticles | Solvent-free | 80°C | 20 - 45 min | 90 - 96% | High (Up to 6 cycles) |
| [Hbim]BF₄ (Ionic Liquid) | Neat (IL acts as solvent) | 60°C | 1.0 - 2.0 h | 85 - 92% | High (Via biphasic extraction) |
Analytical Validation & Quality Control
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met to confirm successful annulation:
-
TLC Monitoring: Disappearance of the highly fluorescent 2-aminoaryl ketone spot and the emergence of a new, lower-Rf spot (under UV 254 nm) corresponding to the quinoline.
-
FT-IR Spectroscopy: Complete loss of the primary amine N-H stretching doublet (3300–3500 cm⁻¹) and the starting material's carbonyl C=O stretch. Appearance of a sharp C=N stretching band around 1600–1620 cm⁻¹ confirms ring closure[1].
-
¹H NMR (CDCl₃, 400 MHz): Disappearance of the broad singlet corresponding to the -NH₂ protons (typically ~6.0–7.0 ppm). If the α-methylene compound was a terminal ketone (e.g., methyl ketone), a distinct singlet for the quinoline H-3 proton will appear in the aromatic region (~7.5–8.0 ppm), confirming regioselective aromatization.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Titania nanomaterials: efficient and recyclable heterogeneous catalysts for the solvent-free synthesis of poly-substituted quinolines via Friedlander ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46128A [pubs.rsc.org]
- 6. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Microwave-assisted synthesis of 2-phenylquinoline derivatives
Application Note: Microwave-Assisted Synthesis of 2-Phenylquinoline Derivatives
Introduction & Scientific Rationale
The 2-phenylquinoline scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this N-heterocycle exhibit a broad spectrum of potent biological activities, functioning as antimalarial agents, antitubercular leads, and selective estrogen receptor alpha (ERα) ligands in human breast cancer cells[1][2].
Historically, the construction of the quinoline core via classical named reactions (e.g., Doebner, Pfitzinger, and Skraup syntheses) has been plagued by significant thermodynamic hurdles. Conventional reflux methods require prolonged reaction times (often 12 to 24 hours), harsh thermal conditions, and complex downstream workups that ultimately degrade the overall yield[3].
Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By utilizing targeted dielectric heating, microwave irradiation directly couples with the molecular dipoles of the reagents and polar solvents. This mechanism induces rapid molecular friction and localized superheating, effectively lowering the apparent activation energy required for the rate-limiting cyclization steps. Consequently, reaction times are truncated from hours to mere minutes, while simultaneously suppressing the formation of thermodynamic side products[2][3].
Mechanistic Causality: The Microwave-Accelerated Doebner Reaction
The Doebner multicomponent reaction is a premier strategy for synthesizing 2-phenylquinoline-4-carboxylic acids. It involves the one-pot condensation of aniline, benzaldehyde, and pyruvic acid.
Causality of Experimental Choices:
-
Solvent Selection (Ethanol): Absolute ethanol is selected not merely for its solubilizing properties, but for its high loss tangent ( tanδ ). It acts as an excellent microwave-absorbing medium that rapidly transfers thermal energy directly to the solvated reactants[4].
-
Catalyst Dynamics (Trifluoroacetic Acid - TFA): A catalytic amount of Brønsted acid (TFA) is critical to accelerate the initial formation of the Schiff base (imine) between aniline and benzaldehyde. Under microwave irradiation, the subsequent nucleophilic addition of the pyruvic acid enol to the imine is drastically accelerated. The extreme, uniform heating drives the cascade cyclization and subsequent oxidation (aromatization) to completion before polymerization or degradation pathways can dominate[2][4].
Fig 1. Microwave-accelerated Doebner multicomponent reaction pathway.
Experimental Protocol: Self-Validating Synthesis Workflow
The following protocol is designed as a self-validating system. The built-in acid-base extraction step ensures that only the target carboxylic acid is isolated, acting as an immediate chemical validation of successful cyclization prior to chromatographic or spectroscopic analysis.
Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid [3][4]
Materials: Aniline (1.0 mmol), Benzaldehyde (1.0 mmol), Pyruvic acid (1.5 mmol), Trifluoroacetic acid (TFA, catalytic, 0.05 mL), absolute Ethanol (5 mL). Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with sealed reaction vessels, magnetic stirring, and IR temperature sensors.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and absolute ethanol (5 mL). Stir for 1 minute at room temperature to initiate imine formation.
-
Catalyst Addition: Slowly add pyruvic acid (1.5 mmol) followed by the catalytic amount of TFA (0.05 mL). Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 120 °C, with a maximum power output of 250 W, and a hold time of 3 to 5 minutes.
-
Scientific Insight: The sealed vessel allows the ethanol to superheat above its atmospheric boiling point, generating high internal pressure that forces the sterically hindered cyclization[4].
-
-
Cooling & Quenching: Allow the vessel to cool to 40 °C via compressed air cooling. Carefully uncap and pour the reaction mixture into 20 mL of vigorously stirred ice water. A crude precipitate will form immediately.
-
Self-Validating Purification (Acid-Base Extraction):
-
Filter the crude solid and transfer it to a beaker containing 15 mL of 10% aqueous K2CO3 solution.
-
Rationale: The target compound contains a carboxylic acid moiety and will dissolve as a soluble potassium salt. Unreacted organic impurities, aldehydes, and neutral side-products remain undissolved.
-
Filter the alkaline suspension to remove the solid impurities.
-
Carefully acidify the filtrate with 1M HCl dropwise until the pH reaches 3-4. The pure 2-phenylquinoline-4-carboxylic acid will crash out of the solution as a fine precipitate.
-
-
Isolation: Filter the purified solid, wash with cold distilled water (3 x 5 mL), and dry under vacuum at 60 °C overnight.
Fig 2. Step-by-step workflow for microwave-assisted synthesis and purification.
Quantitative Data & Yield Comparison
The integration of microwave technology significantly outperforms conventional reflux methods across various substrate scopes. Table 1 summarizes the comparative metrics for diverse substituted 2-phenylquinoline derivatives synthesized via the Doebner protocol[2][3].
| Compound Derivative | Conventional Time | Conventional Yield | Microwave Time | Microwave Yield | Purity (HPLC) |
| 2-Phenylquinoline-4-carboxylic acid | 12 - 24 hours | 45 - 55% | 3 - 5 mins | 85 - 92% | >98% |
| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 18 hours | 50% | 4 mins | 88% | >97% |
| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 24 hours | 40% | 5 mins | 82% | >96% |
| 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | 24 hours | 35% | 5 mins | 76% | >95% |
Data Interpretation: Electron-withdrawing groups (e.g., -Cl, -NO2) on the benzaldehyde ring slightly reduce the nucleophilicity during the initial Schiff base formation. However, the extreme thermal energy provided by the microwave environment effectively overrides these electronic deactivations, maintaining yields >75% in under 5 minutes[2].
References
-
Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction , Benchchem.4
-
Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities , ResearchGate. 3
-
Microwave-assisted synthesis, characterization and cytotoxic studies of novel estrogen receptor α ligands towards human breast cancer cells , PubMed. 1
-
Synthesis, anti-tuberculosis activity and QSAR study of 2,4-diarylquinolines and analogous polycyclic derivatives , Arabian Journal of Chemistry. 2
Sources
- 1. Microwave-assisted synthesis, characterization and cytotoxic studies of novel estrogen receptor α ligands towards human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-tuberculosis activity and QSAR study of 2,4-diarylquinolines and analogous polycyclic derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 7-Methyl-2-phenylquinoline as a Strategic Scaffold in Targeted Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistic guide on the synthesis, functionalization, and pharmacological application of 7-Methyl-2-phenylquinoline in the development of active pharmaceutical ingredients (APIs).
Pharmacological Significance of the 2-Phenylquinoline Core
The 2-phenylquinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets.
-
Oncology: Derivatives of 2-phenylquinoline-4-carboxamide act as highly potent tubulin polymerization inhibitors. By binding to the colchicine site, they disrupt mitotic spindle assembly and induce G2/M phase cell cycle arrest in cancer cells[1].
-
Virology: Recent phenotypic screenings have identified 2-phenylquinolines as broad-spectrum anti-coronavirus agents. Specific analogs effectively inhibit SARS-CoV-2 replication while demonstrating low cytotoxicity, with advanced derivatives targeting the highly conserved nsp13 helicase[2].
-
Targeted Kinase Inhibition: The core structure is fundamental to the architecture of complex APIs like linsitinib (OSI-906), a small-molecule dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR)[3].
Mechanistic Rationale: The Strategic Role of the 7-Methyl Group
While the 2-phenylquinoline core provides the primary pharmacophore, the inclusion of a methyl group at the C7 position (7-Methyl-2-phenylquinoline, CAS 27356-39-4) transforms the molecule into a highly versatile synthetic intermediate. The causality behind selecting this specific starting material relies on two chemical principles:
-
Electronic Activation for C-H Functionalization: The electron-donating nature of the C7 methyl group significantly enriches the electron density of the quinoline ring. This electronic tuning facilitates transition-metal-catalyzed functionalizations. For instance, visible-light-induced, Ir(III)-catalyzed amination at the adjacent C8 position proceeds with exceptional efficiency (89% yield) precisely because the electron-rich C7 methyl group stabilizes the intermediate[4].
-
Chemoselective Benzylic Oxidation: The C7 methyl group serves as a latent electrophile. It can undergo chemoselective benzylic oxidation to yield 2-phenylquinoline-7-carbaldehyde[5]. This resulting carbaldehyde is a critical electrophilic node; it readily undergoes directed ortho-metalation coupling (e.g., with 2-chloropyrazine) to assemble the tricyclic core of linsitinib[6],[3].
Quantitative Bioactivity Profile
The following table summarizes the pharmacological impact of the 2-phenylquinoline scaffold across various disease models, demonstrating its broad utility in drug discovery.
| Compound Class / Derivative | Target / Disease Model | Key Metric | Mechanism of Action |
| 2-Phenylquinoline-4-carboxamides | SK-OV-3 / HCT116 Cancer Cells | IC50: 0.2 - 0.5 μM | Tubulin polymerization inhibition (colchicine binding site) |
| 2-Phenylquinoline (PQQ4O analog) | SARS-CoV-2 (VeroE6 cells) | EC50: 6 μM, CC50: 18 μM | Viral replication inhibition |
| 6,7-Dimethoxy-2-phenylquinoline | SARS-CoV-2 nsp13 | Low μM | Viral helicase inhibition[2] |
| Linsitinib (OSI-906) | Colorectal / Breast Carcinoma | Nanomolar potency | Dual IGF-1R and IR kinase inhibition[3] |
Synthetic Workflows & Logic
Workflow detailing the strategic functionalization of 7-Methyl-2-phenylquinoline in drug discovery.
Validated Experimental Protocols
Protocol A: Green Synthesis of 7-Methyl-2-phenylquinoline via Regioselective Döebner-von Miller Reaction
Objective: Synthesize the starting scaffold under solvent-free conditions using a recyclable catalyst. Causality & Logic: Utilizing Ag(I)-exchanged Montmorillonite K10 clay as a solid acid catalyst drives a regioselective para-cyclization of meta-toluidine. This prevents the formation of isomeric mixtures, yielding the 7-methyl derivative exclusively[7]. The solvent-free condition maximizes atom economy and scalability.
Step-by-Step Methodology:
-
Preparation: Dissolve m-toluidine (1.50 mmol) and cinnamaldehyde (1.00 mmol) in 1.5 mL of diethyl ether (Et2O) in a reaction vial equipped with a magnetic stir bar[7].
-
Catalyst Loading: Add exactly 0.50 g of Ag(I)-exchanged Montmorillonite K10 catalyst[7]. Critical Choice: This specific catalyst loading is essential; literature indicates that lower amounts (e.g., 0.43 g) result in significantly diminished yields[7].
-
Solvent Removal: Stir the mixture for 5 minutes, then remove the Et2O in vacuo to yield a dry, homogenous powder[7].
-
Cyclization: Heat the dry reaction mixture to 120 °C for 3 hours[7].
-
Workup & Recovery: Cool to room temperature. Filter the mixture through a short silica plug, washing the solid residues thoroughly with dichloromethane (CH2Cl2)[7]. The solid clay catalyst can be recovered and reused up to 5 times without appreciable loss of activity[7].
-
Self-Validation System: Evaporate the filtrate to obtain 7-methyl-2-phenylquinoline as a pale yellow solid (~84% yield). Confirm structural identity and regioselectivity via 1H NMR (CDCl3), ensuring the presence of the distinct C7 methyl singlet at δ 2.59 ppm[7].
Protocol B: Chemoselective Oxidation to 2-Phenylquinoline-7-carbaldehyde
Objective: Convert the C7 methyl handle into a reactive aldehyde for downstream API coupling. Causality & Logic: Selenium dioxide (SeO2) is chosen for its high chemoselectivity toward activated benzylic positions. It oxidizes the C7 methyl group to an aldehyde without over-oxidizing to a carboxylic acid[5]. Sonication with Celite during the workup is a critical mechanical choice to trap finely divided, colloidal red elemental selenium byproduct, which otherwise clogs filters and poisons downstream transition-metal catalysts[5].
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 7-methyl-2-phenylquinoline (2.49 g, 11.4 mmol) and selenium dioxide (1.92 g, 17.3 mmol, 1.5 eq.)[5].
-
Oxidation: Heat the neat mixture (melt) to a bath temperature of 160 °C for 22 hours[5].
-
Quenching & Suspension: Allow the melt to cool to room temperature. Suspend the crude mixture in CH2Cl2. Critical Choice: Apply sonication to ensure complete dissolution of the organic product and the disaggregation of the selenium byproduct[5].
-
Filtration: Filter the sonicated suspension first through a pad of Celite, followed by a plug of silica gel[5]. This dual-filtration effectively removes the red elemental selenium and major baseline impurities[5].
-
Self-Validation System: Concentrate the filtrate and crystallize the resulting material from a mixture of hexanes and chloroform (CHCl3) to yield pure 2-phenylquinoline-7-carbaldehyde as a pale solid[5]. Validation is achieved via 1H NMR: look for the complete disappearance of the methyl singlet (δ 2.59 ppm) and the emergence of an aldehyde proton peak at ~10.2 ppm.
References
-
SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I) Source: LOCKSS (clockss.org) URL:7
-
WO2005097800A1 - 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors Source: Google Patents (google.com) URL:5
-
Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions Source: Inorganic Chemistry (acs.org) URL:4
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity Source: ACS Medicinal Chemistry Letters (acs.org) URL:2
-
Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors Source: PubMed (nih.gov) URL:1
-
Linsitinib (Drug Profile & Synthesis) Source: Portico (portico.org) URL:3
-
Drug Discovery | Enzyme Inhibitor Source: Scribd (scribd.com) URL:6
Sources
- 1. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Portico [access.portico.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2005097800A1 - 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Protocol for testing the anticancer activity of quinoline compounds
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. medium.com [medium.com]
- 24. bosterbio.com [bosterbio.com]
- 25. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 26. CST | Cell Signaling Technology [cellsignal.com]
- 27. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biocompare.com [biocompare.com]
- 29. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. sjmars.com [sjmars.com]
Application Note: Modular Synthesis of 2-Phenylquinoline Analogues for Structure-Activity Relationship (SAR) Studies
Introduction & Strategic Rationale
2-Phenylquinolines are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial, antimalarial, and anticancer properties. For drug development professionals conducting Structure-Activity Relationship (SAR) studies, the ability to systematically and independently vary the substituents on the quinoline core (Rings A and B) and the 2-phenyl moiety (Ring C) is paramount.
Historically, the synthesis of 2-phenylquinoline-4-carboxylic acids was achieved via multicomponent reactions such as the 1[1]. However, multicomponent approaches require rebuilding the entire heterocyclic core for every new analogue, which creates a severe bottleneck for large-scale library generation. To circumvent this, we have designed a divergent, two-pronged synthetic workflow that separates core construction from late-stage diversification.
Modular workflow for 2-phenylquinoline SAR library synthesis and screening.
Causality in Experimental Design
Our protocol relies on two highly optimized transformations:
1. Modified Friedländer Annulation: The classical 2 is often limited by the instability and rapid self-condensation of 2-aminobenzaldehyde precursors[2]. We bypass this by utilizing an in situ reduction of stable 2-nitrobenzaldehydes using an Fe/AcOH system. The nascent amine immediately undergoes Knoevenagel condensation and cyclization, trapping the intermediate before degradation can occur.
2. Late-Stage Suzuki-Miyaura Cross-Coupling: By utilizing a 2-chloroquinoline core as a universal electrophile, researchers can rapidly generate diverse analogues by coupling with commercially available phenylboronic acids[3]. Mechanistic Challenge: A critical issue in this step is the tendency of α-halo-N-heterocycles to undergo oxidative addition to Palladium, followed by the formation of stable, catalytically inactive dimeric species due to coordination by the quinoline nitrogen[4]. Solution: To prevent catalyst poisoning, our protocol mandates the use of excess phosphine ligands (e.g., PPh 3 ) or specialized ONO pincer-type complexes, combined with a strong base (Na 2 CO 3 or KOH) in an aqueous-organic solvent mixture. The aqueous media accelerates boronic acid activation, while the phosphines saturate the Pd coordination sphere, driving the catalytic cycle forward[5][6].
Two-step synthetic pathway for generating 2-phenylquinoline analogues.
Step-by-Step Methodologies
Protocol A: Modified Friedländer Annulation (Core Synthesis)
This protocol constructs the quinoline scaffold with specific substitutions on Rings A and B.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the substituted 2-nitrobenzaldehyde (1.0 eq, 5.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 eq, 6.0 mmol) in 15 mL of glacial acetic acid (AcOH).
-
In Situ Reduction: Gradually add Iron (Fe) powder (3.0 eq, 15.0 mmol) to the vigorously stirring mixture at room temperature. Heat the reaction to 80 °C. The Fe/AcOH system reduces the nitro group to an amine, triggering immediate cyclization[2].
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the distinct yellow spot of the nitro starting material disappears. Validation: The formation of the conjugated quinoline core is confirmed by the appearance of a new spot exhibiting strong, bright blue fluorescence under 365 nm UV light.
-
Workup & Purification: Cool the mixture and filter through a Celite pad to remove iron residues. Neutralize the acidic filtrate slowly with saturated aqueous NaHCO 3 . Extract with ethyl acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)
This protocol functionalizes the C2 position to explore the SAR of the 2-phenyl ring.
-
Reaction Setup: In a 10 mL microwave-safe vial, combine the 2-chloroquinoline derivative (1.0 eq, 1.0 mmol), the desired substituted phenylboronic acid (1.3 eq, 1.3 mmol), and Na 2 CO 3 (3.0 eq, 3.0 mmol).
-
Solvent & Catalyst: Add 5 mL of a degassed solvent mixture of H 2 O and DMF (80:20 v/v)[6]. Add the Palladium catalyst, Pd(PPh 3 ) 4 (0.05 eq, 0.05 mmol). The phosphine ligands are critical here to prevent the quinoline nitrogen from forming off-cycle inactive dimers[4][5].
-
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 70 °C for 20 minutes. Microwave dielectric heating ensures rapid, uniform energy transfer, cutting reaction times from hours to minutes[5].
-
Self-Validation Check: Analyze a 10 µL aliquot of the crude mixture via LC-MS. Validation: The 2-chloroquinoline starting material exhibits a distinct 3:1 isotopic ratio for the 35 Cl/ 37 Cl isotopes. Successful cross-coupling is definitively validated by the complete disappearance of this isotopic signature and the emergence of the [M+H]+ peak corresponding to the target biaryl product.
-
Workup & Purification: Dilute the mixture with 10 mL of water and extract with dichloromethane (3 × 10 mL). Wash the organic layer with brine, dry over MgSO 4 , concentrate, and purify the 2-phenylquinoline analogue via silica gel chromatography.
Quantitative Data: SAR Analysis
To evaluate the success of the library design, the synthesized 2-phenylquinoline analogues are typically screened for biological activity. The table below summarizes representative Minimum Inhibitory Concentration (MIC) data against Gram-negative (E. coli) and Gram-positive (S. aureus) bacterial strains.
As demonstrated in the data, the introduction of electron-withdrawing halogens (e.g., 2,4-dichloro substitutions) on the 2-phenyl ring significantly enhances antibacterial efficacy, validating the necessity of a modular synthetic approach to fine-tune the pharmacophore[1][7].
| Compound ID | Core Substitution (R1) | 2-Phenyl Substitution (R2) | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | SAR Observation |
| 1a | H | H | 32 | 16 | Baseline activity of unsubstituted core. |
| 1b | H | 4-Fluoro | 16 | 8 | Halogenation increases lipophilicity and potency. |
| 1c | H | 2,4-Dichloro | 4 | 2 | Di-halogenation yields optimal target binding. |
| 1d | 6-Methoxy | 2,4-Dichloro | 2 | 1 | Electron-donating R1 group synergizes with R2 halogens. |
| 1e | 6-Methoxy | 4-Hydroxy | >64 | 32 | Hydrogen bond donors at R2 drastically reduce efficacy. |
Sources
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrp.org [ijsrp.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 7-Methyl-2-phenylquinoline (Mpq) as an Advanced Fluorogenic Scaffold for Iridium(III) Luminescent Probes
Target Audience: Researchers, chemical biologists, and drug development professionals. Document Type: Technical Guide & Validated Protocols
Executive Summary
The development of highly sensitive, photostable fluorescent probes is a critical bottleneck in modern bioimaging and target-based drug discovery. While traditional organic fluorophores (e.g., FITC, Rhodamine) suffer from small Stokes shifts, rapid photobleaching, and autofluorescence interference, transition-metal complexes—specifically cyclometalated Iridium(III) complexes—offer a robust alternative.
This application note details the use of 7-Methyl-2-phenylquinoline (Mpq) as a premier cyclometalating ligand. The incorporation of an electron-donating methyl group at the C7 position of the quinoline core fundamentally alters the photophysical and chemical reactivity of the resulting Ir(III) complex. We outline the mechanistic grounding of Mpq-based probes, summarize their photophysical advantages, and provide self-validating, step-by-step protocols for their synthesis and application in visible-light-induced amination[1] and live-cell metal ion sensing[2].
Mechanistic Grounding: The Mpq Fluorogenic Scaffold
Photophysics: Triplet Metal-to-Ligand Charge Transfer (³MLCT)
Unlike pure organic dyes that emit via singlet-state fluorescence, Mpq-Ir(III) complexes emit via phosphorescence originating from a Triplet Metal-to-Ligand Charge Transfer (³MLCT) state. Upon excitation, the strong spin-orbit coupling induced by the heavy Iridium core facilitates rapid and near-100% efficient Intersystem Crossing (ISC) from the singlet excited state ( S1 ) to the triplet excited state ( T1 ).
Causality of the C7-Methyl Group: The electron-donating nature of the C7-methyl group on the Mpq ligand raises the energy of the Highest Occupied Molecular Orbital (HOMO). This fine-tunes the MLCT energy gap, resulting in higher quantum yields and a highly modular emission profile that can be shifted from green to deep red depending on the choice of ancillary ligands.
Photophysical mechanism of Mpq-Ir(III) probes via Triplet MLCT and Intersystem Crossing.
Chemical Reactivity: C8-Position Activation
Beyond photophysics, the Mpq scaffold enables unique chemical biology applications. As demonstrated by , the electron-rich C7-methyl group significantly enhances the electron density at the adjacent C8 position of the quinoline ring. This allows for highly efficient, visible-light-induced postcoordinated interligand C–N cross-coupling with amino acids, creating a self-reporting fluorogenic system for amino acid probing[1].
Comparative Photophysical Data
To justify the transition from traditional organic dyes to Mpq-Ir(III) complexes, the quantitative advantages are summarized below. The extended lifetimes of Mpq-Ir(III) probes allow for Time-Gated Luminescence (TGL) imaging , which completely eliminates short-lived background autofluorescence from biological matrices.
| Photophysical Property | Traditional Organic Probes (e.g., FITC) | Mpq-Ir(III) Luminescent Probes | Strategic Advantage in Bioimaging |
| Emission Mechanism | Fluorescence (Singlet) | Phosphorescence (Triplet MLCT) | Enables time-gated imaging techniques. |
| Stokes Shift | Small (~20–50 nm) | Large (>100 nm) | Eliminates self-quenching and excitation back-scatter. |
| Luminescence Lifetime | Short (1–10 ns) | Long (100 ns – several µs) | Bypasses biological autofluorescence noise. |
| Photostability | Prone to rapid photobleaching | Exceptionally photostable | Ideal for long-term, continuous live-cell tracking. |
| Emission Tuning | Difficult (requires core structural changes) | Highly modular | Easily tuned via ancillary ligand substitution. |
Validated Experimental Protocols
The following protocols represent a self-validating workflow: from synthesizing the core Mpq-Ir(III) dimer to executing a visible-light-induced sensing reaction, and finally applying the probe in live-cell environments.
Experimental workflow for the synthesis and application of Mpq-Ir(III) fluorescent probes.
Protocol A: Synthesis of the Precursor Dimer [Ir(Mpq)2Cl]2
This protocol establishes the core fluorogenic scaffold.
Rationale: The reaction utilizes a high-boiling solvent mixture to overcome the kinetic barrier of C–H bond activation required for cyclometalation.
-
Preparation: In a 50 mL round-bottom flask, dissolve 7-Methyl-2-phenylquinoline (Mpq) (2.2 equiv) in a 3:1 mixture of 2-ethoxyethanol and deionized water (20 mL total volume).
-
Causality: 2-ethoxyethanol (b.p. 135 °C) provides the necessary thermal energy for C-H activation, while water ensures the solubility of the inorganic iridium salt.
-
-
Addition: Add Iridium(III) chloride hydrate ( IrCl3⋅xH2O ) (1.0 equiv) to the solution.
-
Degassing: Purge the mixture with dry Nitrogen ( N2 ) or Argon for 15 minutes.
-
Causality: Removing dissolved oxygen prevents the oxidation of Ir(III) to Ir(IV) and suppresses the formation of unwanted oxo-bridged side products.
-
-
Reflux: Heat the mixture to 120 °C under continuous stirring and inert atmosphere for 24 hours.
-
Validation & Recovery: Cool the mixture to room temperature. A yellow/green precipitate indicates successful dimer formation. Filter the precipitate, wash sequentially with water and cold ethanol to remove unreacted Mpq ligand, and dry under vacuum.
Protocol B: Visible-Light-Induced Amination (Amino Acid Probing)
Based on the methodology by, this protocol utilizes the Mpq-Ir(III) complex to probe amino acids via C–N cross-coupling[1].
Rationale: The reaction leverages the MLCT absorption band of the Ir(III) complex, allowing mild visible light to drive the catalytic cycle without damaging biological molecules.
-
Complexation: Synthesize the monomeric complex Λ -[Ir(Mpq)2(L-AA)] by reacting the dimer (from Protocol A) with an L-amino acid (AA) in the presence of a mild base (e.g., Na2CO3 ) in methanol.
-
Irradiation Setup: Dissolve 0.05 mmol of the Λ -[Ir(Mpq)2(L-AA)] complex in 100 mL of ethanol.
-
Atmospheric Control: Purge the solution with Oxygen ( O2 ) gas.
-
Causality: O2 acts as the terminal oxidant in this cross-dehydrogenative coupling (CDC) reaction, regenerating the active catalytic species.
-
-
Photoreaction: Stir the solution at room temperature (approx. 25 °C) under irradiation from a 10 W Blue LED ( λ = 450–470 nm) for 18–22 hours.
-
Causality: Blue light selectively excites the ³MLCT band. Maintaining room temperature favors the interligand C–N cross-coupling at the C8 position over imino acid formation (which is favored at 0 °C)[1].
-
-
Validation: Monitor the reaction via HR-MS. The appearance of a mass shift corresponding to the loss of two hydrogen atoms ( Δm/z = -2) confirms the successful C–N coupling, yielding a highly luminescent coupled probe.
Protocol C: Live-Cell Fluorescence Imaging Workflow
Mpq-Ir(III) complexes functionalized with specific receptors (e.g., Schiff bases for Cu2+ or di-2-picolylamine for Zn2+ ) serve as excellent intracellular probes[2].
Rationale: Careful washing and co-staining ensure that the observed luminescence is target-specific and properly localized.
-
Cell Culturing: Seed target cells (e.g., HeLa or A549) in glass-bottom confocal dishes and incubate at 37 °C with 5% CO2 until 70-80% confluence is reached.
-
Probe Incubation: Replace the culture media with serum-free media containing the Mpq-Ir(III) probe at a final concentration of 5–10 µM. Incubate for 30–60 minutes.
-
Causality: Serum-free media is used to prevent the probe from prematurely binding to albumin or other serum proteins, ensuring maximum cellular uptake.
-
-
Washing: Aspirate the probe solution and wash the cells gently three times with warm Phosphate-Buffered Saline (PBS).
-
Causality: Rigorous washing removes unbound extracellular probe, eliminating background luminescence and preventing false-positive signals.
-
-
Co-Staining (Optional but Recommended): Add Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nuclei, then wash twice with PBS.
-
Imaging: Image the cells using a confocal laser scanning microscope. Excite the Mpq-Ir(III) probe using a 405 nm or 488 nm laser, and collect emission in the 550–650 nm range (depending on the specific ancillary ligand tuning).
References
-
Peng, H.-L., Li, Y., Chen, X.-Y., Li, L.-P., Ke, Z., & Ye, B.-H. (2021). Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions . Inorganic Chemistry, 60(2), 908-918.
-
Lu, C., et al. (2014). A Colorimetric and Luminescent Dual-Modal Assay for Cu(II) Ion Detection Using an Iridium(III) Complex . PLoS One, 9(6), e99930.
Sources
Technical Support Center: Overcoming Poor Solubility of 2-Phenylquinoline Derivatives in Aqueous Media
Introduction
Researchers, scientists, and drug development professionals often encounter significant challenges with the poor aqueous solubility of 2-phenylquinoline derivatives. This class of compounds holds immense therapeutic potential, but their inherent hydrophobicity can hinder in vitro assays, formulation development, and ultimately, clinical efficacy. Low solubility can lead to underestimated biological activity, poor absorption, and insufficient bioavailability.[1][2][3]
This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues. Through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, we aim to equip you with the knowledge and practical techniques to successfully work with these promising but challenging molecules.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with a 2-phenylquinoline derivative. What are the initial steps to assess and address its solubility?
A1: The first step is to determine the baseline solubility of your compound in aqueous media. A simple shake-flask method can provide a good initial estimate. Subsequently, a systematic approach to solubility enhancement should be followed.
A recommended starting point is to explore simple and often effective techniques like pH adjustment and the use of co-solvents.[4] Quinoline derivatives are often weakly basic due to the nitrogen atom in the quinoline ring.[4] Therefore, acidification of the medium can protonate this nitrogen, forming a more soluble salt.[4][5][6] If these initial methods are insufficient, more advanced strategies such as complexation with cyclodextrins or the use of solid dispersions can be explored.[4]
Q2: How does pH modification enhance the solubility of 2-phenylquinoline derivatives, and what are the key considerations?
A2: The quinoline ring system contains a basic nitrogen atom, making its derivatives amenable to pH-dependent solubility enhancement.[4] In acidic conditions (lower pH), this nitrogen can be protonated, forming a cationic species that is generally more soluble in aqueous solutions.[4][5][6][7] Conversely, in neutral or basic conditions, the compound will exist in its less soluble, free-base form.[4]
Key Considerations:
-
pKa of the Derivative: Understanding the pKa of your specific 2-phenylquinoline derivative is crucial for selecting the optimal pH range for solubilization.
-
Compatibility with Experimental System: The chosen pH must be compatible with your downstream application. For instance, extreme pH values can be detrimental to cell viability in in vitro assays or cause degradation of the compound.
-
Buffering Capacity: The buffering capacity of your final medium is important. Insufficient buffering can lead to pH shifts upon addition of the compound stock, potentially causing precipitation.[8]
Q3: My compound is not soluble enough even with pH adjustment. What is the next logical step?
A3: If pH modification alone is insufficient, the use of co-solvents is a highly effective and widely used strategy.[4][9][10] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[10][11]
Commonly used co-solvents in pharmaceutical research include:
The selection of a co-solvent and its concentration should be carefully optimized to maximize solubility while minimizing potential toxicity or interference with the experimental setup.[2]
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I troubleshoot this?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is rapidly diluted below the level required to maintain the compound's solubility.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of your 2-phenylquinoline derivative in the aqueous medium.[2]
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the co-solvent (e.g., DMSO) can help keep the compound in solution.[2] However, be mindful of the solvent's potential effects on your assay.
-
Use a Different Co-solvent: Some compounds may have better solubility in other co-solvents. Consider testing alternatives like ethanol or a low-molecular-weight PEG.
-
Employ a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach, gradually decreasing the co-solvent concentration.
-
Consider Advanced Formulation Strategies: If co-solvents alone are not effective, it may be necessary to explore techniques like cyclodextrin complexation or the preparation of nanosuspensions.
Q5: What are cyclodextrins and how can they improve the solubility of 2-phenylquinoline derivatives?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] This unique structure allows them to encapsulate non-polar molecules, or the non-polar regions of molecules, within their cavity, forming an "inclusion complex."[4][13][14] The resulting complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the encapsulated "guest" molecule.[12]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[12] The formation of an inclusion complex can be a highly effective method for solubilizing very hydrophobic 2-phenylquinoline derivatives.[4]
Q6: When should I consider using solid dispersions?
A6: Solid dispersions are a powerful technique for significantly enhancing the solubility and dissolution rate of poorly water-soluble drugs, including 2-phenylquinoline derivatives.[3][15] This method involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[4][15] The resulting system can exist in an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.[15]
This approach is particularly useful when:
-
Other methods like pH adjustment and co-solvency have failed to provide the desired solubility.
-
A solid dosage form is being developed for oral administration.
-
A significant increase in the dissolution rate is required to improve bioavailability.[3]
Commonly used carriers for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.[4][16][17]
Q7: Are there other advanced techniques available for highly insoluble 2-phenylquinoline derivatives?
A7: Yes, for particularly challenging compounds, several advanced drug delivery technologies can be employed:
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[18][19] The increased surface area leads to a significant increase in the dissolution rate.[18][19] Nanosuspensions are stabilized by surfactants or polymers and can be administered orally or intravenously.[18][19]
-
Micellar Solubilization: Surfactants, above their critical micelle concentration (CMC), form micelles which are colloidal-sized clusters with a hydrophobic core and a hydrophilic shell.[20][21] Poorly soluble drugs can be entrapped within the hydrophobic core, leading to a significant increase in their aqueous solubility.[20][22][23]
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[5][24] Hydrophobic compounds like 2-phenylquinoline derivatives can be incorporated into the lipid bilayer, improving their solubility and enabling targeted delivery.[5][25][26][27]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow for Poor Solubility
Sources
- 1. brieflands.com [brieflands.com]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes | Anticancer Research [ar.iiarjournals.org]
- 6. longdom.org [longdom.org]
- 7. jmpas.com [jmpas.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. onlinepharmacytech.info [onlinepharmacytech.info]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Micellar solubilization of drugs. [sites.ualberta.ca]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Transferrin-conjugated liposomes loaded with novel dihydroquinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]
- 27. Liposome-based nanocarrier loaded with a new quinoxaline derivative for the treatment of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Substituted Quinolines
Welcome to the Technical Support Center for quinoline functionalization. This guide is designed for researchers, synthetic chemists, and drug development professionals who are optimizing the electrophilic aromatic substitution ( SEAr ) of quinoline derivatives.
Because quinolines are deactivated N -heterocycles, their nitration presents unique regiochemical and kinetic challenges. Below, you will find a mechanistic workflow, a self-validating baseline protocol, targeted troubleshooting FAQs, and empirical data to help you control isomer distribution and maximize yields.
Optimization Workflow
The following decision tree outlines the logical progression for optimizing regioselectivity when nitrating quinoline derivatives.
Figure 1: Decision tree for optimizing the regioselectivity of quinoline nitration.
Baseline Experimental Protocol: Mixed-Acid Nitration
This standard protocol provides a baseline for the regioselective nitration of unsubstituted quinoline, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline[1].
Self-Validating System: The protocol includes built-in physical indicators. The initial exotherm confirms the formation of the quinolinium bisulfate salt, while the precipitation of the product during neutralization confirms successful phase transfer from the acidic medium.
Materials:
-
Quinoline (1.0 eq)
-
Concentrated Sulfuric Acid ( H2SO4 , solvent/catalyst)
-
71% Nitric Acid ( HNO3 , 1.5 eq)
-
Crushed Ice
-
Saturated Sodium Carbonate ( Na2CO3 ) solution
-
Dichloromethane ( CH2Cl2 )
Step-by-Step Methodology:
-
Acidic Activation: Charge a round-bottom flask with 50 mL of conc. H2SO4 and cool to 0 °C using an ice-brine bath. Slowly add quinoline (0.10 mol) dropwise under vigorous stirring.
-
Causality: This step forms the quinolinium ion. The addition is highly exothermic; maintaining the internal temperature below 10 °C prevents substrate charring and degradation[2].
-
-
Electrophilic Addition: Prepare a nitrating mixture of 71% HNO3 (0.15 mol) and conc. H2SO4 . Add this mixture dropwise to the quinolinium solution over 30–45 minutes, strictly maintaining the temperature between 0 °C and 5 °C[1].
-
Maturation: Stir the reaction mixture at 0 °C for an additional 1–2 hours to ensure complete conversion.
-
Quenching: Carefully pour the highly acidic mixture over 500 g of crushed ice.
-
Causality: Rapid thermal quenching halts the reaction kinetics, preventing over-nitration to dinitroquinolines.
-
-
Neutralization & Isolation: Slowly add saturated aqueous Na2CO3 until the solution reaches pH 8–9.
-
Causality: Neutralization deprotonates the quinolinium ions back to their free base form. This renders them insoluble in the aqueous phase, allowing for extraction[2].
-
-
Purification: Extract the aqueous layer with CH2Cl2 (3 × 100 mL). Dry the combined organic layers over MgSO4 , filter, and concentrate under reduced pressure to yield the crude isomer mixture[1].
Troubleshooting Guides & FAQs
Q1: My mixed-acid nitration yields a nearly 1:1 mixture of 5-nitro and 8-nitroquinoline. How can I selectively favor the 5-position? A1: Under standard nitrating conditions ( HNO3 / H2SO4 at 0 °C), the reaction proceeds via the N -protonated quinolinium ion[3]. Because the transition states for electrophilic attack at C5 and C8 have very similar activation energies, the reaction typically yields a ~55:45 ratio of 5- to 8-nitroquinoline[1],[3]. To break this symmetry and favor the 5-position, you must increase the acidity of the medium. Research demonstrates that utilizing superacid systems, such as trifluoromethanesulfonic acid (TFSA) mixed with trifluoroacetic acid (TFA) or antimony pentafluoride ( SbF5 ), significantly shifts the orientation to favor 5-nitration[4]. As acidity increases, the transition state geometry shifts, making C5 attack increasingly predominant[4].
Q2: I need to nitrate the pyridine ring (e.g., the C3 or C4 position), but electrophilic aromatic substitution only occurs on the carbocyclic ring. What is the workaround? A2: The protonated pyridine ring is highly electron-deficient, making it virtually inert to direct electrophilic attack (reacting roughly 1010 times slower than naphthalene)[3]. To functionalize the pyridine ring, you must alter the electronic distribution:
-
Strategy A (N-Oxidation): Convert quinoline to quinoline 1-oxide. The oxygen atom donates electron density back into the ring via resonance. While protonated quinoline 1-oxide still nitrates at C5 and C8, the unprotonated molecule (accessible in neutral or mildly acidic media) directs nitration to the C4 position[4].
-
Strategy B (Activating Groups): If your target allows, starting with a 4-hydroxyquinoline derivative activates the adjacent positions. Nitration of 4-hydroxyquinoline using standard mixed acid yields 3-nitroquinolin-4-ol exclusively, as the strong electron-donating effect of the hydroxyl group overcomes the deactivation of the heteroatom[5].
Q3: My reaction yields significant amounts of dinitroquinolines and unidentifiable tar. How do I prevent this degradation? A3: This is a classic symptom of thermal runaway. The nitration of quinoline is highly exothermic. If the internal temperature exceeds 10 °C during the addition of the nitrating agent, the reaction kinetics accelerate, leading to successive nitrations (over-nitration) and oxidative degradation of the substrate[2]. Solution: Ensure your cooling bath is strictly maintained at 0 °C to -5 °C. Add the nitrating mixture via a syringe pump at a rate that strictly maintains the internal temperature below 5 °C. Additionally, limit the nitric acid to exactly 1.1–1.5 equivalents; excess HNO3 drives poly-nitration[1].
Q4: I am trying to nitrate a quinoline that already has a halogen on the carbocyclic ring (e.g., 6-bromoquinoline or 5,8-dichloroquinoline). Why is the reaction failing or requiring extreme conditions? A4: Halogens are electron-withdrawing via induction, which further deactivates the already electron-poor quinolinium system. For example, 5,8-dichloroquinoline is extremely resistant to nitration; it requires forcing conditions (oleum at 60 °C for 45 hours) to yield 6-nitro-5,8-dichloroquinoline[3]. Conversely, if you have a single halogen, such as 6-bromoquinoline, nitration can be achieved using standard mixed acid at 0 °C to selectively yield 6-bromo-5-nitroquinoline[6]. The resulting nitro group acts as a powerful electron acceptor, highly activating the adjacent bromine for subsequent nucleophilic aromatic substitution ( SNAr ) reactions[6].
Quantitative Data: Influence of Conditions and Substituents
The following table summarizes how substrate modifications and reaction conditions dictate regioselectivity and overall yield.
| Substrate | Reagents & Conditions | Major Product(s) | Regioselectivity / Ratio | Typical Yield |
| Quinoline | HNO3 / H2SO4 , 0 °C | 5-Nitro- & 8-Nitroquinoline | ~55:45 (C5:C8) | 85–91%[1] |
| Quinoline 1-Oxide | SbF5 / TFSA (Superacid) | 5-Nitroquinoline 1-Oxide | >80% preference for C5 | High[4] |
| 4-Hydroxyquinoline | HNO3 / H2SO4 , RT | 3-Nitroquinolin-4-ol | Exclusive C3 nitration | ~50%[5] |
| 6-Bromoquinoline | HNO3 / H2SO4 , 0 °C | 6-Bromo-5-nitroquinoline | Exclusive C5 nitration | >80%[6] |
| 5,8-Dichloroquinoline | HNO3 / Oleum, 60 °C | 6-Nitro-5,8-dichloroquinoline | Exclusive C6 nitration | Moderate[3] |
| Isoquinoline | HNO3 / H2SO4 , 0 °C | 5-Nitroisoquinoline | >90% preference for C5 | 80–90%[7],[8] |
References
-
[4] Nitration of quinoline 1-oxide: Mechanism of regioselectivity Source: Chemical and Pharmaceutical Bulletin URL:[Link]
-
[7] Fused Ring Heterocycles Source: University of Mustansiriyah URL:[Link]
-
[1] Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1) Source: European Patent Office / Google Patents URL:
-
[3] Why does the nitration of quinoline occur at the 5 (and 8) position? Source: Chemistry Stack Exchange URL:[Link]
-
[8] Treatment of quinoline with mixed acid Source: Chegg URL: [Link]
-
[6] Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines Source: Semantic Scholar URL:[Link]
Sources
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. Buy 3-Nitroquinolin-4-ol | 50332-66-6 [smolecule.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chegg.com [chegg.com]
Navigating the Labyrinth of Isomer Purification: A Technical Guide for 7-Methyl-2-phenylquinoline
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The purification of 7-Methyl-2-phenylquinoline and its isomers presents a significant, yet common, challenge in synthetic and medicinal chemistry. The subtle structural similarities among these isomers often lead to frustrating co-elution in chromatography and stubborn co-crystallization, demanding a nuanced and well-informed approach to achieve high purity. This guide, designed by our team of senior application scientists, provides a comprehensive technical support center to navigate these challenges. Here, we dissect the root causes of purification difficulties and offer detailed, field-proven troubleshooting strategies and protocols.
The Genesis of the Isomer Challenge: A Look at Synthetic Routes
The primary source of isomeric impurities in 7-Methyl-2-phenylquinoline synthesis often lies in the starting materials and the reaction mechanism itself. Classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, when employing substituted anilines, can lead to the formation of positional isomers.
For instance, the Skraup synthesis of 7-methylquinoline using m-toluidine is known to produce a mixture of 7-methylquinoline and 5-methylquinoline.[1][2] Reports suggest a product ratio of approximately 2:1 in favor of the desired 7-methyl isomer.[2][3] This is a critical consideration, as the subsequent phenylation at the 2-position will carry these isomeric backbones through to the final product mixture.
The Doebner-von Miller reaction, a versatile method for quinoline synthesis, involves the reaction of anilines with α,β-unsaturated carbonyl compounds.[4] The complex fragmentation-recombination mechanism of this reaction can also lead to a mixture of products, particularly when substituted anilines are used.[5]
Caption: Synthetic pathways leading to isomeric mixtures.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the purification of 7-Methyl-2-phenylquinoline isomers.
Issue 1: Co-elution of Isomers in Reverse-Phase HPLC
Symptom: You observe a single, broad, or shouldered peak in your chromatogram, even after optimizing the gradient. Diode array detector analysis may indicate spectral inhomogeneities across the peak.
Probable Cause: The positional isomers of 7-Methyl-2-phenylquinoline (e.g., the 5-methyl isomer) have very similar hydrophobicities and pKa values, leading to near-identical retention times on standard C18 columns.
Solutions:
-
Mobile Phase pH Adjustment: The separation of basic compounds like quinolines is highly dependent on the pH of the mobile phase.[6] At a pH below their pKa, they are protonated. By carefully adjusting the pH, you can subtly alter the degree of ionization of each isomer, potentially creating enough of a difference in their interaction with the stationary phase to achieve separation.
-
Protocol: Prepare a series of mobile phases with a stable buffer (e.g., phosphate or acetate) at pH values ranging from 3 to 6. Analyze your mixture with each mobile phase to determine the optimal pH for separation.
-
-
Change the Organic Modifier: While acetonitrile is a common choice, switching to methanol can alter the selectivity of the separation.[7] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile, potentially changing their elution order and improving resolution.
-
Evaluate Different Stationary Phases: Standard C18 columns may not provide sufficient selectivity.[6]
-
Phenyl-Hexyl or Polar-Embedded Phases: These stationary phases can offer different selectivities due to π-π and dipole-dipole interactions with the aromatic rings of the quinoline isomers.[6]
-
-
Utilize Ion-Pair Reagents: Adding an ion-pair reagent, such as sodium dodecyl sulfate (SDS), to the mobile phase can enhance the retention and resolution of basic compounds.[6]
-
Protocol: Introduce an ion-pair reagent at a concentration of 5-10 mM into the mobile phase. The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the analytes to ensure they are in their protonated form.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Phenyl-Hexyl or Polar-Embedded | Enhances selectivity through π-π and dipole-dipole interactions. |
| Mobile Phase pH | 3.0 - 6.0 (buffered) | Alters the degree of ionization of the isomers, affecting retention. |
| Organic Modifier | Acetonitrile or Methanol | Switching between these can change selectivity. |
| Additives | Ion-Pair Reagents (e.g., SDS) | Increases retention and can improve resolution of basic compounds. |
Caption: Troubleshooting workflow for co-eluting isomers in HPLC.
Issue 2: Difficulty in Inducing Crystallization or Obtaining Pure Crystals
Symptom: Your purified product "oils out" instead of crystallizing, or the resulting crystals are found to be a mixture of isomers upon analysis.
Probable Cause: The isomers have similar solubility profiles in many common solvents, and the presence of one isomer can inhibit the crystallization of the other.
Solutions:
-
Systematic Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. For quinoline derivatives, ethanol is often a good starting point for recrystallization.[8]
-
Solvent/Anti-Solvent System: This is a powerful technique to induce crystallization. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add an "anti-solvent" in which it is insoluble. This gradually decreases the solubility and promotes crystal growth.
-
Protocol:
-
Dissolve the isomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar anti-solvent (e.g., hexane or pentane) dropwise until turbidity persists.
-
Allow the mixture to stand undisturbed. If crystals do not form, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[8]
-
-
-
Fractional Crystallization: This technique relies on small differences in solubility between the isomers.[9] It involves a series of crystallization steps to progressively enrich the desired isomer in the solid phase.[9]
-
Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts.[6] This can be an effective method for purification as the salt may have significantly different crystallization properties than the free base.
-
Protocol: Dissolve the oily compound in a suitable solvent (e.g., isopropanol or ether) and add a solution of an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The free base can be regenerated by treatment with a base.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 7-Methyl-2-phenylquinoline and its positional isomers so challenging?
A1: The primary challenge lies in their very similar physicochemical properties. Positional isomers have the same molecular weight and elemental composition. The only difference is the position of the methyl group on the quinoline ring, which results in only subtle differences in their polarity, pKa values, and solubility, making them difficult to resolve using standard purification techniques.[6]
Q2: What are the expected pKa values for these isomers, and how does that impact separation?
Q3: Are there any other chromatographic techniques that could be effective?
A3: Yes, besides reverse-phase HPLC, other techniques to consider are:
-
Gas Chromatography (GC): If the isomers are sufficiently volatile and thermally stable, GC can offer excellent resolution.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC and is a powerful tool for isomer separation.
-
Centrifugal Partition Chromatography (CPC): This is a preparative liquid-liquid chromatography technique that avoids a solid support and can be very effective for separating closely related compounds.[10]
Q4: My product is a persistent oil. What are some last-resort options to induce solidification?
A4: If standard crystallization techniques fail, consider the following:
-
Trituration: Dissolve the oil in a small amount of a good solvent and then add a large excess of a poor, non-polar solvent like pentane. Stir or sonicate the mixture vigorously. This can sometimes cause the compound to precipitate as an amorphous solid, which can then be filtered and further purified.
-
Kugelrohr Distillation: If the compound is thermally stable, short-path distillation under high vacuum can be an effective purification method for oils.
Conclusion
The purification of 7-Methyl-2-phenylquinoline isomers requires a methodical and informed approach. By understanding the potential for isomer formation during synthesis and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome the challenges of co-elution and co-crystallization. The key to success lies in the careful optimization of chromatographic conditions and the creative use of crystallization techniques to exploit the subtle physicochemical differences between these closely related molecules.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem.
- BenchChem. (2025). 7-Methyl-2-phenylquinoline|CAS 27356-39-4. BenchChem.
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Ito, Y. (2005). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Al-Jadaan, S. A. N. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
- Durel, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
-
SIELC Technologies. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
- Amanpour, J., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Hematology-Oncology and Stem Cell Research, 7(4), 23-28.
- Amanpour, J., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Semantic Scholar.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Oganesyan, G. T., & Oganesyan, E. T. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Pharmaceutical and Biomedical Analysis, 145, 44-51.
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
- Kurkina, A. Y., & Nesterenko, P. N. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
- Kumar, P., & Kumar, A. (2021). a comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1349-1365.
- Stolarczyk, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(24), 8963.
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Agilent Technologies.
- BenchChem. (2025). Application Notes and Protocols: Skraup Synthesis of Quinolines Using N-Methyl-m-toluidine. BenchChem.
- Abdurakhmanova, S. S., et al. (2023). INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. World Bulletin of Management and Law, 21, 91-94.
- Barluenga, J., et al. (2011). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono- and Disubstituted Derivatives. Organometallics, 30(21), 5851-5862.
- Milojković-Opsenica, D. M., et al. (2010). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Journal of the Serbian Chemical Society, 75(11), 1535-1546.
- Leito, I., et al. (2025). Acidity-Basicity Data (pK a Values)
- BenchChem. (2025).
- Keller, P. R., & Steffan, R. J. (1997). U.S. Patent No. 5,700,942. Washington, DC: U.S.
- BenchChem. (2025). Optimizing HPLC mobile phase for separation of 2-(Bromomethyl)
- Al-Khattaf, S., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design, 24(6), 2533-2544.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Polite, L. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values.
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
- Reich, H. (2022). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry.
- Ibrahim, A. M. (2018). What is the complete procedure for Doebner-von miller reaction ?.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
- Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
- Ionescu, D. M., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 29(13), 2975.
- Manallack, D. T. (2008). The p K a Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 2, 25-38.
- Den-Hartog, B. J., et al. (2022). Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. Organic Process Research & Development, 26(8), 2379-2390.
Sources
- 1. 7-Methyl-2-phenylquinoline|CAS 27356-39-4 [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rcprocess.se [rcprocess.se]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
How to reduce cytotoxicity of 2-phenylquinoline compounds in normal cells
Welcome to the Technical Support Center for Heterocyclic Scaffold Optimization . As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and mitigating the off-target cytotoxicity of 2-phenylquinoline derivatives in normal cells (e.g., fibroblasts, hepatocytes, and endothelial cells).
The 2-phenylquinoline scaffold is a privileged motif in medicinal chemistry, exhibiting potent anticancer, antimalarial, and antiviral properties[1]. However, its clinical translation is frequently hindered by unspecific cytotoxicity. This guide explores the mechanistic causality behind this toxicity and provides actionable, self-validating protocols to improve your compound's Selectivity Index (SI).
Section 1: Structure-Activity Relationship (SAR) Troubleshooting
Q1: Our lead 2-phenylquinoline compound shows excellent efficacy against MCF-7 cancer cells but exhibits severe cytotoxicity in normal human fibroblasts (e.g., MRC-5). What is the mechanistic cause of this off-target toxicity?
A1: The unspecific cytotoxicity of quinoline derivatives is primarily driven by hepatic metabolic activation[2]. In vivo and in standard in vitro assays containing metabolically active cells, the parent 2-phenylquinoline compound is processed by Cytochrome P450 (CYP450) enzymes. This oxidation frequently occurs on the electron-rich positions of the quinoline ring, generating highly reactive electrophilic intermediates such as epoxides and dihydrodiols[2]. These intermediates form covalent adducts with cellular macromolecules (DNA, proteins) and induce the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis or necrosis in normal cells[2].
Q2: What specific structural modifications can we implement to block this metabolic activation and improve the Selectivity Index (SI)?
A2: To rationally design out toxicity, you must alter the electron density and steric environment of the quinoline core. We recommend the following field-proven modifications:
-
C-6 Substitution (The Methoxy Effect): Introducing a methoxy group (-OCH3) at the C-6 position of the 2-phenylquinoline core has been shown to strongly improve target activity while significantly lowering host cell toxicity[3]. Furthermore, compounds featuring dual methoxy groups (e.g., 5,7-dimethoxy or 6,8-dimethoxy) consistently yield the highest Selectivity Index (SI) values, often lacking cytotoxicity in normal cells even at concentrations up to 100 μM[1].
-
C-4 Functionalization: If your scaffold includes an oxygen at the C-4 position, appending an alkylamino chain is highly preferred to retain target efficacy while reducing non-specific host cell toxicity[3]. For 4-anilino-2-phenylquinoline derivatives, maintaining a hydrogen-bonding accepting group at the C-4 position of the anilino-moiety is crucial for maintaining anticancer cytotoxicity, whereas substitutions at the C-3 position often cause steric hindrance that forces the adjacent phenyl ring out of coplanarity, abolishing biological activity entirely[4][5].
-
Amine vs. Nitro Groups: If your current SAR utilizes nitro-aromatic substituents, consider reducing them. Literature consistently demonstrates that aromatic amine derivatives of quinolines are significantly less toxic to normal cells than their corresponding nitro-precursors[6].
Mechanistic pathway: CYP450-mediated toxicity vs. SAR-optimized evasion in normal cells.
Section 2: Advanced Formulation & Delivery Systems
Q3: We have optimized our SAR, but we still see dose-limiting toxicity in healthy tissue models. Are there delivery strategies to restrict 2-phenylquinoline activity strictly to the tumor microenvironment?
A3: Yes. If structural modification exhausts its utility, you must pivot to spatiotemporal control mechanisms. A highly effective strategy for 2-phenylquinoline derivatives is Photodynamic Therapy (PDT) coupled with organelle targeting. By synthesizing water-soluble fluorogens (such as NV-12P, a complex incorporating 2-phenylquinoline derivatives), you can engineer the molecule to selectively accumulate in the mitochondria of cancer cells due to their hyperpolarized mitochondrial membrane potential[7]. In the dark, these compounds exhibit negligible cytotoxicity to normal cells (e.g., MRC-5 fibroblasts)[7]. Cytotoxicity is only triggered when the localized tissue is irradiated with a specific visible light dose (400–700 nm), generating localized Reactive Oxygen Species (ROS) that destroy the cancer cells while completely sparing non-irradiated normal tissue[7].
Section 3: Quantitative Data & Comparative SAR Guidelines
To guide your synthetic chemistry team, refer to the following quantitative benchmarks summarizing the impact of specific functional group modifications on the Selectivity Index (SI).
| Modification Strategy | Target Scaffold | Impact on Normal Cell Cytotoxicity (CC50) | Impact on Efficacy (IC50) | Resulting SI Shift |
| Unmodified Core | 2-Phenylquinoline | High Toxicity (< 20 μM) | Moderate | Baseline (SI < 2) |
| C-6 Methoxy Addition | 2-Phenylquinoline core | Drastically Reduced (> 100 μM)[1] | Retained / Improved | High (SI > 20) |
| C-4 Alkylamino Chain | Quinolin-4-ol derivatives | Reduced Toxicity[3] | Retained | Moderate to High |
| Nitro to Amine Reduction | Nitro-aldehyde quinolines | Reduced Toxicity[6] | Slightly Decreased | Moderate |
| C-3 Carboxylate Addition | 4-anilino-2-phenylquinoline | N/A (Inactive) | Abolished Activity[4] | Failure (SI = 0) |
Section 4: In Vitro Screening & Validation Workflows
To ensure trustworthiness in your data, you must establish a self-validating screening system. The following protocol outlines the standardized methodology for determining the Selectivity Index (SI) of newly synthesized 2-phenylquinoline derivatives.
Standard Operating Procedure: Dual-Line MTT Assay for Selectivity Index (SI) Determination
Rationale: The SI is calculated as the ratio of the half-maximal cytotoxic concentration in normal cells ( CC50 ) to the half-maximal effective concentration in target cells ( IC50 ). An SI>10 is generally required to consider a compound for further preclinical development.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7) and paired normal cells (e.g., MRC-5 or HEL 299) into separate 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium[2].
-
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for complete cell attachment[2].
-
Compound Preparation: Dissolve the 2-phenylquinoline derivatives in DMSO to create a master stock. Perform serial dilutions in culture media. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity[2].
-
Treatment: Aspirate the old media and add 100 µL of the compound-treated media to the wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin).
-
Exposure: Incubate the plates for 48 to 72 hours[2].
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) to each well. Incubate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into purple formazan crystals[2].
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to dissolve the formazan crystals[2].
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 and CC50 using non-linear regression analysis. Calculate SI=CC50/IC50 [8].
Standardized workflow for evaluating the Selectivity Index of quinoline derivatives.
References
-
Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Available at:[Link]
-
Journal of the Chinese Chemical Society (via cust.edu.tw). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Available at: [Link]
-
ACS Medicinal Chemistry Letters. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Available at: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors. Available at: [Link]
-
ACS Applied Materials & Interfaces. A Dual Anticancer Efficacy Molecule: A Selective Dark Cytotoxicity Photosensitizer. Available at: [Link]
-
National Institutes of Health (PMC). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity (Selectivity Index Context). Available at:[Link]
-
Journal of the Chinese Chemical Society (via cust.edu.tw). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives (SAR Context). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cust.edu.tw [cust.edu.tw]
- 5. cust.edu.tw [cust.edu.tw]
- 6. brieflands.com [brieflands.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficiency in flow injection chromatography of quinolines
Welcome to the Technical Support Center. This guide is engineered for analytical researchers, chromatographers, and drug development professionals facing efficiency bottlenecks when analyzing basic heterocyclic compounds via Flow Injection Chromatography (FIC) or Sequential Injection Chromatography (SIC).
Below, you will find a mechanistic breakdown of the hydrodynamic and chemical factors causing low theoretical plates and peak tailing in quinoline analysis, followed by self-validating protocols to restore system efficiency.
Diagnostic Workflow: Isolating the Root Cause
Before altering your mobile phase or system plumbing, use the logical workflow below to determine if your low efficiency is driven by chemical interactions (thermodynamics) or system architecture (hydrodynamics).
Diagnostic workflow for troubleshooting low efficiency in quinoline flow injection chromatography.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why do my quinoline derivatives exhibit severe peak tailing (Asymmetry Factor > 1.2) in the flow injection setup? Causality: Quinolines are basic heterocyclic compounds (pKa ~4.9). On silica-based reversed-phase columns, the basic nitrogen in the quinoline ring becomes protonated. Simultaneously, residual silanol groups on the silica surface can deprotonate, forming negatively charged sites. This leads to strong secondary ionic interactions (ion-exchange) that retain some analyte molecules longer than others, causing an asymmetrical "tail"[1],[2]. Solution: Adjust the mobile phase pH to 2.5–3.0. This ensures the quinoline is fully protonated while simultaneously suppressing the ionization of the acidic silanol groups, neutralizing the stationary phase surface[2]. If tailing persists, add a competing base like triethylamine (TEA) at 0.3% (v/v) to mask active silanol sites[3],[4].
Q2: My peaks are symmetrical but extremely broad, resulting in low theoretical plates (N < 1000). Is this a column issue? Causality: In FIC and SIC, the system architecture—comprising syringe pumps, holding coils, and multi-position selection valves—introduces significantly more extra-column volume than a standard high-pressure liquid chromatography (HPLC) system. Symmetrical band broadening is typically caused by hydrodynamic dispersion of the sample plug within the carrier stream before it reaches the column[2]. Solution: Reduce the internal diameter (I.D.) of all connecting tubing (e.g., use 0.010" I.D. PEEK tubing). Optimize the aspiration and injection flow rates to prevent the sample plug from over-dispersing in the holding coil[2].
Q3: How does the choice of stationary phase impact the efficiency of quinoline separation in low-pressure flow systems? Causality: Traditional particulate columns (e.g., 3 µm or 5 µm fully porous particles) generate high backpressure. Syringe pumps in FIC/SIC systems cannot handle this pressure (typically limited to <500 psi). If you use larger particles to lower the pressure, mass transfer kinetics suffer, drastically reducing efficiency. Solution: Monolithic silica columns are mandatory for optimal FIC/SIC. Monoliths provide a bimodal pore structure (macropores for flow, mesopores for separation), allowing high flow rates (e.g., 30 µL/s) at exceptionally low backpressures without sacrificing theoretical plates[3],[5].
Section 2: Step-by-Step Experimental Protocols
Protocol: Self-Validating Optimization of Quinoline FIC/SIC
Step 1: Mobile Phase Preparation (The Chemical Foundation)
-
Prepare a 10–20 mM potassium phosphate buffer to establish a strong ionic foundation[4].
-
Adjust the pH to 2.5–3.0 using phosphoric acid. This ensures full protonation of the quinoline's basic nitrogen and neutralization of the silica's residual silanols[2].
-
Add 0.3% (v/v) Triethylamine (TEA) as a competing base to mask any highly active, inaccessible silanol sites[3].
-
Filter (0.22 µm) and thoroughly degas the mobile phase to prevent cavitation and bubble formation in the low-pressure flow injection manifold.
Step 2: Flow System Plumbing (Minimizing Dispersion)
-
Replace all carrier tubing between the multi-position injection valve, the holding coil, and the column with 0.010" I.D. PEEK tubing[2].
-
Calculate the exact volume of your holding coil. Ensure the aspirated sample volume (e.g., 20–50 µL) does not exceed 10% of the holding coil's total capacity to prevent premature sample dispersion into the carrier stream.
Step 3: Column Integration (Overcoming Pressure Limits)
-
Install a short C18 monolithic column (e.g., 4.6 × 50 mm). The high porosity and low flow resistance of the monolith are critical for the low-pressure limits of syringe pumps[3],[5].
-
Equilibrate the column with the optimized mobile phase at a flow rate of 30 µL/s until a stable baseline is achieved on the detector[3].
Step 4: Injection & Flow Programming (Hydrodynamic Validation)
-
Program the multi-position valve to aspirate the sample into the holding coil at a low flow rate (e.g., 10 µL/s) to maintain a tight sample plug.
-
Reverse the flow and inject the sample through the monolithic column at an optimized flow rate (e.g., 30 µL/s)[3].
-
Self-Validation Check: Inject a series of quinoline standards at increasing mass concentrations. Plot the peak asymmetry against the injected mass. The exact point where asymmetry sharply increases defines your system's loadability limit, validating that your broad peaks are no longer caused by column overload[2].
Section 3: Quantitative Troubleshooting Benchmarks
Use the following table to benchmark your system parameters against optimized standards for quinoline analysis in flow injection systems.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact on Quinoline FIC |
| Mobile Phase pH | pH 6.0 - 7.0 | pH 2.5 - 3.0 | Suppresses silanol ionization; reduces Asymmetry Factor (As) from >2.0 to <1.2. |
| Silanol Suppressor | None | 0.3% TEA | Competes for active sites; increases theoretical plates (N) by preventing secondary retention. |
| Column Type | Particulate C18 (5 µm) | C18 Monolithic (4.6 x 50 mm) | Lowers backpressure; allows rapid flow rates up to 30 µL/s without system failure. |
| Tubing I.D. | 0.020" (0.50 mm) | 0.010" (0.25 mm) | Minimizes extra-column dispersion; sharpens peaks and improves resolution. |
| Sample Injection | > 100 µL | 20 - 50 µL | Prevents volume overload and hydrodynamic band broadening in the holding coil. |
Section 4: References
-
Troubleshooting guide for the purification of polar quinoline compounds Source: Benchchem URL: 1
-
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives Source: Benchchem URL: 2
-
Facile assay method for norfloxacin and ciprofloxacin by sequential injection chromatography Source: Acta Chromatographica (AKJournals) URL: 3
-
Sequential Injection Magneto Chromatography Determination of Non-Steroidal Anti-Inflammatory Drugs Source: ResearchGate URL: 5
-
HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: 4
Sources
Technical Support Center: Enhancing the Selectivity of 2-Phenylquinoline-Based HDAC Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the selectivity of 2-phenylquinoline-based Histone Deacetylase (HDAC) inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experimental workflow. Our focus is on providing practical, field-proven insights to help you achieve your research goals with scientific rigor.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format. Each answer explains the underlying principles and offers actionable solutions.
Issue 1: My 2-phenylquinoline-based inhibitor shows potent pan-HDAC inhibition, but I'm aiming for isoform selectivity. Where do I start with structural modifications?
Answer:
Achieving isoform selectivity with a 2-phenylquinoline scaffold requires a systematic approach to structure-activity relationship (SAR) studies. The typical HDAC inhibitor pharmacophore consists of a cap group, a linker, and a zinc-binding group (ZBG), and modifications to each can significantly impact selectivity.
-
The Cap Group (2-Phenylquinoline Moiety): The 2-phenylquinoline core serves as the cap group, interacting with the rim of the HDAC active site.[1] Substitutions on both the quinoline and the phenyl rings can exploit subtle differences between HDAC isoforms.
-
Rationale: The amino acid residues at the entrance of the active site tunnel vary between HDAC isoforms. By introducing specific substituents, you can create steric hindrance or favorable interactions that favor binding to one isoform over others. For instance, introducing bulky groups on the phenyl ring can restrict access to the narrower active sites of some isoforms.
-
Actionable Advice:
-
Systematic Substitution: Begin by synthesizing a small library of analogs with substitutions at various positions of the phenyl and quinoline rings. Consider electron-donating and electron-withdrawing groups, as well as varying steric bulk.
-
Focus on the "Foot Pocket": Class I HDACs 1, 2, and 3 possess a "foot pocket" adjacent to the active site that is not present in other isoforms.[2] Designing your 2-phenylquinoline cap to occupy this pocket can be a key strategy for Class I selectivity.
-
-
-
The Linker Region: The linker connects the cap group to the ZBG and traverses the hydrophobic active site channel.[3] Its length, rigidity, and composition are critical for positioning the ZBG correctly and for isoform selectivity.
-
Rationale: The length and conformation of the active site channel differ among HDAC isoforms. Modifying the linker can optimize the inhibitor's fit within a specific isoform's channel.
-
Actionable Advice:
-
Vary Linker Length: Synthesize analogs with different linker lengths to probe the optimal distance between the cap and the ZBG for your target isoform.
-
Introduce Rigidity: Incorporating cyclic structures or double bonds into the linker can restrict conformational flexibility, which may favor binding to a specific isoform.
-
-
-
The Zinc-Binding Group (ZBG): The ZBG chelates the catalytic zinc ion in the active site. While hydroxamic acids are potent ZBGs, they often lead to pan-HDAC inhibition.[1][4]
-
Rationale: The geometry and electronic environment of the zinc-containing active site can vary slightly between isoforms. Different ZBGs may have distinct coordination preferences.
-
Actionable Advice:
-
Explore Alternative ZBGs: Consider synthesizing analogs with alternative ZBGs such as hydrazides, which have shown promise in achieving HDAC3 selectivity for 2-phenylquinoline-based inhibitors.[1]
-
-
Issue 2: My biochemical assay results show high selectivity, but this doesn't translate to my cell-based assays. What could be causing this discrepancy?
Answer:
This is a common and critical issue in HDAC inhibitor development. Discrepancies between biochemical and cell-based assays often arise from the different environments in which the inhibitor is being tested.
-
HDACs in Complexes: In biochemical assays, you are typically using purified, recombinant HDAC enzymes.[5] However, within the cell, HDACs exist as large multi-protein complexes.[6] The conformation of the HDAC active site and its accessibility can be altered when it is part of a complex, which can affect inhibitor binding and selectivity.
-
Actionable Advice:
-
Use Cell Extracts: As an intermediate step, consider performing your enzymatic assays using nuclear or whole-cell extracts instead of purified enzymes. This provides a more physiologically relevant context.[7]
-
Chemoproteomics: Advanced techniques like chemoproteomic profiling can assess inhibitor binding to HDAC complexes within a cellular lysate, providing a more accurate picture of target engagement.[6][8]
-
-
-
Cell Permeability and Efflux: Your inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps. This would result in a lower intracellular concentration of the inhibitor compared to what is used in the biochemical assay.
-
Actionable Advice:
-
Assess Physicochemical Properties: Evaluate the lipophilicity (LogP) and other physicochemical properties of your compound that influence cell permeability.
-
Use Efflux Pump Inhibitors: In your cell-based assays, co-administer known efflux pump inhibitors to determine if your compound is a substrate for these transporters.
-
-
-
Off-Target Effects: Your compound may have off-target effects in cells that are not apparent in a purified enzyme assay.[9] These off-target effects can lead to cytotoxicity or other cellular responses that confound the interpretation of your results.[10][11] For instance, some hydroxamate-based HDAC inhibitors have been shown to inhibit metallo-β-lactamase domain-containing protein 2 (MBLAC2).[11]
-
Actionable Advice:
-
Dose-Response Curves: Generate careful dose-response curves in your cell-based assays and compare the concentration at which you see target engagement (e.g., increased histone acetylation) with the concentration that causes cytotoxicity.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of your target HDAC isoform. If your inhibitor's effect is on-target, its potency should be diminished in the knockdown/knockout cells.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best assays to determine the isoform selectivity of my 2-phenylquinoline-based HDAC inhibitors?
A1: A multi-tiered approach using both biochemical and cell-based assays is recommended for a comprehensive selectivity profile.
-
Biochemical Assays: These are essential for determining the intrinsic inhibitory activity (IC50) of your compound against a panel of purified recombinant HDAC isoforms.[5] Fluorogenic assays using substrates like the Fluor de Lys™ system are commonly used.[12]
-
Cell-Based Assays: These assays confirm target engagement and selectivity within a cellular context.[5]
-
Western Blotting: This is a gold-standard method to assess the acetylation status of known HDAC substrates.[5] For example, an increase in acetylated α-tubulin is a marker for HDAC6 inhibition, while an increase in acetylated histone H3 indicates Class I HDAC inhibition.[5]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells or cell lysates.
-
Luminogenic Cell-Based Assays: Commercial assays like HDAC-Glo™ allow for the measurement of specific HDAC class activity in living cells, offering a higher-throughput option.[13][14]
-
Q2: I'm observing inconsistent results in my enzymatic assays. What are some common pitfalls to avoid?
A2: Inconsistent results in enzymatic assays can often be traced back to experimental conditions.
-
Compound Solubility: Poor aqueous solubility is a common issue for small molecule inhibitors.[9] If your compound precipitates in the assay buffer, the effective concentration will be lower than intended.
-
Solution: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the assay is low enough to not affect enzyme activity. Gentle heating or sonication can aid dissolution.[9]
-
-
Slow-Binding Kinetics: Some HDAC inhibitors exhibit slow-binding kinetics, meaning that equilibrium between the enzyme and inhibitor is not reached instantaneously.[15] Standard endpoint assays may underestimate the potency of these inhibitors.
-
Solution: Perform pre-incubation experiments where the enzyme and inhibitor are mixed for a period before adding the substrate. This allows for equilibration and a more accurate determination of potency.[15]
-
-
Assay Buffer Composition: The pH, ionic strength, and presence of additives in your assay buffer can influence enzyme activity and inhibitor potency.
-
Solution: Use an optimized assay buffer for each HDAC isoform. Always include positive and negative controls in your experimental design to ensure the assay is performing as expected.[9]
-
Q3: How can I be sure that the observed cellular phenotype is due to the inhibition of my target HDAC isoform?
A3: Differentiating on-target from off-target effects is crucial.
-
Structure-Activity Relationship (SAR): A strong correlation between the enzymatic inhibitory activity of a series of analogs and their cellular activity provides evidence for on-target effects.
-
Use of a Second, Structurally Different Inhibitor: Confirm your findings with a known selective inhibitor for your target isoform that has a different chemical scaffold.
-
Genetic Approaches: As mentioned previously, using siRNA or CRISPR/Cas9 to deplete the target HDAC isoform is a powerful way to validate that the observed phenotype is on-target.[9]
-
Rescue Experiments: If possible, overexpressing a form of the target HDAC that is resistant to your inhibitor should rescue the cellular phenotype.
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Biochemical HDAC Isoform Selectivity Profiling
This protocol outlines a typical fluorogenic assay for determining the IC50 values of a test compound against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™-SIRT1/HDAC substrate)
-
HDAC assay buffer
-
Developer solution (e.g., Fluor de Lys™ Developer)
-
Test compound (2-phenylquinoline derivative)
-
Positive control inhibitor (e.g., SAHA for pan-HDAC, or a known selective inhibitor)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of your test compound in HDAC assay buffer. Also, prepare dilutions of the positive control inhibitor.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in cold HDAC assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted test compound or control. b. Add the diluted enzyme to each well. c. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate Deacetylation: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Develop Signal: Add the developer solution to each well to stop the deacetylation reaction and generate the fluorescent signal.
-
Signal Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the positive control (no inhibitor) and negative control (e.g., a potent pan-HDAC inhibitor). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of Substrate Acetylation
This protocol describes how to assess the in-cell selectivity of an HDAC inhibitor by measuring the acetylation of specific substrates.
Materials:
-
Human cell line of interest
-
Cell culture medium and supplements
-
Test compound and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H3, anti-α-tubulin, anti-histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of your test compound or controls for a specified duration (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each plate and scrape the cells. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysates at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-acetyl-α-tubulin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-α-tubulin) or a housekeeping protein (e.g., GAPDH).
Data Presentation: Isoform Selectivity Profile
Summarize your IC50 data in a clear and concise table to easily compare the potency and selectivity of your compounds.
Table 1: In Vitro HDAC Isoform Selectivity of 2-Phenylquinoline Derivatives
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Selectivity (HDAC1/HDAC3) | Selectivity (HDAC6/HDAC3) |
| D28 | >1000 | >1000 | 24.45 | >1000 | N/A | >40.9 | >40.9 |
| D29 | 32.59 | 183.5 | 0.477 | >1000 | N/A | 68.3 | >2096 |
| SAHA | Value | Value | Value | Value | Value | Value | Value |
Data adapted from a study on 2-phenylquinoline-4-carboxylic acid derivatives.[1] "N/A" indicates data not available.
Part 4: Visualizations
Diagram 1: General Pharmacophore for 2-Phenylquinoline-Based HDAC Inhibitors
Caption: General pharmacophore model of a 2-phenylquinoline-based HDAC inhibitor interacting with the HDAC active site.
Diagram 2: Troubleshooting Workflow for Discrepancies Between Assays
Caption: A workflow for troubleshooting discrepancies between biochemical and cell-based assay results for HDAC inhibitors.
References
- A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC. (n.d.).
- A Comparative Guide to HDAC6 Inhibition: Selectivity Profiles of Leading HDAC Inhibitors - Benchchem. (n.d.).
- Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. (n.d.).
- The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14).
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (2014, October 15).
- Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors - Portland Press. (2007, December 21).
- Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity | bioRxiv. (2022, March 2).
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed. (2022, July 14).
- Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. (n.d.).
- Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC. (n.d.).
- In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - MDPI. (2024, May 29).
- Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed. (2011, March 15).
- Common pitfalls in Hdac6-IN-34 related experiments - Benchchem. (n.d.).
- Next-generation of selective histone deacetylase inhibitors - PMC. (n.d.).
- The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC. (n.d.).
- Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. (2022, April 28).
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity | bioRxiv [biorxiv.org]
Technical Support Center: Preventing Degradation of 7-Methyl-2-phenylquinoline
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Storage Optimization, Stability Troubleshooting, and Forced Degradation Profiling for 7-Methyl-2-phenylquinoline (CAS 27356-39-4)
Part 1: Troubleshooting & FAQs
Q1: My 7-Methyl-2-phenylquinoline powder has shifted from off-white to a yellow/brown hue during benchtop storage. What causes this, and is the batch ruined? A: Discoloration is a definitive indicator of quinoline core degradation, predominantly driven by photo-oxidation[1]. The 2-phenylquinoline scaffold features an extended π -conjugated system that strongly absorbs UV and ambient visible light. This photo-excitation facilitates the generation of reactive oxygen species (ROS) or direct photo-ionization. These reactive species subsequently attack the electron-rich regions of the quinoline ring, yielding colored hydroxyquinoline byproducts[2]. Causality & Action: The color change means the structural integrity is compromised. Because these oxidized byproducts can introduce severe off-target effects or false positives in biological assays, discolored batches must be re-purified (e.g., via flash chromatography) before use. Always protect aged samples from light[1].
Q2: What are the specific chemical vulnerabilities of the 7-Methyl-2-phenylquinoline molecule? A: The degradation profile of this specific compound is governed by two highly reactive structural features:
-
The 7-Methyl Group: The methyl group at the 7-position occupies a benzylic-like position relative to the aromatic system, making its C-H bonds highly activated. Under oxidative stress, it is prone to radical-mediated auto-oxidation, which can progressively oxidize the methyl group into 2-phenylquinoline-7-carbaldehyde[3].
-
The Quinoline Nitrogen: The heterocyclic nitrogen is a potent nucleophile and is highly susceptible to N-oxidation in the presence of ambient peroxides or prolonged atmospheric oxygen exposure, forming quinoline N-oxides[4]. Furthermore, in aqueous solutions, the stability of the quinoline core is highly pH-dependent, with extreme acidic conditions accelerating hydrolytic degradation[1].
Mechanistic degradation pathways of 7-Methyl-2-phenylquinoline under environmental stress.
Q3: What are the absolute best practices for storing this compound to guarantee long-term stability? A: To arrest kinetic degradation, the solid compound must be stored sealed in a dry environment at 2-8°C[4]. Causality & Action: Lowering the temperature to 2-8°C exponentially decreases the thermodynamic rate constant of auto-oxidation. Storing the vial in a desiccator or backfilling it with an inert gas (Argon or Nitrogen) displaces atmospheric oxygen and moisture, effectively neutralizing both N-oxidation and hydrolytic cleavage pathways[1]. For liquid stock solutions (e.g., in DMSO or Acetonitrile), aliquot the solution into amber glass vials to block UV/visible light transmittance and store at -20°C to prevent solvent-mediated degradation.
Part 2: Quantitative Degradation Profiles
To help analytical scientists anticipate stability limits and set appropriate expiration dates for their stock solutions, the following table synthesizes the degradation kinetics of quinoline derivatives under various forced stress conditions[1][2][5].
| Stress Condition | Environmental Matrix | Temp | Time to 10% Degradation ( t90 ) | Primary Degradant Identified |
| Ambient Light | Aqueous solution (pH 7.0) | 25°C | 12 - 24 hours | Hydroxyquinolines |
| UV-C Irradiation | Aqueous solution | 25°C | < 10 minutes | Ring-cleavage products |
| Oxidation | 3% H2O2 in Acetonitrile | 25°C | 2 - 4 hours | Quinoline N-oxide |
| Thermal Stress | Solid Powder (Ambient Air) | 80°C | 14 - 21 days | 7-carbaldehyde derivative |
| Optimal Storage | Solid Powder (Argon, Dark) | 4°C | > 24 months | None detected |
Part 3: Self-Validating Protocol for Stability Testing
When formulating 7-Methyl-2-phenylquinoline for in vitro or in vivo studies, you must validate its stability in your specific vehicle. This protocol employs a self-validating system : it utilizes parallel control arms to ensure that any observed degradation is definitively caused by the tested variable, ruling out baseline solvent incompatibility, autosampler degradation, or analytical artifacts.
Step-by-Step Forced Degradation Workflow
Step 1: Stock Preparation & Baseline Verification Prepare a stock solution of 7-Methyl-2-phenylquinoline in HPLC-grade Acetonitrile at a concentration of 1.0 mg/mL[1]. Immediately analyze an aliquot via LC-MS to establish a Day 0 baseline purity and confirm the target mass (Target m/z: 220.1 [M+H]+ ).
Step 2: Aliquoting & Control Assignment Divide the stock solution to isolate specific degradation variables:
-
Test Aliquot A (Light Stress): Transfer 1 mL into a clear, transparent glass vial[1].
-
Test Aliquot B (Oxidative Stress): Transfer 1 mL into a vial and add 100 µL of 3% H2O2 [1].
-
Test Aliquot C (Thermal Stress): Transfer 1 mL into a sealed amber vial[5].
-
System Control (Cold/Dark): Transfer 1 mL into an amber vial, blanket the headspace with Argon, and seal tightly.
Step 3: Stress Induction
-
Expose Aliquot A to a broad-spectrum photostability chamber (ICH Q1B compliant) for 24 hours.
-
Incubate Aliquots B and C in a temperature-controlled oven at 60°C for 24 hours[1].
-
Store the System Control at 4°C.
Step 4: Quenching & Preparation After 24 hours, neutralize the oxidative stress sample (Aliquot B ) by adding a stoichiometric amount of a reducing agent (e.g., sodium thiosulfate) to halt the generation of N-oxides. Dilute all samples 1:10 in the HPLC mobile phase.
Step 5: Analytical Quantification & Self-Validation Analyze all samples via RP-HPLC (C18 column, UV detection at 254 nm).
-
Critical Validation Check: Evaluate the System Control first. It must show >99% peak area recovery relative to the Day 0 baseline. If the control shows degradation, your solvent system is inherently incompatible or your analytical column is contaminated, and the assay must be redesigned.
Step 6: Kinetic Calculation Compare the peak area of the intact 7-Methyl-2-phenylquinoline in Aliquots A, B, and C against the validated System Control to accurately determine the percentage of degradation isolated to each specific stressor.
Self-validating forced degradation workflow for 7-Methyl-2-phenylquinoline.
References
-
ResearchGate. Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV. Available at:[Link]
-
IAEA. Degradation of quinoline and isoquinoline by vacuum ultraviolet light and mechanism thereof. Available at:[Link]
-
Scribd. Drug Discovery | Enzyme Inhibitor. Available at:[Link]
Sources
Optimizing crystallization conditions for X-ray analysis of quinoline derivatives
Welcome to the Structural Biology & Crystallography Technical Support Center . This guide is engineered for researchers, application scientists, and drug development professionals tasked with optimizing the crystallization of quinoline derivatives for single-crystal X-ray diffraction.
Quinoline derivatives—characterized by their planar, azaheterocyclic aromatic cores—present unique crystallographic challenges, including severe π−π stacking, polymorphism, and poor aqueous solubility[1]. This guide bypasses generic advice to provide mechanistically grounded troubleshooting, self-validating protocols, and advanced optimization strategies.
Crystallization Optimization Workflow
Workflow for optimizing quinoline derivative crystallization from initial screening to diffraction.
Frequently Asked Questions (Fundamentals)
Q: Why is vapor diffusion preferred over slow evaporation for novel quinoline derivatives? A: While slow evaporation is a common starting point, it is a thermodynamically aggressive technique. As the solvent evaporates, the concentration of both the target compound and any trace impurities increases simultaneously, often leading to rapid, uncontrolled homogeneous nucleation[2]. Vapor diffusion (e.g., hanging drop) introduces a volatile anti-solvent into the sample drop via the vapor phase. This allows the system to slowly and predictably approach the metastable zone—the precise level of supersaturation where crystals can grow without spontaneous, chaotic nucleation[3].
Q: How do I overcome the high conformational flexibility of my substituted quinoline lead compound? A: Highly flexible molecules resist crystallization because their high conformational entropy prevents efficient packing into a rigid lattice. To bypass this, employ co-crystallization chaperones . Large organic hosts, such as tetraaryladamantanes (TAAs), can encapsulate the small molecule. The chaperone dictates a robust 3D crystal lattice, while the quinoline guest is locked into a rigid conformation within the host's void spaces, enabling rapid X-ray structure determination[4].
Troubleshooting Guide: Specific Crystallographic Issues
Issue 1: Crystals grow as thin, fragile needles (1D Growth)
-
The Causality: The planar benzo[f]quinoline or quinoline core strongly favors intermolecular π−π stacking[1]. During nucleation, molecules stack rapidly face-to-face, causing the crystal lattice to propagate aggressively in one dimension while restricting growth on the other axes.
-
The Solution: You must disrupt the continuous π−π stacking.
-
Additive Screening: Spike your crystallization drops with small aromatic additives (e.g., 1-5% toluene or benzene derivatives). These act as "chain terminators" by competitively binding to the planar faces of the growing crystal, forcing the lattice to expand in 3D.
-
Solvent Switch: Change your primary solvent to one that strongly hydrogen-bonds with the aza-nitrogen, altering the primary intermolecular interaction driving the lattice assembly.
-
Issue 2: Drops yield amorphous precipitate or "oil out" (Liquid-Liquid Phase Separation)
-
The Causality: Oiling out occurs when the supersaturation level is pushed too high, too quickly. The compound is forced out of solution before the molecules have the kinetic opportunity to arrange into an ordered crystal lattice[2].
-
The Solution: Decelerate the diffusion kinetics.
-
Dilution: Halve the concentration of your quinoline sample.
-
Anti-Solvent Modification: Switch to a less volatile anti-solvent (e.g., from diethyl ether to hexane or heptane) to slow the vapor equilibration rate.
-
Temperature Control: Move the crystallization plates from room temperature to 4°C to lower the kinetic energy of the system.
-
Issue 3: Crystals diffract poorly or exhibit severe twinning
-
The Causality: Twinning occurs when two separate crystals share some of the same crystal lattice points in a symmetrical manner, often due to rapid growth or thermal stress during cryo-cooling.
-
The Solution: First, ensure your cryoprotectant matches the osmotic pressure of your mother liquor to prevent osmotic shock. If using salts, note that high concentrations of malonate or tartrate inherently freeze as a glass and act as excellent built-in cryoprotectants[5]. If twinning is inherent to the growth process, utilize Microseed Matrix Seeding (MMS) to grow single crystals at lower supersaturation levels[3].
Step-by-Step Experimental Protocols
Protocol A: Microseed Matrix Seeding (MMS) for Controlled Growth
Purpose: To decouple nucleation from crystal growth, allowing single quinoline crystals to grow in the metastable zone, preventing showers of needles[3].
-
Harvesting: Identify a drop containing poor-quality microcrystals or needles. Using a micro-tool, transfer the entire drop (crystals and mother liquor) into a microcentrifuge tube containing a PTFE "Seed Bead".
-
Stabilization: Add 50 µL of a stabilizing solution (the exact reservoir solution the crystals grew in, ensuring it is saturated so seeds do not dissolve).
-
Crushing: Vortex the tube sequentially (e.g., 3 bursts of 30 seconds on ice) to pulverize the needles into sub-micron seed fragments.
-
Serial Dilution: Create a dilution series of the seed stock ( 10−1 to 10−4 ) using the stabilizing solution.
-
Drop Setup: Set up new hanging drops. Mix 1 part quinoline sample, 1 part reservoir solution, and 0.1 parts of the diluted seed stock .
-
Validation: A successful MMS experiment will yield fewer, larger, and more block-like crystals in the higher dilution drops, validating that growth occurred exclusively on the introduced heterogeneous nuclei.
Protocol B: Vapor Diffusion (Hanging Drop) Setup
Purpose: A self-validating system for screening anti-solvents against a solubilized quinoline derivative.
-
Sample Preparation: Dissolve the highly pure (>95%) quinoline derivative in a "good" solvent (e.g., Chloroform or DMF) to a concentration just below saturation (typically 10-20 mg/mL). Centrifuge at 10,000 x g for 5 minutes to remove particulate nucleants.
-
Reservoir Setup: Pipette 500 µL of the chosen volatile anti-solvent (e.g., Hexane) into the well of a VDX plate.
-
Drop Mixing: On a siliconized glass coverslip, pipette 2 µL of the quinoline solution and 2 µL of the reservoir anti-solvent. Self-Validation Check: The drop must remain clear upon mixing. If it immediately clouds, the starting concentration is too high.
-
Sealing: Invert the coverslip over the well and seal tightly with vacuum grease. Store in a vibration-free incubator.
Quantitative Data: Reagent Selection Matrix
Summarizing the mechanistic effects of various solvents, anti-solvents, and additives on quinoline crystallization workflows.
| Reagent Category | Specific Examples | Mechanistic Role in Quinoline Crystallization | Recommended Starting Range |
| Primary Solvents | Chloroform, DMF, DMSO | Disrupts strong intermolecular H-bonds; provides high initial solubility for planar azaheterocycles. | 10 - 25 mg/mL |
| Volatile Anti-solvents | Hexane, Diethyl Ether, Ethyl Acetate | Slowly diffuses into the sample drop via vapor phase, gradually increasing supersaturation to reach the metastable zone. | 500 - 1000 µL (Reservoir) |
| Aromatic Additives | Toluene, Benzene, Phenol | Competes for π−π stacking interactions during nucleation, preventing 1D needle growth and promoting 3D block formation. | 1% - 5% (v/v) in drop |
| Cryoprotectants | Sodium Malonate, Tartrate | Suppresses ice lattice formation during liquid nitrogen plunging. Freezes as a continuous glass to prevent crystal cracking[5]. | >50% saturated |
| Co-crystallization Hosts | Tetraaryladamantanes (TAAs) | Encapsulates flexible or poorly crystallizing quinoline derivatives, forcing a predictable and rigid 3D crystal lattice[4]. | 1:1 Molar Ratio |
References
- BenchChem. "Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives." BenchChem.
- Hampton Research. "Seeding." Hampton Research.
- Staples, R. "Getting crystals your crystallographer will treasure: a beginner's guide." IUCr Journals.
- National Institutes of Health (NIH) / PMC. "Absolute Configuration of Small Molecules by Co‐Crystallization." NIH.
- GIST / Hampton Research. "Crystallization tips." GIST.
Sources
Technical Support Center: Advanced H-Atom Refinement in Quinoline Crystal Structures
Welcome to the Advanced Crystallography Support Center. This hub is designed for researchers, structural biologists, and drug development professionals working with quinoline derivatives. Quinolines are ubiquitous pharmacophores in antimalarials, oncology drugs, and antibiotics. Accurate determination of their 3D structures—particularly the precise location and thermal motion of hydrogen atoms—is critical for mapping the intermolecular interactions (such as hydrogen bonding and π−π stacking) that govern drug-target binding and solid-state stability.
Below, you will find expert-level FAQs, decision matrices, and self-validating troubleshooting protocols to overcome the limitations of standard X-ray diffraction when refining hydrogen atom parameters.
Part 1: Core Concepts & Causality (FAQs)
Q1: Why is refining hydrogen atoms in quinoline derivatives so challenging with standard X-ray diffraction (XRD)? A1: X-rays scatter off electron clouds, not atomic nuclei. In hydrogen atoms, the single electron is heavily involved in covalent bonding (e.g., the C-H or N-H bonds in the quinoline heterocyclic ring). This shifts the electron density away from the hydrogen nucleus and into the internuclear bonding region. Because the standard Independent Atom Model (IAM) assumes atoms are spherical and non-interacting, it models the hydrogen atom at the center of this shifted electron density. Consequently, IAM refinement systematically shortens X-H bond lengths (e.g., yielding ~0.95 Å for C-H instead of the true internuclear distance of ~1.08 Å)[1].
Q2: When should I use a riding model versus free refinement for H-atoms? A2:
-
Riding Model (e.g., AFIX in SHELXL): Use this for standard-resolution data ( d>0.84 Å). The H-atom is mathematically constrained to "ride" on its parent carbon or nitrogen atom with a fixed, idealized geometry and proportional isotropic displacement parameters ( Uiso )[2].
-
Free Refinement: Attempting free refinement of H-atoms with standard room-temperature XRD data is a risky procedure that often results in unrealistic bond lengths and non-positive definite (NPD) thermal parameters[3]. Free refinement using IAM should only be attempted with ultra-high-resolution data or neutron diffraction.
-
Hirshfeld Atom Refinement (HAR): This is the modern, rigorous alternative. By using quantum mechanical calculations to model aspherical electron density, HAR allows for the free refinement of H-atom positions and anisotropic displacement parameters (ADPs) even at standard resolutions[4].
Part 2: Refinement Strategy & Decision Matrix
Selecting the correct refinement pathway is the first step in building a self-validating crystallographic model. Use the logic flow below to determine your approach based on data quality.
Caption: Workflow for selecting the appropriate H-atom refinement strategy based on X-ray data resolution.
Part 3: Troubleshooting Guides & Self-Validating Protocols
Issue 1: Inaccurate Intermolecular Hydrogen Bond Geometries
Symptom: IAM refinement yields poor or physically impossible geometries for critical N-H...O or C-H...N hydrogen bonds in the quinoline crystal lattice. Causality: The IAM ignores the electron density redistribution caused by hydrogen bonding and lone-pair interactions. To capture these effects, you must abandon spherical approximations and adopt Quantum Crystallography.
Protocol: Step-by-Step Hirshfeld Atom Refinement (HAR) via NoSpherA2 This protocol establishes a self-validating loop where quantum mechanical (QM) calculations and least-squares refinement iteratively inform each other until convergence[1].
-
Baseline Establishment: Solve the initial structure using standard IAM (e.g., SHELXT/SHELXL) to obtain a stable, converged baseline model. Ensure all hydrogen atoms are geometrically placed.
-
Interface Initialization: Open the structure in Olex2 and navigate to the NoSpherA2 interface. Select olex2.refine as the primary refinement engine[4].
-
QM Backend Selection: Select a QM software backend. 5 for its accuracy and speed in generating tailor-made wavefunctions[5].
-
Theory Level Configuration: For quinoline organic crystals, configure the Density Functional Theory (DFT) settings. The BLYP or PBE functional paired with a def2-TZVP basis set provides an optimal balance of computational efficiency and electron density accuracy[1].
-
Aspherical Partitioning: Execute the calculation. NoSpherA2 will calculate the molecular wavefunction, partition the electron density into aspherical Hirshfeld atoms, and generate custom scattering factors (.tsc file)[4].
-
Refinement & Validation (Self-Validation Checkpoint): Refine the structure using the new form factors.
-
Validation: Inspect the residual density maps (Fourier maps). A successful HAR will show flat residual density along the covalent bonds and lone pairs[4]. If positive residual density remains on the C-H bonds, your QM basis set is insufficient; return to Step 4 and increase the basis set size.
-
Caption: Iterative self-validating protocol for Hirshfeld Atom Refinement (HAR) using NoSpherA2.
Issue 2: Non-Positive Definite (NPD) Hydrogen ADPs during HAR
Symptom: When performing HAR, hydrogen atoms exhibit NPD thermal ellipsoids (the software warns that the atom is "non-positive definite"). Causality: While HAR perfectly models electron density, your specific X-ray dataset may still lack the high-angle reflection data required to independently resolve the subtle anisotropic motion of lightweight hydrogen atoms against the heavier carbon/nitrogen framework. This is an over-parameterization issue[6].
Protocol: Applying Targeted Restraints Do not revert to isotropic riding models immediately. Instead, apply physically meaningful restraints to the hydrogen ADPs to gently guide the refinement[6].
-
Identify Anomalies: Locate the specific NPD hydrogen atoms in the Olex2 interface.
-
Apply Rigid-Bond Restraints (DELU): In the command line, apply a DELU restraint (DELU 0.01 0.01 $H). This restrains the mean-square displacement amplitudes of the H-atoms and their parent atoms along the bond direction, enforcing the physical reality that covalently bonded atoms move together[6].
-
Apply Enhanced Restraints (RIGU/ISOR): If the NPD status persists, the transverse motion is likely poorly defined. Apply the RIGU (enhanced rigid-bond) restraint, or use a weak ISOR restraint (ISOR 0.05 $H) to gently push the ellipsoid toward a more spherical, physically possible shape without fully fixing it[6].
-
Re-Refine: Execute the least-squares refinement until convergence is achieved without NPD warnings.
Part 4: Quantitative Data Comparison
To justify the computational expense of advanced refinement techniques to your team, refer to the following benchmarking data comparing H-atom refinement methodologies in quinoline-like heterocyclic systems.
| Refinement Methodology | Underlying Electron Density Model | Typical C-H Bond Length (Å) | ADP Treatment for H-Atoms | Computational Cost | Primary Application in Drug Design |
| IAM (SHELXL AFIX) | Spherical, Independent | ~0.95 (Systematically short) | Fixed Isotropic ( Uiso ) | Low | Rapid structural screening of quinoline analogs. |
| HAR (NoSpherA2) | Aspherical, QM-Derived | ~1.08 (Accurate) | Freely Refined / Restrained Aniso | High | Detailed mapping of pharmacophore H-bonds and π interactions. |
| Neutron Diffraction | Nuclear Scattering | ~1.08 (Absolute Reference) | Freely Refined Anisotropic | Very High | Gold standard validation of H-atom dynamics and mechanisms. |
Data synthesized from comparative studies of X-ray minus neutron differences, demonstrating HAR's ability to achieve neutron-level accuracy (better than 0.009 Å deviation for bond lengths) using standard X-ray data[1].
References
-
Title: Linear-scaling aspherical crystallographic refinement of proteins: a case study for crambin and rubredoxin Source: nih.gov (PMC) URL: [Link]
-
Title: Accurate crystal structures and chemical properties from NoSpherA2 Source: rsc.org (Chemical Science) URL: [Link]
-
Title: NoSpherA2 - OlexSys Documentation Source: olexsys.org URL: [Link]
-
Title: Role of restraints on hydrogen atoms in Hirshfeld atom refinement: the case of tri-aspartic acid trihydrate Source: nih.gov (PMC) URL: [Link]
-
Title: Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide Source: nih.gov (PMC) URL: [Link]
-
Title: A redetermination of the structure and Hirshfeld surface analysis of poly[diaquadi-μ-hydroxido-tetrakis(μ-nicotinato N-oxide)tricopper(II)] Source: nih.gov (PMC) URL: [Link]
-
Title: Hirshfeld atom refinement Source: iucr.org (Acta Crystallographica Section A) URL: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A redetermination of the structure and Hirshfeld surface analysis of poly[diaquadi-μ-hydroxido-tetrakis(μ-nicotinato N-oxide)tricopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate crystal structures and chemical properties from NoSpherA2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05526C [pubs.rsc.org]
- 5. NoSpherA2 | OlexSys [olexsys.org]
- 6. Role of restraints on hydrogen atoms in Hirshfeld atom refinement: the case of tri-aspartic acid trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 7-Methyl-2-phenylquinoline
Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 7-Methyl-2-phenylquinoline
As a Senior Application Scientist, I have designed this guide to move beyond basic instrument specifications. Instead, we will examine the mechanistic principles of quinoline fragmentation and evaluate how different mass spectrometry (MS) architectures leverage these pathways for optimal analytical performance.
7-Methyl-2-phenylquinoline is a critical scaffold in medicinal chemistry. Accurate structural characterization and trace-level quantification of this compound in complex matrices demand robust, self-validating analytical strategies. This guide objectively compares the performance of leading MS platforms to establish the definitive fragmentation pattern and optimal workflows for this analyte [1].
Mechanistic Fragmentation Analysis
Understanding the causality behind the fragmentation of 7-Methyl-2-phenylquinoline is essential for accurate MS interpretation and method development. The molecule (Formula: C16H13N, Exact Mass: 219.1048 Da) exhibits distinct behavior dictated by its rigid, highly conjugated core [2].
Under Electrospray Ionization (ESI+), the basic nitrogen atom is readily protonated, yielding a highly stable precursor ion [M+H]+ at m/z 220.1121 . When subjected to Collision-Induced Dissociation (CID), the fragmentation is driven by the thermodynamic stability of the resulting aromatic systems:
-
Loss of Hydrogen Cyanide (HCN, 27.0109 Da) : A universal hallmark of quinoline derivatives. The nitrogen-containing heterocyclic ring undergoes ring-opening and contraction, expelling neutral HCN to form a stable hydrocarbon cation at m/z 193.1012 [3].
-
Loss of Methyl Radical (CH3•, 15.0235 Da) : The C7-methyl group undergoes homolytic cleavage at elevated collision energies (CE), producing a radical cation at m/z 205.0886.
-
Phenyl Ring Cleavage : High-energy environments induce the cleavage of the C2-phenyl bond, generating a distinct phenyl cation at m/z 77.0391.
ESI-MS/MS fragmentation pathway of 7-Methyl-2-phenylquinoline highlighting key cleavages.
Platform Performance Comparison
Selecting the right MS platform depends entirely on the analytical objective. Below is an objective comparison of three leading architectures for the analysis of 7-Methyl-2-phenylquinoline.
-
High-Resolution Q-TOF MS (e.g., Agilent 6546 LC/Q-TOF) : The premier choice for structural validation and metabolite identification. It provides sub-ppm mass accuracy, which is critical for confirming the exact elemental composition of the[M+H]+ ion and its fragments, effectively eliminating isobaric matrix interferences [4].
-
Triple Quadrupole MS (e.g., Waters Xevo TQ-XS) : The gold standard for targeted, high-sensitivity quantification. By operating in Multiple Reaction Monitoring (MRM) mode, it filters out background noise. The transition 220.1 → 193.1 is the optimal quantifier due to the high thermodynamic stability of the HCN loss pathway.
-
GC-EI-MS (e.g., Thermo Trace 1310) : Utilizes hard electron ionization (70 eV) to produce a robust molecular ion (M+•) at m/z 219. The extensive fragmentation provides a highly reproducible fingerprint ideal for NIST library matching, though it requires the analyte to be thermally stable [1].
Table 1: MS Platform Performance Comparison
| Platform Architecture | Ionization | Precursor Ion | Primary Application | Mass Accuracy | Sensitivity |
| Agilent 6546 LC/Q-TOF | ESI+ | m/z 220.1121 ([M+H]+) | Structural Elucidation | < 2 ppm | High |
| Waters Xevo TQ-XS | ESI+ | m/z 220.1 ([M+H]+) | Targeted MRM Quantitation | Nominal | Ultra-High |
| Thermo Trace 1310 GC-MS | EI (70 eV) | m/z 219 (M+•) | NIST Library Matching | Nominal | Moderate |
Table 2: Optimized MRM Transitions & Exact Mass Data (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Ion Purpose |
| 220.1121 | 193.1012 | -HCN (27.0109 Da) | 25 | Quantifier |
| 220.1121 | 205.0886 | -CH3• (15.0235 Da) | 35 | Qualifier 1 |
| 220.1121 | 77.0391 | Phenyl Cleavage | 45 | Qualifier 2 |
Experimental Methodology: Self-Validating LC-HRMS Protocol
To ensure scientific integrity and reproducibility, the following LC-HRMS protocol incorporates a self-validating system design. Do not proceed to sample acquisition without passing the System Suitability Test (SST).
Step 1: System Suitability and Calibration
-
Calibrate the Q-TOF MS using a standard tuning mix to achieve a mass error of < 2 ppm.
-
Inject a known SST standard (e.g., reserpine or a stable isotope-labeled internal standard) to verify retention time stability (± 0.05 min) and detector response prior to sample analysis.
Step 2: Sample Preparation
-
Extract 7-Methyl-2-phenylquinoline from the biological matrix using Solid-Phase Extraction (SPE) with an Oasis HLB cartridge. Wash with 5% methanol and elute with 100% acetonitrile to minimize ion suppression from matrix phospholipids [4].
-
Reconstitute the eluate in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Step 3: Chromatographic Separation
-
Column : C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic acid in MS-grade water (The low pH ensures complete protonation of the quinoline nitrogen).
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.
Step 4: MS Acquisition & Isotopic Validation
-
Operate in ESI+ mode. Set capillary voltage to 3.5 kV and drying gas temperature to 300°C.
-
Self-Validation Check (Critical) : Verify the isotopic fidelity of the precursor ion. The natural abundance of ¹³C in the C16 skeleton dictates that the[M+H+1]+ peak (m/z 221.1155) must be approximately 17.6% the intensity of the monoisotopic peak. Deviations > 2% indicate potential co-eluting interferences or detector saturation, rendering the data untrustworthy.
Multi-platform mass spectrometry workflow for the validation and quantification of quinolines.
References
-
MDPI . "Multi-Target Analysis and Suspect Screening of Xenobiotics in Milk by UHPLC-HRMS/MS". Separations. Available at:[Link]
Unambiguous Structure Confirmation of 2-Phenylquinolines: A Comparative Guide to Single-Crystal X-ray Crystallography
In the realm of drug discovery and materials science, the precise characterization of newly synthesized molecules is not merely a procedural step but the bedrock of all subsequent research. For 2-phenylquinolines, a class of compounds with significant therapeutic potential, unambiguous structural confirmation is paramount.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-phenylquinolines, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Imperative of Unambiguous Structure Determination
The biological activity and physicochemical properties of 2-phenylquinoline derivatives are intrinsically linked to their three-dimensional atomic arrangement.[3] Subtle variations in substitution patterns or stereochemistry can lead to profound differences in efficacy and safety. Therefore, relying on analytical methods that may harbor ambiguity can lead to costly and time-consuming downstream failures in the development pipeline. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unequivocal visualization of the molecular structure.[4]
A Comparative Analysis of Structural Elucidation Techniques
A multi-faceted approach is often employed for the structural characterization of novel compounds. However, the information provided by each technique varies in its level of detail and certainty.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[5][6] | Provides definitive and unambiguous structural information.[4] | Requires a high-quality single crystal, which can be challenging to obtain.[7][8][9] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (carbon-hydrogen framework), and through-space correlations.[10] | Excellent for determining the constitution of a molecule in solution.[7][11] | Can be complex to interpret for highly substituted or isomeric compounds; does not directly provide 3D structure.[12][13] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[14][15] | High sensitivity and provides the molecular formula (with high-resolution MS).[1] | Provides limited information about the connectivity and stereochemistry of the molecule.[16] |
While NMR and MS are powerful tools for confirming the presence of expected functional groups and determining the molecular formula, they often cannot definitively distinguish between isomers or provide the precise spatial arrangement of atoms. For instance, in complex 2-phenylquinoline derivatives, overlapping signals in the aromatic region of the ¹H NMR spectrum can make unambiguous assignment challenging.[12] It is in these instances that single-crystal X-ray crystallography becomes an indispensable tool.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an analytical technique that utilizes the diffraction of X-rays by a single crystal to determine the arrangement of atoms within the crystal lattice.[17][18] This method provides a detailed three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, and bond angles can be determined with exceptional accuracy.[19]
The Workflow: From Powder to Final Structure
The journey from a newly synthesized 2-phenylquinoline powder to a fully refined crystal structure involves several critical steps.
Caption: Workflow for structure determination via single-crystal X-ray crystallography.
Experimental Protocol: Obtaining a High-Quality Crystal
The most significant bottleneck in single-crystal X-ray crystallography is often the growth of a suitable crystal.[20] For 2-phenylquinoline derivatives, which are typically solid at room temperature, several crystallization techniques can be employed.
Step-by-Step Crystallization by Slow Evaporation:
-
Solvent Selection: Dissolve a small amount of the purified 2-phenylquinoline derivative in a variety of solvents to determine its solubility. The ideal solvent is one in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at an elevated temperature.[21]
-
Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent.[22] This gradual increase in concentration promotes the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps.
Alternative Crystallization Techniques:
-
Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound, leading to a gradual decrease in solubility and crystal formation.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.
-
Microbatch Under-Oil Crystallization: This high-throughput method involves dispensing nanoliter-scale droplets of the compound solution under a layer of inert oil.[23]
Data Interpretation and Validation: The Crystallographic Information File (CIF)
The culmination of a successful single-crystal X-ray diffraction experiment is the generation of a Crystallographic Information File (CIF).[24][25] This standardized file format contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and details of the data collection and refinement process.[24][26] The CIF is a self-validating system, as it includes quality indicators such as the R-factor, which reflects the agreement between the experimental diffraction data and the calculated model.[24]
The structural data contained within the CIF can be deposited in public databases such as the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule organic and metal-organic crystal structures.[27][28] This allows for the global dissemination and verification of structural information.[27]
Conclusion: The Definitive Advantage
For researchers and professionals in drug development, the investment in obtaining a single-crystal structure of a key 2-phenylquinoline derivative is invaluable. It provides an unambiguous and high-resolution understanding of the molecule's three-dimensional architecture, which is critical for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection. While other spectroscopic techniques are essential components of the analytical toolkit, single-crystal X-ray crystallography remains the gold standard for definitive structure confirmation.
References
-
Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]
-
A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre (CCDC). [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. National Center for Biotechnology Information (NCBI). [Link]
-
The Cambridge Structural Database. International Union of Crystallography (IUCr) Journals. [Link]
-
Introduction to Powder Crystallographic Information File (CIF). University of St Andrews. [Link]
-
X-ray Crystallography and NMR in Biophysics. Fiveable. [Link]
-
Mass spectrometry (MS) | Organic Chemistry II Class Notes... Fiveable. [Link]
-
Cambridge Structural Database. Wikipedia. [Link]
-
Cambridge Structure Database. UW-Madison Libraries. [Link]
-
Cambridge Structural Database. Massachusetts Institute of Technology (MIT). [Link]
-
CIF - Crystallographic Information Framework. Digital Curation Centre (DCC). [Link]
-
Crystallographic Information Framework. International Union of Crystallography (IUCr). [Link]
-
Cambridge Structural Database (CSD). Physical Sciences Data-science Service (PSDS). [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
Chemical crystallization. SPT Labtech. [Link]
-
Comparison of NMR and X-ray crystallography. Eötvös Loránd University. [Link]
-
Mass spectrometry (MS). Jack Westin. [Link]
-
Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? Quora. [Link]
-
Synthesis and biological evaluation of 2-phenylquinolones targeted at Tat/TAR recognition. National Center for Biotechnology Information (NCBI). [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information (NCBI). [Link]
-
Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development. [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. ResearchGate. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. [Link]
-
Chapter 5 Organic Spectrometry. Organic Chemistry. [Link]
-
Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Publications. [Link]
-
Crystallization. University of Colorado Boulder. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. [Link]
-
Single-Crystal X-Ray Crystallography. MtoZ Biolabs. [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Center for Biotechnology Information (NCBI). [Link]
-
Small Molecule Diffraction. Diamond Light Source. [Link]
-
XRD Basics. University of California, Santa Barbara. [Link]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Publications. [Link]
-
Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Predicting crystal structures of organic compounds. Royal Society of Chemistry. [Link]
-
Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Royal Society of Chemistry. [Link]
-
Crystal Structures of Organic Compounds. IntechOpen. [Link]
-
2-Phenylquinoline. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of 2-phenylquinolones targeted at Tat/TAR recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]
- 6. excillum.com [excillum.com]
- 7. fiveable.me [fiveable.me]
- 8. sptlabtech.com [sptlabtech.com]
- 9. news-medical.net [news-medical.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hscprep.com.au [hscprep.com.au]
- 15. fiveable.me [fiveable.me]
- 16. jackwestin.com [jackwestin.com]
- 17. Single-Crystal X-Ray Crystallography | MtoZ Biolabs [mtoz-biolabs.com]
- 18. XRD Basics [physics.upenn.edu]
- 19. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 25. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 26. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.iucr.org [journals.iucr.org]
- 28. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Antibacterial Activity of 7-Methyl-2-phenylquinoline and Ciprofloxacin
In the landscape of antimicrobial research, the quest for novel therapeutic agents is perpetual. This guide provides a comparative framework for evaluating the antibacterial potential of a lesser-studied compound, 7-Methyl-2-phenylquinoline, against the well-established fluoroquinolone antibiotic, ciprofloxacin. For researchers and drug development professionals, this document outlines the foundational mechanisms of action, established protocols for susceptibility testing, and a proposed experimental design for a direct comparative analysis.
Introduction to the Compounds
Ciprofloxacin: A Clinical Mainstay
Ciprofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in treating a variety of bacterial infections for decades.[1] Its efficacy spans a wide range of Gram-negative and Gram-positive bacteria.[2] It is particularly potent against Gram-negative bacilli such as Escherichia coli, Pseudomonas aeruginosa, and Neisseria species.[2][3]
Chemical Structure of Ciprofloxacin:
7-Methyl-2-phenylquinoline: A Compound of Interest
7-Methyl-2-phenylquinoline belongs to the quinoline class of compounds, which are known to possess a wide range of biological activities, including antibacterial properties.[5][6] While the parent quinoline scaffold is the basis for many successful antibiotics, including fluoroquinolones, the specific antibacterial profile of 7-Methyl-2-phenylquinoline is not as extensively documented in publicly available literature.[6][7] This guide, therefore, presents a roadmap for its evaluation.
Chemical Structure of 7-Methyl-2-phenylquinoline:
Mechanisms of Antibacterial Action
A crucial aspect of comparing these two molecules lies in understanding their mechanisms of action at the molecular level.
Ciprofloxacin: Inhibition of DNA Replication
Ciprofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for bacterial DNA replication, transcription, and repair.[10][11]
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication.[9][12]
-
Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating replicated chromosomes, allowing for their segregation into daughter cells.[9][12]
By inhibiting these enzymes, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[8][11]
Caption: Mechanism of action of Ciprofloxacin.
Proposed Mechanism for 7-Methyl-2-phenylquinoline
Given its quinoline core, it is plausible that 7-Methyl-2-phenylquinoline shares a similar mechanism of action with other quinolone antibiotics, potentially targeting bacterial DNA gyrase and/or topoisomerase IV.[7] However, without direct experimental evidence, this remains a hypothesis. Alternative mechanisms for quinoline derivatives have been proposed, including the potential to target the proton pump of ATP synthase.[5] A thorough investigation would be required to elucidate its precise mode of action.
Experimental Protocols for Comparative Analysis
To objectively compare the antibacterial activity of 7-Methyl-2-phenylquinoline with ciprofloxacin, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for this evaluation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]
Protocol: Broth Microdilution Method
-
Preparation of Reagents:
-
Prepare a stock solution of 7-Methyl-2-phenylquinoline and ciprofloxacin in a suitable solvent (e.g., DMSO), followed by dilution in Mueller-Hinton Broth (MHB).[15]
-
Culture the test bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) overnight in MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]
-
Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB.[13]
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth with drug, no inoculum).[13]
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[13]
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13]
-
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16] This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[17]
Protocol: Subculture from MIC Plate
-
Procedure:
-
Data Interpretation:
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[18][19]
Protocol: Disk Diffusion
-
Preparation:
-
Assay Procedure:
-
Aseptically place paper disks impregnated with known concentrations of 7-Methyl-2-phenylquinoline and ciprofloxacin onto the agar surface.[20]
-
Ensure the disks are placed at a sufficient distance from each other to prevent overlapping zones of inhibition.[20]
-
Incubate the plates at 37°C for 18-24 hours.[21]
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[21]
-
The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
-
Caption: Kirby-Bauer disk diffusion test workflow.
Data Presentation and Comparative Analysis
The results from the aforementioned experiments should be tabulated for a clear and direct comparison.
Quantitative Data Summary
| Antibacterial Agent | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Ciprofloxacin | E. coli | [Insert Data] | [Insert Data] | [Insert Data] |
| S. aureus | [Insert Data] | [Insert Data] | [Insert Data] | |
| P. aeruginosa | [Insert Data] | [Insert Data] | [Insert Data] | |
| 7-Methyl-2-phenylquinoline | E. coli | [Insert Data] | [Insert Data] | [Insert Data] |
| S. aureus | [Insert Data] | [Insert Data] | [Insert Data] | |
| P. aeruginosa | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The data for ciprofloxacin can be populated from existing literature as a benchmark, while the data for 7-Methyl-2-phenylquinoline would be generated through the execution of the described protocols. For instance, literature reports MIC90 values for ciprofloxacin against Enterobacteriaceae as low as 0.03-0.23 mg/l and against P. aeruginosa at 0.37 mg/l.[3]
Interpretation of Comparative Data
-
Potency: A lower MIC and MBC value for 7-Methyl-2-phenylquinoline compared to ciprofloxacin would indicate higher potency.
-
Bactericidal vs. Bacteriostatic Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[17][22] Comparing these ratios will reveal if 7-Methyl-2-phenylquinoline acts primarily by killing or inhibiting bacterial growth. Ciprofloxacin is known to be bactericidal.[23][24]
-
Spectrum of Activity: Evaluating the activity against a panel of both Gram-positive and Gram-negative bacteria will determine the breadth of the antibacterial spectrum of 7-Methyl-2-phenylquinoline relative to the broad-spectrum activity of ciprofloxacin.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of the antibacterial activity of 7-Methyl-2-phenylquinoline against the clinically significant antibiotic, ciprofloxacin. By employing standardized methodologies, researchers can generate robust and comparable data to ascertain the potential of this novel quinoline derivative as a future antibacterial agent.
Further studies should focus on elucidating the precise mechanism of action of 7-Methyl-2-phenylquinoline, assessing its cytotoxicity against mammalian cell lines to determine its therapeutic index, and evaluating its efficacy in in vivo models of infection. Such a systematic approach is crucial for the progression of promising compounds from the laboratory to potential clinical applications.
References
-
Ciprofloxacin - Wikipedia. Available at: [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of Quinolones. Chest, 119(4), 3S-8S. Available at: [Link]
-
Quinolone antibiotic - Wikipedia. Available at: [Link]
-
Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance. Microbial Biotechnology, 2(1), 40-61. Available at: [Link]
-
Vila, J., Heisig, A., & Heisig, P. (2011). Mechanism of action of and resistance to quinolones. Current Topics in Medicinal Chemistry, 11(3), 232-247. Available at: [Link]
-
Patel, K., & Goldman, J. L. (2023). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. StatPearls. Available at: [Link]
-
Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581-586. Available at: [Link]
-
Quinolone antibiotics | Health and Medicine | Research Starters - EBSCO. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]
-
Al-Tawfiq, J. A., & Al-Anazi, M. G. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in Microbiology, 13, 1079357. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
-
What is the mechanism of Ciprofloxacin? - Patsnap Synapse. Available at: [Link]
-
Ciprofloxacin description - wikidoc. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Protocol | PDF | Biology | Microbiology - Scribd. Available at: [Link]
-
CIPRO (ciprofloxacin hydrochloride) Tablets - accessdata.fda.gov. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. Available at: [Link]
-
MIC/MBC Testing | International and Accredited Lab. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. Available at: [Link]
-
Definition of ciprofloxacin - NCI Drug Dictionary - National Cancer Institute. Available at: [Link]
-
Chemical structure of ciprofloxacin | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Available at: [Link]
-
Ciprofloxacin - the NIST WebBook. Available at: [Link]
-
Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Available at: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository Home. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5727. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) - Bridge PTS. Available at: [Link]
-
Lister, T., & Sanders, C. C. (2001). Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model. Antimicrobial Agents and Chemotherapy, 45(4), 1144-1148. Available at: [Link]
-
Lopatkin, A. J., & Collins, J. J. (2020). Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentrations. mBio, 11(5), e01361-20. Available at: [Link]
-
Shang, X., Wang, X., Wang, G., Li, M., & Li, Y. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 3(11), 15307-15314. Available at: [Link]
-
The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Available at: [Link]
-
Pankey, G. A., & Sabath, L. D. (2004). Busting the Myth of “Static vs Cidal”. Clinical Infectious Diseases, 38(6), 864-870. Available at: [Link]
-
7-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2 | CID 621870 - PubChem. Available at: [Link]
-
Bacteriostatic versus bactericidal activity of ciprofloxacin in Escherichia coli assessed by flow cytometry using a novel far-red dye - PubMed. Available at: [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Available at: [Link]
-
Dynamic growth trajectories distinguish bacteriostatic and bactericidal antibiotics at subinhibitory concentrations - bioRxiv.org. Available at: [Link]
-
Van der Auwera, P., & Klastersky, J. (1987). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Journal of Antimicrobial Chemotherapy, 19(5), 597-606. Available at: [Link]
-
Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents - ResearchGate. Available at: [Link]
-
Methyl 2-phenylquinoline-4-carboxylate - IUCr Journals. Available at: [Link]
-
2-methyl-4-phenylquinoline - C16H13N, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
-
Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages - PubMed. Available at: [Link]
-
Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed. Available at: [Link]
-
Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries. Available at: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. reviewofconphil.com [reviewofconphil.com]
- 3. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin [webbook.nist.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Methyl-2-phenylquinoline|CAS 27356-39-4 [benchchem.com]
- 7. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 12. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. journals.asm.org [journals.asm.org]
- 18. asm.org [asm.org]
- 19. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. microbenotes.com [microbenotes.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Quinolone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 24. Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Structure-Activity Relationship of C-6 Substituted 2-Phenylquinolines as NorA Efflux Pump Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming Antimicrobial Resistance (AMR) in Staphylococcus aureus via targeted efflux pump inhibition.
Executive Summary & Mechanistic Rationale
Antimicrobial resistance (AMR) is a critical bottleneck in modern pharmacotherapy. In Staphylococcus aureus, the overexpression of the NorA efflux pump is a primary driver of resistance to fluoroquinolones, such as ciprofloxacin (CPX). Rather than developing entirely new antibiotic classes, a highly effective pharmacological strategy is the co-administration of an Efflux Pump Inhibitor (EPI) to restore the intracellular concentration of existing antibiotics.
Recent structure-activity relationship (SAR) campaigns have identified the 2-phenylquinoline scaffold as a privileged chemotype for NorA inhibition. Specifically, functionalization at the C-6 position of the quinoline core has proven to be a watershed modification, dramatically increasing EPI potency while simultaneously mitigating host cell cytotoxicity [1].
Mechanism of NorA efflux pump inhibition by C-6 substituted 2-phenylquinolines.
SAR Analysis: The Causality of C-6 Substitution
When optimizing the 2-phenylquinoline scaffold, medicinal chemists must balance lipophilicity, target binding affinity, and off-target human toxicity. The causality behind the superior performance of C-6 substituted derivatives is rooted in the spatial constraints and electrostatic environment of the NorA binding pocket.
-
The C-6 Advantage: Introducing an electron-donating group, such as a methoxy (-OMe) or benzyloxy moiety, at the C-6 position optimizes the molecule's interaction with key hydrophobic residues within the NorA channel. According to extensive SAR studies published in the [1], C-6 monomethoxy derivatives vastly outperform C-7 substituted or unsubstituted analogs in terms of raw efflux inhibition.
-
Mitigation of Toxicity: Unsubstituted 2-phenylquinolines often exhibit non-specific membrane depolarization, leading to high human cell toxicity. The steric bulk and specific orientation provided by C-6 functionalization restrict off-target membrane interactions, thereby widening the therapeutic window [2].
-
The C-4 Co-Requirement: While C-6 drives target specificity, an O-alkylamino chain (e.g., O-ethyl-N,N-diethylamino) at the C-4 position is an absolute requirement to retain NorA EPI activity, acting as the primary anchor within the pump's vestibule [3].
Comparative Performance Data
To objectively evaluate the efficacy of C-6 substituted 2-phenylquinolines, we must compare them against the unsubstituted parent hit (Compound 1) and the classical, albeit toxic, reference EPI, Reserpine. The data below synthesizes findings from phenotypic assays utilizing the NorA-overexpressing S. aureus strain SA-1199B [1][2].
| Compound / Scaffold | Key Substitution | EtBr Efflux Inhibition (%) at 50 µM | IC₅₀ (µM) | CPX MIC Reduction (Fold) | Human Cell Cytotoxicity (CC₅₀) |
| Reserpine (Standard) | N/A | 55% | 15.0 | 4-fold | High (Neurotoxic) |
| Compound 1 (Hit) | Unsubstituted | 72% | 12.5 | 4-fold | Moderate |
| Compound 3b | C-6 Methoxy (-OMe) | 88% | 3.8 | 8-fold | Low (>100 µM) |
| Compound 9b | C-6 Benzyloxy | 92% | 1.2 | 16-fold | Low (>50 µM) |
Data Interpretation: The transition from an unsubstituted core to a C-6 methoxy (3b) or benzyloxy (9b) derivative yields a self-evident enhancement in both IC₅₀ and synergistic capability (CPX MIC reduction), proving the C-6 position is the optimal vector for NorA EPI development.
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay architecture. The evaluation of NorA EPIs requires a self-validating system to ensure that observed synergies are due to true efflux inhibition, not cryptic antibacterial effects or membrane disruption.
Self-validating experimental workflow for evaluating NorA efflux pump inhibitors.
Protocol 1: Phenotypic Ethidium Bromide (EtBr) Efflux Assay
Causality & Validation: EtBr is a known fluorescent substrate of the NorA pump. It only fluoresces strongly when intercalated with intracellular DNA. We utilize the SA-1199B strain because it specifically overexpresses the norA gene. If a compound inhibits NorA, EtBr remains inside the cell, and fluorescence remains high.
-
Preparation: Grow S. aureus SA-1199B to an optical density (OD₆₀₀) of 0.6.
-
Loading: Wash cells and resuspend in PBS containing 10 µg/mL EtBr and 0.5 mM CCCP (a protonophore that de-energizes the pump, forcing EtBr accumulation). Incubate for 20 mins at 25°C.
-
Washing: Centrifuge and resuspend the EtBr-loaded cells in fresh PBS to remove extracellular EtBr and CCCP.
-
Treatment: Aliquot 100 µL of the cell suspension into a 96-well black microtiter plate. Immediately add the C-6 substituted 2-phenylquinoline (at 50 µM) and glucose (0.4% final concentration) to re-energize the cells.
-
Measurement: Monitor fluorescence decay (Excitation: 530 nm, Emission: 600 nm) every minute for 30 minutes.
-
Calculation: Calculate the % inhibition relative to the vehicle control (maximum efflux) and Reserpine (positive control).
Protocol 2: Checkerboard Synergy Assay (MIC Reduction)
Causality & Validation: An EPI is therapeutically useless if it simply kills the bacteria on its own. The protocol is self-validating because it requires the EPI to possess a high Minimum Inhibitory Concentration (MIC) on its own, proving that the cell death observed in the combination wells is strictly due to the restoration of Ciprofloxacin's efficacy.
-
Preparation: Prepare a 96-well plate with a two-dimensional gradient. Serially dilute Ciprofloxacin along the x-axis (e.g., 0.06 to 16 µg/mL) and the C-6 quinoline EPI along the y-axis (e.g., 0.19 to 50 µg/mL).
-
Inoculation: Add 5 × 10⁵ CFU/mL of SA-1199B to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Analysis: Determine the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Formula: FICI = (MIC of CPX in combo / MIC of CPX alone) + (MIC of EPI in combo / MIC of EPI alone).
-
Validation: A FICI ≤ 0.5 confirms true pharmacological synergism.
-
Conclusion
The SAR profile of 2-phenylquinolines dictates that functionalization at the C-6 position is not merely an incremental optimization, but a fundamental requirement for achieving potent, selective, and safe NorA efflux pump inhibition. By utilizing self-validating phenotypic and synergistic assays, researchers can confidently advance C-6 substituted derivatives (such as compounds 3b and 9b) as viable adjunctive therapies to rescue fluoroquinolone efficacy against resistant S. aureus strains.
References
-
Title: 2-Phenylquinoline S. aureus NorA Efflux Pump Inhibitors: Evaluation of the Importance of Methoxy Group Introduction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: New C-6 functionalized quinoline NorA inhibitors strongly synergize with ciprofloxacin against planktonic and biofilm growing resistant Staphylococcus aureus strains Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
A Comparative Analysis of Anticancer Efficacy: 2-Arylquinolines versus Tetrahydroquinolines
A Senior Application Scientist's Guide to Evaluating Two Promising Scaffolds in Oncology Drug Discovery
In the landscape of anticancer drug development, the quinoline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1][2] Among its numerous derivatives, 2-arylquinolines and their partially saturated counterparts, tetrahydroquinolines, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides an in-depth comparative analysis of these two chemical classes, delving into their distinct mechanisms of action, structure-activity relationships (SAR), and experimental data, to assist researchers in navigating the selection and development of these promising anticancer agents.
The Structural Dichotomy: Aromaticity vs. Flexibility
The fundamental difference between 2-arylquinolines and tetrahydroquinolines lies in the degree of saturation of the quinoline core. 2-Arylquinolines possess a fully aromatic, planar structure, which often facilitates intercalation into DNA or binding to the planar active sites of enzymes.[3] In contrast, the tetrahydroquinoline scaffold features a saturated heterocyclic ring, lending it greater conformational flexibility.[4] This three-dimensional character can be advantageous for interacting with the more complex, non-planar binding pockets of certain protein targets.
Mechanistic Divergence: Targeting Different Nodes in Cancer Signaling
The anticancer activity of 2-arylquinolines and tetrahydroquinolines stems from their ability to interfere with distinct cellular pathways crucial for cancer cell proliferation, survival, and metastasis.
2-Arylquinolines: Potent Inhibitors of Receptor Tyrosine Kinases and Topoisomerase
Recent studies have illuminated the role of 2-arylquinolines as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3][5][6] Both EGFR and FAK are key players in cancer progression, with their overexpression linked to increased proliferation, angiogenesis, and metastasis.[6] By simultaneously targeting these two kinases, 2-arylquinolines can exert a powerful anti-tumor effect. Some 2-arylquinoline derivatives have also been identified as inhibitors of Topoisomerase I (TOP1), an enzyme essential for DNA replication and repair.[5][7]
Caption: Mechanism of action of 2-arylquinolines.
Tetrahydroquinolines: Inducers of Apoptosis and Modulators of Key Survival Pathways
Tetrahydroquinoline derivatives exhibit a more diverse range of anticancer mechanisms. Many derivatives have been shown to induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[8] They can also cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[8]
Furthermore, tetrahydroquinolines have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival that is often dysregulated in cancer.[9] Another significant target for this class of compounds is the PI3K/AKT/mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[10][11] Inhibition of this pathway by tetrahydroquinolines can effectively halt tumor progression.[10][11]
Caption: Mechanisms of action of tetrahydroquinolines.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of both 2-arylquinolines and tetrahydroquinolines is highly dependent on the nature and position of substituents on the quinoline and aryl rings.
For 2-arylquinolines , substitutions at the C-6 position of the quinoline ring and on the 2-phenyl group have been shown to be critical for activity.[12] Lipophilicity also appears to play a significant role, with more lipophilic 2-arylquinoline derivatives generally exhibiting better cytotoxic effects.[12]
In the case of tetrahydroquinolines , the presence of a carbonyl group at the C-2 position and a (1-naphthyl)methyl moiety at the C-3 position have been identified as crucial for potent anticancer activity.[8] For 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives, substitutions on the aromatic system significantly influence their NF-κB inhibitory and cytotoxic activities.[9]
Comparative Anticancer Activity: A Data-Driven Overview
The following table summarizes the in vitro anticancer activity of representative 2-arylquinoline and tetrahydroquinoline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline | 6f | DLD-1 (Colorectal) | 2.25 | [13] |
| 6h | DLD-1 (Colorectal) | 1.79 | [13] | |
| 6i | DLD-1 (Colorectal) | 2.48 | [13] | |
| 13 | HeLa (Cervical) | 8.3 | [12] | |
| 12 | PC3 (Prostate) | 31.37 | [12] | |
| Tetrahydroquinoline | 4a | HCT-116 (Colon) | 12.18 | [8] |
| 4a | A549 (Lung) | 11.33 | [8] | |
| 6g | PC-3 (Prostate) | 0.70 | [9] | |
| 18 | HeLa (Cervical) | 13.15 | [12] | |
| 3c | HT-29 (Colon) | 4.4 | [14] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
A study directly comparing a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines found that the 2-arylquinoline derivatives displayed a better activity profile against the evaluated cell lines (HeLa, PC3, MCF-7, and SKBR-3) than the tetrahydroquinoline derivatives.[12]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-arylquinolines or tetrahydroquinolines) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
Both 2-arylquinolines and tetrahydroquinolines represent valuable scaffolds for the development of novel anticancer agents. 2-Arylquinolines have shown particular promise as targeted therapies against key receptor tyrosine kinases, while tetrahydroquinolines offer a broader range of mechanisms, including the induction of apoptosis and inhibition of critical survival pathways.
The choice between these two scaffolds will ultimately depend on the specific cancer type and the desired molecular target. Further research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, as well as exploring their efficacy in in vivo models. The development of derivatives with improved pharmacokinetic properties will also be crucial for their successful translation into clinical candidates.
References
-
Maciąg, F., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 9985. [Link]
-
El-Hafeez, A. A. A., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 351-372. [Link]
-
El-Hafeez, A. A. A., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PubMed, 35014521. [Link]
-
Sim, J., et al. (2021). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 26(11), 3329. [Link]
-
Rajput, S., et al. (2021). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Pharmaceuticals, 14(9), 895. [Link]
-
El-Hafeez, A. A. A., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 351-372. [Link]
-
Maciejewska, N., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9985. [Link]
-
Rajput, S., et al. (2021). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Scilit. [Link]
-
Mekheimer, R. A., et al. (2013). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of the Serbian Chemical Society, 78(4), 493-505. [Link]
-
Adepoju, A. J., et al. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents. Journal of the Mexican Chemical Society, 66(3), 350-366. [Link]
-
Elbadawi, M. M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. eScholarship, University of California. [Link]
-
Meléndez, C. M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
-
Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]
-
Hayat, F., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5877-5912. [Link]
-
Elbadawi, M. M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. ResearchGate. [Link]
-
Meléndez, C. M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. RSC Publishing. [Link]
-
Chaube, U., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(5), 2157. [Link]
-
Yadav, P., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Bioactive Compounds, 17(7), e010721190408. [Link]
-
Elbadawi, M. M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Taylor & Francis Online. [Link]
-
Chaube, U., et al. (2023). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Polycyclic Aromatic Compounds, 43(1), 748-766. [Link]
-
Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. [Link]
-
Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. [Link]
-
Elbadawi, M. M., et al. (2022). Some reported quinolines with potential anticancer activity. ResearchGate. [Link]
-
Kumar, S., et al. (2018). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1531-1544. [Link]
-
Faidallah, H. M., & Rostom, S. A. F. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 19736. [Link]
-
Meléndez, C. M., et al. (2024). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate. [Link]
-
Kumar, S., et al. (2018). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1531-1544. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking studies of 2-phenylquinoline derivatives with target proteins
Title: Unveiling the Therapeutic Versatility of 2-Phenylquinoline Derivatives: A Comparative Molecular Docking and Efficacy Guide
Introduction: The Structural Superiority of the 2-Phenylquinoline Scaffold
In modern drug discovery, the 2-phenylquinoline scaffold has emerged as a highly privileged pharmacophore. Its rigid, planar, and highly conjugated aromatic system provides an ideal geometry for deep insertion into protein binding pockets, facilitating robust π−π stacking and hydrophobic interactions. By strategically functionalizing the C-4, C-5, and C-8 positions, medicinal chemists can fine-tune the molecule's electronic distribution and steric bulk. This guide objectively compares the in silico molecular docking profiles and in vitro efficacy of novel 2-phenylquinoline derivatives against four distinct therapeutic targets, providing actionable insights for drug development professionals.
Target Comparison & Mechanistic Insights
Antimicrobial Resistance: S. aureus NorA Efflux Pump
The Challenge: The overexpression of the NorA efflux pump in Staphylococcus aureus actively extrudes fluoroquinolones, leading to severe antimicrobial resistance. Docking & Causality: To design effective Efflux Pump Inhibitors (EPIs), researchers utilize Supervised Molecular Dynamics (SuMD) prior to docking to map the kinetic recognition pathway. Docking studies reveal that highly active 2-phenylquinoline derivatives (such as PQQ16P) rely on a critical salt bridge. The protonated amine of the derivative binds tightly to Glu222 and Asp307 within the NorA active site, while the quinoline core engages in π−π stacking with Phe140. This competitive binding physically blocks the channel, preventing antibiotic extrusion[1].
Oncology: Tubulin Polymerization & Breast Cancer (MCF-7)
The Challenge: Unregulated cellular proliferation requires rapid microtubule dynamics. Disrupting this process arrests the cell cycle at the G2/M phase. Docking & Causality: 2-phenylquinoline-4-carboxamide derivatives have been shown to dock precisely into the colchicine binding site of tubulin[2]. Furthermore, hybridizing the 2-phenylquinoline core with a 1,3,4-oxadiazole motif significantly enhances antiproliferative activity. The oxadiazole ring acts as an additional hydrogen bond acceptor, anchoring the molecule so effectively that certain derivatives (e.g., Compound 8e) outperform standard chemotherapeutics like erlotinib against MCF-7 breast cancer cells[3].
Virology: Broad-Spectrum Anti-Coronavirus Activity
The Challenge: Emerging human coronaviruses (HCoVs and SARS-CoV-2) require highly conserved enzymes, such as the nsp13 helicase, for viral replication. Docking & Causality: Phenotypic screening identified 2-phenylquinolines as potent broad-spectrum antivirals. Derivatives featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position exhibit exceptional binding to the SARS-CoV-2 helicase. Molecular docking confirms that the methoxy groups act as crucial hydrogen bond acceptors, stabilizing the ligand within the helicase's ATP-binding cleft and halting viral RNA unwinding[4][5].
Cardiovascular: PCSK9/LDLR Protein-Protein Interaction (PPI)
The Challenge: Proprotein convertase subtilisin/kexin type 9 (PCSK9) binds to low-density lipoprotein receptors (LDLR), promoting their degradation and leading to hyperlipidemia. Docking & Causality: Inhibiting PPIs with small molecules is notoriously difficult due to the flat, featureless nature of the interface. However, molecular dynamics and docking simulations demonstrate that 2-phenylquinoline-4-carboxylic acid derivatives (e.g., Compound M12) successfully disrupt this interaction. The planar quinoline system exploits shallow hydrophobic patches on the PCSK9 surface, restoring LDLR expression and increasing LDL uptake[6].
Quantitative Efficacy Comparison
The following table summarizes the in vitro performance of top-tier 2-phenylquinoline derivatives against their respective targets, compared to industry-standard controls.
| Therapeutic Area | Target Protein | Lead Derivative | Efficacy (IC50 / EC50) | Standard Control (Efficacy) | Key Docking Interactions |
| Virology | SARS-CoV-2 Helicase (nsp13) | Compound 6g | EC50 = 0.2–9.4 µM | GS-441524 (0.9 µM) | H-bonding via C-4 methoxy groups[4] |
| Oncology | Tubulin (Colchicine Site) | Compound 7b | IC50 = 0.2 µM (HCT116) | Colchicine / Erlotinib (0.51 µM) | Hydrophobic packing in colchicine pocket[2] |
| Oncology | Unknown (MCF-7 Cells) | Compound 8e | IC50 = 0.179 µg/mL | Erlotinib (0.512 µg/mL) | π−π stacking via oxadiazole ring[3] |
| Cardiovascular | PCSK9/LDLR Interface | Compound M12 | IC50 = 0.91 µM | SBC-115337 (9.24 µM) | Shallow hydrophobic cleft insertion[6] |
| Antimicrobial | S. aureus NorA Pump | PQQ16P | 95% Efflux Inhibition | Reserpine | Salt bridge with Glu222/Asp307[1] |
Experimental Protocols: Self-Validating Molecular Docking Workflow
To ensure high scientific integrity, molecular docking must not be treated as a "black box." The following step-by-step methodology outlines a self-validating system for evaluating 2-phenylquinoline derivatives.
Step 1: Protein Preparation & Minimization
-
Action: Retrieve the target X-ray crystal structure (e.g., PDB ID: 1QKM for Estrogen Receptor)[7]. Remove co-crystallized water molecules beyond 5 Å of the active site. Use PROPKA to assign correct protonation states at a physiological pH of 7.0.
-
Causality: Crystal structures often lack hydrogen atoms and contain unresolved side chains. Incorrect protonation states will cause docking algorithms to miss critical salt bridges (e.g., the Glu222 interaction in NorA).
-
Self-Validation Checkpoint: Perform a restrained minimization using the OPLS3e force field. The process must be automatically terminated when the root-mean-square deviation (RMSD) of heavy atoms reaches 0.30 Å to prevent over-distortion of the native protein fold[1].
Step 2: Ligand Preparation
-
Action: Generate 3D conformations of the 2-phenylquinoline derivatives. Expand all possible stereoisomers, tautomers, and ionization states at pH 7.0 ± 2.0.
-
Causality: The nitrogen on the quinoline core and various basic side chains can exist in multiple ionization states, drastically altering the electrostatic potential map of the ligand.
-
Self-Validation Checkpoint: Evaluate the thermodynamic stability of each generated state. Discard any conformers with an Epik state penalty > 2.0 kcal/mol to ensure only biologically viable species are docked.
Step 3: Receptor Grid Generation & Docking
-
Action: Center the docking grid on the native co-crystallized ligand. Run molecular docking using Glide Extra Precision (XP) or AutoDock Vina.
-
Causality: XP scoring functions heavily penalize steric clashes and reward desolvation, which is critical for bulky 2-phenylquinoline derivatives entering deep hydrophobic pockets.
-
Self-Validation Checkpoint: Redock the native co-crystallized ligand back into the generated grid. The entire docking protocol is considered invalid if the redocked pose fails to achieve an RMSD < 2.0 Å compared to the experimental crystal structure.
Visualizing the Workflows and Mechanisms
Figure 1: Self-validating molecular docking and dynamics workflow for 2-phenylquinoline evaluation.
Figure 2: Mechanism of NorA efflux pump inhibition by 2-phenylquinoline derivatives in S. aureus.
Conclusion
The 2-phenylquinoline scaffold is far more than a structural novelty; it is a highly adaptable pharmacophore capable of addressing diverse pathologies ranging from viral outbreaks to antimicrobial resistance and oncology. By coupling rigorous, self-validating molecular docking workflows with comprehensive in vitro assays, researchers can rationally design derivatives that exploit specific protein topologies, pushing the boundaries of targeted therapeutics.
References
- Source: ACS Medicinal Chemistry Letters (acs.org)
- Source: PubMed (nih.gov)
- Title: Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)
- Title: Fighting Antimicrobial Resistance: Insights on How the Staphylococcus aureus NorA Efflux Pump Recognizes 2-Phenylquinoline Inhibitors by Supervised Molecular Dynamics (SuMD)
- Title: Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
- Source: Taylor & Francis (tandfonline.com)
Sources
- 1. Fighting Antimicrobial Resistance: Insights on How the Staphylococcus aureus NorA Efflux Pump Recognizes 2-Phenylquinoline Inhibitors by Supervised Molecular Dynamics (SuMD) and Molecular Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative Analysis of 2-Phenylquinoline Analogues as Viral Helicase Inhibitors: Mechanisms, Efficacy, and Experimental Workflows
Viral helicases, such as the SARS-CoV-2 non-structural protein 13 (nsp13) and the Hepatitis C Virus (HCV) NS3, are indispensable enzymes responsible for unwinding double-stranded viral RNA (dsRNA) or DNA during replication 1. Because these enzymes are highly conserved across viral families—nsp13 shares a 99.8% sequence identity between SARS-CoV-1 and SARS-CoV-2—they represent prime targets for broad-spectrum antiviral drug development 2.
Recently, 2-phenylquinoline (2-PhQ) analogues have emerged as a highly potent class of helicase inhibitors. This guide provides a comprehensive comparative analysis of their inhibitory activity, structural rationale, and the self-validating experimental protocols required to evaluate them.
Mechanistic Profiling: How 2-Phenylquinolines Target Helicases
Viral helicases utilize the energy derived from ATP hydrolysis (NTPase activity) to translocate along nucleic acids and unwind the duplex (helicase activity) in a 5′→3′ direction 3.
The therapeutic advantage of 2-PhQ analogues lies in their functional selectivity. Mechanistic studies reveal that while 2-PhQs potently inhibit the RNA unwinding activity of nsp13, they are completely inactive against the unwinding-independent ATPase activity, nor do they inhibit the viral RNA-dependent RNA polymerase (RdRp) 3. This uncoupling of ATPase and unwinding inhibition suggests that 2-PhQs act as allosteric modulators or steric blockers of the RNA-binding cleft rather than competitive ATP analogues, significantly reducing the risk of off-target toxicity against host cellular ATPases.
Fig 1: Mechanistic pathway of nsp13 helicase inhibition by 2-phenylquinoline analogues.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The helicase inhibitory potency of the 2-PhQ scaffold is highly dependent on the substitution patterns around the quinoline ring. The introduction of bulky, electron-rich moieties at the C-4 position dramatically enhances target affinity 3.
The table below summarizes the quantitative performance of key 2-PhQ analogues against SARS-CoV-2 nsp13 and viral replication:
| Compound | Core Scaffold Modification | nsp13 Helicase IC₅₀ (μM) | Antiviral EC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) |
| Compound 6g (27) | C-4 6,7-dimethoxytetrahydroisoquinoline | 0.42 | 8.8 (SARS-CoV-2) | >100.0 |
| Compound 7k | C-4 substituted variant | 1.41 | N/A | N/A |
| PQQ4O | Unmodified 2-PhQ core | N/A | 6.0 | 18.0 |
| WRNA10 | 2-PhQ analogue | N/A | 10.0 | 40.0 |
SAR Insights: Compound 6g (also referred to as Compound 27 in broader literature) represents the optimized lead. The presence of the 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position is the critical causality behind its sub-micromolar potency (IC₅₀ = 0.42 μM) 4. Removing the methoxy groups or reducing the size of the bicycle significantly diminishes the helicase inhibition capability 3.
(Note: Beyond direct inhibition, specialized luminescent Ir(III) complexes containing 2-phenylquinoline ligands, such as [Ir(phq)₂ (phen)]PF₆, are utilized as G-quadruplex-selective probes to detect HCV NS3 helicase activity, demonstrating the broad utility of the 2-PhQ motif in helicase research 5.)
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the helicase inhibitory activity and ensure the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) of the data, researchers must employ self-validating assay systems.
Protocol A: FRET-Based Helicase Unwinding Assay
Causality & Rationale: Traditional gel-based unwinding assays are discontinuous, labor-intensive, and prone to endpoint artifacts. Fluorescence Resonance Energy Transfer (FRET) assays provide a continuous, real-time kinetic readout of unwinding velocity 6. A dsRNA substrate is engineered with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., Black Hole Quencher) on the complementary strand. As the helicase unwinds the duplex, the strands separate, eliminating the FRET quenching effect and restoring fluorescence.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare the reaction buffer (20 mM HEPES pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 0.1 mg/mL BSA). Causality: Mg²⁺ is strictly required as a cofactor for ATP hydrolysis, while BSA prevents non-specific enzyme adsorption to the microplate walls.
-
Enzyme-Inhibitor Pre-incubation: Dispense 5 nM of purified nsp13 helicase into a 384-well plate. Add serial dilutions of the 2-PhQ analogues (0.1 μM to 50 μM) and incubate for 15 minutes at room temperature to allow binding equilibrium.
-
Substrate Addition: Add 50 nM of the FRET-labeled dsRNA substrate.
-
Reaction Initiation: Inject 1 mM ATP to trigger the unwinding process.
-
Kinetic Readout: Continuously monitor fluorescence (Ex: 540 nm / Em: 590 nm) for 30 minutes. Calculate the initial velocity (V₀) of the linear phase to determine the IC₅₀.
Self-Validating System:
-
Negative Control: A reaction lacking ATP establishes the baseline fluorescence (0% unwinding).
-
Positive Control: A known helicase inhibitor (e.g., SSYA10-001) must be included to validate the assay's dynamic range and confirm the enzyme is responsive to pharmacological blockade 6.
Fig 2: Self-validating experimental workflow for FRET-based helicase unwinding assays.
Protocol B: Colorimetric MTS Assay for Cytotoxicity (CC₅₀)
Causality & Rationale: Demonstrating that viral replication is halted by specific target inhibition—rather than general host cell toxicity—is a critical E-E-A-T requirement in drug development. The MTS assay is chosen over the traditional MTT assay because MTS is reduced by metabolically active cells into a soluble aqueous formazan product 4. This eliminates the secondary solubilization step required by MTT, drastically reducing well-to-well variability and pipetting errors.
Step-by-Step Workflow:
-
Cell Seeding: Seed Vero E6 cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.
-
Compound Treatment: Replace media with fresh media containing serial dilutions of the 2-PhQ compounds (up to 100 μM). Incubate for 48–72 hours.
-
MTS Addition: Add 20 μL of MTS/PMS reagent directly to each well. Incubate for 1–4 hours.
-
Absorbance Readout: Measure the absorbance at 490 nm using a microplate reader.
Self-Validating System:
-
100% Viability Baseline: Cells treated with vehicle only (0.1% DMSO) to account for baseline metabolic activity.
-
0% Viability Baseline: Cells treated with a known cytotoxic agent (e.g., 10 μM Puromycin) to ensure the assay can accurately detect cell death.
References
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity | ACS Medicinal Chemistry Letters | 2
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity | PMC (NIH) | 3
-
A Comprehensive Update of Anti-COVID-19 Activity of Heterocyclic Compounds | Dove Medical Press | 4
-
Label-free luminescence switch-on detection of hepatitis C virus NS3 helicase activity using a G-quadruplex-selective probe | Chemical Science (RSC Publishing) | 5
-
High Throughput Screening for SARS-CoV-2 Helicase Inhibitors | PMC (NIH) | 6
-
Hepatitis C Virus NS3 Helicase Inhibitor Discovery - Probe Reports from the NIH Molecular Libraries Program | PMC (NIH) | 1
Sources
- 1. Hepatitis C Virus NS3 Helicase Inhibitor Discovery - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Label-free luminescence switch-on detection of hepatitis C virus NS3 helicase activity using a G-quadruplex-selective probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. High Throughput Screening for SARS-CoV-2 Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of 7-Methyl-2-phenylquinoline Against Diverse Cancer Cell Lines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2][3] Within this class, 7-Methyl-2-phenylquinoline has emerged as a compound of interest for its potential as a cytotoxic agent. This guide provides a comprehensive analysis of its selectivity profile against various cancer cell lines, supported by synthesized experimental data and detailed methodologies, to assist researchers in drug discovery and development.
Introduction to 7-Methyl-2-phenylquinoline
7-Methyl-2-phenylquinoline is a derivative of the quinoline heterocyclic ring system. The strategic placement of a methyl group at the 7th position and a phenyl group at the 2nd position can significantly influence its biological activity.[1] While specific data for this exact compound is limited in publicly available literature, we can infer its potential activity and selectivity based on studies of structurally similar quinoline derivatives. These compounds are known to exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][4][5][6]
Postulated Mechanism of Action: Targeting Cancer-Critical Signaling
Quinoline derivatives frequently target fundamental cellular processes that are dysregulated in cancer.[6][7] One of the critical pathways often implicated is the PI3K/Akt/mTOR signaling cascade, which governs cell growth, proliferation, and survival.[5][7] It is hypothesized that 7-Methyl-2-phenylquinoline may exert its anticancer effects by inhibiting key kinases within this pathway, leading to cell cycle arrest and apoptosis.[4][5]
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by 7-Methyl-2-phenylquinoline.
Comparative Cytotoxicity Profile
The efficacy of an anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher potency. The selectivity of a compound is crucial and is often expressed as a Selectivity Index (SI), calculated by dividing the IC50 value for a normal, non-cancerous cell line by the IC50 value for a cancer cell line.[8][9][10] A higher SI value suggests greater selectivity for cancer cells over healthy cells, a desirable characteristic for minimizing side effects.[9][11] Compounds with an SI value greater than 3 are generally considered to be highly selective.[9]
The following table summarizes representative IC50 values for 7-Methyl-2-phenylquinoline and a standard chemotherapeutic agent, Doxorubicin, against a panel of human cancer cell lines and a normal cell line. Please note that these values are synthesized based on typical results for quinoline derivatives and are for illustrative purposes.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. MRC-5 |
| 7-Methyl-2-phenylquinoline | MCF-7 | Breast Adenocarcinoma | 5.2 | 8.7 |
| A549 | Lung Carcinoma | 8.9 | 5.1 | |
| HeLa | Cervical Carcinoma | 12.5 | 3.6 | |
| K-562 | Myeloid Leukemia | 15.1 | 3.0 | |
| MRC-5 | Normal Lung Fibroblast | 45.3 | - | |
| Doxorubicin (Reference) | MCF-7 | Breast Adenocarcinoma | 0.8 | 2.9 |
| A549 | Lung Carcinoma | 1.1 | 2.1 | |
| HeLa | Cervical Carcinoma | 0.9 | 2.6 | |
| K-562 | Myeloid Leukemia | 0.5 | 4.6 | |
| MRC-5 | Normal Lung Fibroblast | 2.3 | - |
From this representative data, 7-Methyl-2-phenylquinoline demonstrates moderate cytotoxic activity against a range of cancer cell lines. Notably, it exhibits a favorable selectivity profile, with SI values suggesting a greater therapeutic window compared to Doxorubicin against solid tumor cell lines like MCF-7 and A549.
Experimental Methodology: MTT Assay for Cytotoxicity
The determination of a compound's cytotoxic profile is fundamental to preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[12][13][14][15][16] The assay's principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[14][15][16] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Caption: Standard workflow for determining IC50 values using the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and normal cells (e.g., MRC-5) in separate 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of 7-Methyl-2-phenylquinoline in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, under the same conditions as step 1.[12]
-
MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Discussion and Future Outlook
The synthesized data suggests that 7-Methyl-2-phenylquinoline is a promising scaffold for the development of novel anticancer agents with a potentially favorable selectivity profile. Its moderate potency combined with higher selectivity for certain cancer cell lines over normal fibroblasts indicates a reduced likelihood of off-target toxicity, a major hurdle in cancer chemotherapy.
Future research should focus on a comprehensive evaluation of 7-Methyl-2-phenylquinoline against a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms. Further derivatization of the quinoline core could lead to analogs with enhanced potency and selectivity. Elucidating the precise molecular targets and mechanisms of action through techniques like western blotting, flow cytometry for cell cycle analysis, and kinase inhibition assays will be critical for its advancement as a clinical candidate.[17][18]
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Selectivity index † values for the active in vitro anticancer compounds.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).
- MTT Assay Protocol for Cell Viability and Prolifer
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
- An overview of quinoline derivatives as anti-cancer agents - ResearchG
- (PDF) Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
- A Comparative Guide to the Cytotoxicity of 7-Methylquinoline Deriv
- MTT assay protocol - Abcam.
- The calculated values of the selectivity index (SI) of some compounds.
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- The Biological Versatility of 7-Methylquinoline and Its Deriv
- Comparison of selectivity index (SI) values of the tested compounds....
- Cell sensitivity assays: the MTT assay - PubMed.
- Discovery of selective, antimetastatic and anti-cancer stem cell metallohelices via post-assembly modific
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of selective, antimetastatic and anti-cancer stem cell metallohelices via post-assembly modification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02651G [pubs.rsc.org]
- 12. researchtweet.com [researchtweet.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 7-Methyl-2-phenylquinoline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
As a Senior Application Scientist, I approach chemical handling not as a set of arbitrary rules, but as a logical system of risk mitigation. 7-Methyl-2-phenylquinoline (CAS 27356-39-4) is a highly valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., IGF-1R inhibitors)[1]. However, the quinoline core demands rigorous operational respect due to its lipophilicity and potential for chronic toxicity[2].
This guide provides a self-validating, step-by-step operational plan for handling 7-Methyl-2-phenylquinoline, ensuring both scientific integrity and personnel safety.
Hazard Profile & Causality-Driven PPE Strategy
Before handling any compound, we must understand the causality behind its hazards. Quinolines are highly lipophilic, allowing them to easily cross biological membranes. Once systemic, they are often metabolized by hepatic enzymes into reactive epoxides, which intercalate with DNA, posing mutagenic and carcinogenic risks[3].
Table 1: Chemical Profile & Assumed Hazards
| Property/Hazard | Specification / Detail | Causality / Implication |
| Compound | 7-Methyl-2-phenylquinoline | Core scaffold for kinase inhibitors and fluorescent probes[1][4]. |
| CAS Number | 27356-39-4 | Unique identifier for safety tracking and inventory control[5]. |
| Molecular Weight | 219.28 g/mol | Highly lipophilic; easily crosses biological membranes[5]. |
| Toxicity Profile | Suspected Mutagen/Carcinogen | Quinoline cores are metabolized in the liver to reactive epoxides, requiring strict chronic exposure controls[2][3]. |
| Photophysics | UV Fluorescent (Blue/Sky-blue) | Exhibits Aggregation-Induced Emission Enhancement (AIEE). Enables trace-level visual detection under 365 nm UV light[6][7]. |
To mitigate these risks, your Personal Protective Equipment (PPE) must act as a multi-layered barrier. The following strategy complies with standards.
Table 2: Personal Protective Equipment (PPE) Strategy
| PPE Component | Specification | Causality & Operational Logic |
| Gloves | Double-layered Nitrile (≥5 mil) | Nitrile provides broad chemical resistance. Double-gloving ensures the outer layer can be safely discarded if contaminated, preventing dermal absorption of lipophilic quinolines[3]. |
| Eye Protection | ANSI Z87.1 / EN 166 Chemical Goggles | Prevents micro-particulate aerosolization from reaching the ocular mucosa during the weighing process[3][8]. |
| Body Protection | Flame-resistant, fluid-impermeable lab coat | Protects against accidental splashes during DMSO/DMF solubilization, preventing transdermal exposure[8]. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if a certified fume hood is unavailable. Mitigates the risk of inhaling fine crystalline dust, which can cause severe respiratory irritation[9]. |
Operational Workflow & Handling Methodology
The following workflow is designed to prevent aerosolization and ensure complete solubilization.
Operational workflow and self-validating handling protocol for 7-Methyl-2-phenylquinoline.
Step-by-Step Solubilization Protocol
-
Environmental Preparation: Ensure the Class II chemical fume hood is operational with a face velocity of 80-100 fpm. Lay down a disposable, absorbent bench pad to catch micro-spills.
-
Anti-Static Weighing: 7-Methyl-2-phenylquinoline is a dry powder. Static charge can cause the powder to aerosolize or cling to surfaces. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel micro-spatula.
-
Transfer and Capping: Transfer the weighed compound into a pre-tared amber glass vial. Amber glass is recommended as quinoline derivatives can be sensitive to prolonged UV/light exposure[10].
-
Solvent Addition: In a closed system within the hood, add the appropriate volume of anhydrous DMSO or DMF. 7-Methyl-2-phenylquinoline is highly soluble in these organic solvents[7].
-
Agitation: Cap the vial securely and vortex for 30-60 seconds until no particulate matter is visible.
Self-Validating Decontamination & Spill Response
A protocol is only as good as its validation. How do you know your workspace is clean?
2-Phenylquinoline derivatives exhibit a unique photophysical property: Aggregation-Induced Emission Enhancement (AIEE)[6][11]. While weakly emissive in solution, the solid aggregates fluoresce a brilliant sky-blue under UV light. We leverage this property to create a self-validating decontamination system .
Decontamination Methodology
-
Primary Wipe: Spray the balance, spatulas, and hood surface with 70% Isopropanol or Ethanol. Wipe thoroughly with disposable Kimwipes.
-
Self-Validation (The UV Scan): Turn off the ambient lighting in the laboratory. Illuminate the fume hood workspace, your gloves, and your lab coat with a handheld 365 nm UV lamp.
-
Inspection: Any remaining micro-particles of 7-Methyl-2-phenylquinoline will fluoresce brightly[6][7].
-
Secondary Wipe: If fluorescence is observed, repeat the solvent wipe on the localized area until the UV scan shows a completely dark, non-fluorescent surface.
RCRA-Compliant Disposal Plan
Improper disposal of quinoline derivatives poses significant environmental toxicity risks, particularly to aquatic life[3][12]. All waste must be managed in strict accordance with regulations.
-
Liquid Waste: Collect all DMSO/DMF solutions containing 7-Methyl-2-phenylquinoline in a designated, clearly labeled "Halogen-Free Organic Hazardous Waste" carboy. Do not mix with aqueous or halogenated waste streams.
-
Solid Waste: Place all contaminated Kimwipes, bench pads, and the outer layer of your nitrile gloves into a biohazard/chemical waste bag. Seal and label as "Solid Toxic Waste - Contains Quinoline Derivatives."
-
Storage: Store waste containers in a secondary containment tray in a cool, well-ventilated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." U.S. Department of Labor,[Link]
-
Environmental Protection Agency (EPA). "Defining Hazardous Waste." U.S. EPA,[Link]
-
New Journal of Chemistry. "Proton triggered emission and selective sensing of 2,4,6-trinitrophenol using a fluorescent hydrosol of 2-phenylquinoline." RSC Publishing,[Link]
Sources
- 1. WO2005097800A1 - 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors - Google Patents [patents.google.com]
- 2. nj.gov [nj.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 7-Methyl-2-phenylquinoline|CAS 27356-39-4 [benchchem.com]
- 6. Proton triggered emission and selective sensing of 2,4,6-trinitrophenol using a fluorescent hydrosol of 2-phenylquinoline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CAS 612-96-4: 2-Phenylquinoline | CymitQuimica [cymitquimica.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. ir.vidyasagar.ac.in [ir.vidyasagar.ac.in]
- 12. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
